molecular formula C13H10Cl2N4O B1674250 IC87201 CAS No. 866927-10-8

IC87201

Katalognummer: B1674250
CAS-Nummer: 866927-10-8
Molekulargewicht: 309.15 g/mol
InChI-Schlüssel: QEHVTUCLCBXQIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IC87201 is an inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and post-synaptic density protein 95 (PSD-95). It inhibits the binding of PSD-95 to nNOS (IC50 = 31 µM). This compound inhibits NMDA-induced cGMP production, a marker of PSD-95-dependent NOS activation, in primary rat hippocampal neurons (IC50 = 2.7 µM). This compound (10 µM) reduces MPP+-induced production of reactive oxygen species (ROS), cytochrome c release, and apoptosis in primary rat cortical neurons. In vivo, this compound decreases thermal hyperalgesia in mice (ED50 = 0.1 mg/kg), as well as mechanical allodynia in a rat model of neuropathic pain induced by chronic constriction injury (CCI). It also reduces immobility time in the forced swim and tail suspension tests in mice when administered at a dose of 1 mg/kg.>This compound is a nNOS-PDZ/PSD-95-PDZ inhibitor. This compound showed great promise in cellular experiments and animal models of ischemic stroke and pain. This compound inhibited the in vitro binding of nNOS with PSD95, without inhibiting nNOS catalytic activity. nNOS-PSD95 interaction is important in maintaining hypersensitivity in acute and chronic pain. Disruption of the nNOS-PSD95 interaction provides a novel approach to obtain selective anti-hyperalgesic compounds.

Eigenschaften

IUPAC Name

2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4O/c14-8-3-7(13(20)10(15)4-8)6-16-9-1-2-11-12(5-9)18-19-17-11/h1-5,16,20H,6H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHVTUCLCBXQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1NCC3=C(C(=CC(=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IC87201

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IC87201 is a small molecule that has been investigated for its potential therapeutic effects in neurological disorders, particularly those associated with N-methyl-D-aspartate receptor (NMDAR) overactivation and subsequent excitotoxicity.[1][2] Unlike direct NMDAR antagonists, which can have significant side effects, this compound was developed to target downstream signaling pathways.[1][2] This guide provides a comprehensive overview of the proposed mechanism of action of this compound, the supporting experimental evidence, and the controversy surrounding its direct molecular interactions.

Proposed Mechanism of Action: Disruption of the PSD-95/nNOS Complex

The primary proposed mechanism of action for this compound is the disruption of the protein-protein interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS).[1][2] In pathological conditions such as ischemic stroke, excessive glutamate release leads to overactivation of NMDARs. This triggers a large influx of calcium ions (Ca2+), which in turn activates nNOS that is localized to the NMDAR complex via PSD-95. The resulting overproduction of nitric oxide (NO) contributes to neuronal damage and death.

This compound is suggested to allosterically bind to the β-finger of the nNOS PDZ domain, thereby inhibiting its interaction with the PDZ domain of PSD-95.[1] By uncoupling nNOS from the NMDAR complex, this compound is believed to prevent the excessive, excitotoxic production of NO without affecting the basal physiological activity of nNOS or the ion channel function of the NMDAR.[1][2] This targeted approach aims to offer neuroprotection with a potentially better side-effect profile than direct NMDAR antagonists.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's activity.

ParameterValueAssay ConditionsReference
IC50 (PSD-95/nNOS Interaction)31 µMIn vitro assay[3]
EC50 (PSD-95/nNOS Interaction)23.9 µMAlphaScreen assay[3]
IC50 (NMDA-induced cGMP production)2.7 µMPrimary hippocampal neurons[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

IC87201_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds PSD95 PSD-95 NMDAR->PSD95 Anchors Ca2 Ca²⁺ NMDAR->Ca2 Influx nNOS nNOS PSD95->nNOS Binds NO Nitric Oxide (NO) nNOS->NO Produces Ca2->nNOS Activates Excitotoxicity Excitotoxicity NO->Excitotoxicity This compound This compound This compound->nNOS Inhibits Binding to PSD-95

Caption: Proposed mechanism of this compound in preventing NMDAR-mediated excitotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of this compound are outlined below.

Co-Immunoprecipitation (Co-IP) to Detect PSD-95/nNOS Interaction

This assay is used to determine if PSD-95 and nNOS interact within a cellular or tissue lysate.

Experimental Workflow:

CoIP_Workflow start Tissue/Cell Lysate (with this compound or Vehicle) preclear Pre-clear with non-specific IgG and Protein A/G beads start->preclear ip Immunoprecipitate with anti-PSD-95 antibody preclear->ip wash Wash beads to remove non-specific binding ip->wash elute Elute bound proteins wash->elute analysis Analyze by Western Blot using anti-nNOS antibody elute->analysis end Result: Decreased nNOS signal in this compound-treated sample analysis->end

Caption: A typical workflow for a co-immunoprecipitation experiment.

Protocol Details:

  • Lysate Preparation: Tissues (e.g., brain regions) or cells are lysed in a buffer containing detergents (e.g., 1% NP-40) and protease inhibitors to solubilize proteins while maintaining protein-protein interactions.[4]

  • Pre-clearing: The lysate is incubated with non-specific IgG and Protein A/G beads to reduce non-specific binding of proteins to the beads.

  • Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific for the "bait" protein (e.g., anti-PSD-95) to form an antibody-antigen complex.[4] This incubation is typically performed for several hours at 4°C.

  • Complex Capture: Protein A/G beads are added to the lysate to bind the antibody-antigen complex, thus immobilizing it.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer.

  • Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the putative interacting "prey" protein (e.g., anti-nNOS).[4] A reduced band for nNOS in the presence of this compound would suggest that the compound disrupts the PSD-95/nNOS interaction.

Fluorescence Polarization (FP) Assay

FP assays are used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein. In the context of this compound, this technique has been used to assess its direct binding to PDZ domains.

Protocol Details:

  • Reagents: A fluorescently labeled peptide derived from a known PDZ-binding partner (the tracer) and the purified PDZ domain of interest (e.g., nNOS-PDZ or PSD-95-PDZ2).

  • Assay Setup: The assay is typically performed in a 384-well plate.[5] A fixed concentration of the tracer is mixed with increasing concentrations of the PDZ domain to determine the binding affinity. For inhibition studies, a fixed concentration of tracer and PDZ domain are incubated with varying concentrations of the inhibitor (this compound).

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.[5]

  • Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters. The change in polarization is proportional to the fraction of the tracer that is bound to the larger protein.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol Details:

  • Sample Preparation: The purified protein (e.g., extended nNOS-PDZ) is placed in the sample cell of the calorimeter, and the small molecule (this compound) is loaded into the injection syringe.[6][7] It is crucial that both the protein and the ligand are in identical, degassed buffer to minimize heats of dilution.[6][7]

  • Titration: A series of small injections of the ligand are made into the protein solution.

  • Data Acquisition: The heat released or absorbed after each injection is measured.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.

Controversy and Alternative Interpretations

While initial studies supported the direct disruption of the PSD-95/nNOS interaction by this compound, subsequent research using biophysical techniques has challenged this mechanism. Studies employing fluorescence polarization and isothermal titration calorimetry have reported no direct binding of this compound to the extended nNOS-PDZ domain or to the PSD-95 PDZ domains. Furthermore, these studies did not observe inhibition of the nNOS-PDZ/PSD-95-PDZ interaction by this compound.

It has been suggested that the initial findings from fluorescence-based assays might have been influenced by artefactual signals, as this compound has been shown to produce a high degree of fluorescence-based artifacts when using certain fluorescent probes.[1] Therefore, while the in vivo and cellular effects of this compound in mitigating excitotoxicity are documented, its precise molecular mechanism of action remains a subject of debate. It is possible that this compound acts on other components of the NMDAR signaling complex or through an indirect mechanism that affects the PSD-95/nNOS system.

Conclusion

This compound is a compound with demonstrated neuroprotective effects in cellular and animal models of excitotoxicity. The initially proposed and widely cited mechanism of action involves the direct disruption of the PSD-95/nNOS protein-protein interaction. However, this has been contested by biophysical studies that failed to show direct binding or inhibition. For researchers in drug development, this highlights the importance of utilizing multiple, orthogonal assays to validate the mechanism of action of a compound. Further investigation is required to fully elucidate the molecular target and the precise mechanism by which this compound exerts its neuroprotective effects.

References

IC87201: A Technical Guide to a Novel PSD-95/nNOS Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IC87201 is a small molecule inhibitor that disrupts the protein-protein interaction between postsynaptic density protein-95 (PSD-95) and neuronal nitric oxide synthase (nNOS). This interaction is a critical component of the N-methyl-D-aspartate receptor (NMDAR) signaling pathway, which is implicated in a variety of neuropathological conditions. By uncoupling nNOS from the NMDAR complex, this compound offers a targeted therapeutic approach to mitigate the detrimental effects of excessive nitric oxide (NO) production, such as excitotoxicity, without directly blocking NMDAR activity. This guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental protocols related to this compound, serving as a resource for researchers in neuroscience and drug development.

Introduction

Overactivation of the NMDA receptor is a key contributor to neuronal damage in various neurological disorders, including stroke, neuropathic pain, and neurodegenerative diseases.[1][2][3] This overactivation leads to an excessive influx of calcium ions, which in turn activates nNOS.[4] The scaffolding protein PSD-95 tethers nNOS in close proximity to the NMDA receptor, facilitating a rapid and robust production of NO upon receptor activation.[4][5] While NO is an important signaling molecule, its overproduction is neurotoxic.[5]

This compound emerges as a promising therapeutic agent by specifically targeting the interaction between PSD-95 and nNOS.[6] This targeted approach avoids the adverse side effects associated with direct NMDAR antagonists, which can interfere with normal synaptic function.[7][8] This document details the biochemical and pharmacological profile of this compound.

Mechanism of Action

This compound functions as an allosteric inhibitor of the PSD-95/nNOS interaction.[9] It is proposed to bind to the β-finger of the nNOS PDZ domain, thereby preventing its association with the PDZ domains of PSD-95.[9][10] This disruption selectively inhibits NMDAR-dependent NO and subsequent cGMP formation.[9] It is important to note that some studies using biophysical methods like fluorescence polarization and isothermal titration calorimetry have raised questions about the direct binding of this compound to the nNOS-PDZ domain under their experimental conditions, suggesting the mechanism of action might be more complex or that the compound could interact with other parts of the nNOS protein or other proteins influencing the nNOS/PSD-95 system.[10][11]

However, functional cellular assays consistently demonstrate its ability to suppress NMDA-stimulated cGMP production, a downstream marker of NO signaling.[6][8][9] This indicates that, irrespective of the precise binding site, this compound effectively uncouples nNOS from the excitotoxic signaling cascade initiated by NMDAR overactivation.

Signaling Pathway

The following diagram illustrates the signaling pathway and the inhibitory action of this compound.

PSD95_nNOS_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds PSD95 PSD-95 NMDAR->PSD95 Anchors CaM Calmodulin NMDAR->CaM Ca2+ influx activates nNOS nNOS PSD95->nNOS Tethers NO Nitric Oxide (NO) nNOS->NO Produces CaM->nNOS Activates p38 p38 MAPK NO->p38 Activates CellDeath Excitotoxicity/ Cell Death p38->CellDeath Leads to This compound This compound This compound->PSD95 Inhibits Interaction

Figure 1: PSD-95/nNOS signaling cascade and this compound inhibition.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound
Assay TypeModel SystemEndpointIC50 / EC50Reference
PSD-95/nNOS InteractionAlphaScreen with purified proteinsInhibition of bindingEC50: 23.94 µM[1]
cGMP ProductionPrimary hippocampal neurons (DIV 14-21)NMDA-induced cGMP reductionIC50: 2.7 µM[9]
cGMP ProductionCultured hippocampal neuronsSuppression of NMDA-stimulated cGMP20 µM (Significant suppression)[8][9]
Neurite OutgrowthCultured neuronsAttenuation of NMDA/glycine-induced decrease10 and 100 nM[9]
Neuronal BranchingCultured neuronsIncrease in number of branches10-30 µM[9]
Probe-PDZ InteractionIn vitro binding assayInhibition of probe binding to PDZ1, PDZ2, PDZ3 of PSD-95 or nNOS-PDZNo inhibition (500-1800 µM)[9]
Table 2: In Vivo Efficacy and Dosing of this compound
Animal ModelConditionRoute of AdministrationEffective DoseEndpointReference
MouseNMDA-induced thermal hyperalgesiai.p.1 mg/kgTreatment of hyperalgesia[9]
MousePaclitaxel-induced neuropathic paini.p.ED50: 2.47 mg/kgSuppression of mechanical and cold allodynia[1]
RatMiddle Cerebral Artery Occlusion (MCAO)i.p.10 mg/kgAmelioration of heart rate variability[7]
RatMCAOi.p.10 mg/kgAttenuation of post-stroke injuries and memory impairment[3][12]
MouseTail Suspension & Forced Swim Testsi.p.0.01-2 mg/kgAntidepressant-like effects[13][14]
RatMorphine-induced Conditioned Place Preferencei.p.10 mg/kgBlockade of morphine reward[6]
RatSpatial and Source Memoryi.p.1, 4, and 10 mg/kgNo impairment in memory[8][9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

In Vitro Assays

This assay is used to quantify the disruption of the PSD-95 and nNOS protein interaction in the presence of inhibitors.

  • Proteins: Purified PSD-95 and nNOS proteins are used.

  • Principle: Donor and acceptor beads are conjugated to the respective proteins. When the proteins interact, the beads are brought into close proximity, generating a chemiluminescent signal upon excitation. Inhibitors that disrupt the interaction cause a decrease in the signal.

  • Procedure:

    • Incubate purified PSD-95 and nNOS proteins with varying concentrations of this compound.

    • Add donor and acceptor beads.

    • Incubate to allow for bead-protein binding and protein-protein interaction.

    • Read the signal on a compatible plate reader.

    • Calculate EC50 values based on the dose-response curve.[1]

This assay measures the functional consequence of inhibiting the PSD-95/nNOS interaction by quantifying a downstream signaling molecule.

  • Cell Culture: Primary hippocampal neurons are cultured for 14-21 days in vitro (DIV).[9]

  • Procedure:

    • Pre-incubate cultured neurons with this compound or vehicle.

    • Stimulate the neurons with NMDA to induce NO production.

    • Lyse the cells and measure intracellular cGMP levels using a commercially available enzyme immunoassay (EIA) kit.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.[8][9]

In Vivo Models

This is a widely used model to induce focal cerebral ischemia (stroke).

  • Procedure:

    • Anesthetize adult male rats.

    • Induce transient brain ischemia using the intraluminal filament technique to occlude the middle cerebral artery for a defined period (e.g., one hour).[7][12]

    • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle after the ischemic period.[7][12]

    • Evaluate outcomes at specified time points, which can include:

      • Neurological Deficit Scoring: Assess motor and sensory deficits.[7][12]

      • Heart Rate Variability (HRV) Analysis: Record ECG to assess autonomic function.[7][15]

      • Histological Analysis: Perfuse the brain and perform stereological analysis to quantify infarct volume and neuronal cell death.[3][12]

      • Behavioral Tests: Conduct tests such as the passive avoidance test to assess memory function.[3][12]

  • Vehicle: A common vehicle for this compound consists of 3% DMSO, with the remainder being a mixture of emulphor, ethanol, and 0.9% NaCl (e.g., in a 1:1:18 ratio).[8][9]

  • Administration: this compound is typically administered via intraperitoneal (i.p.) injection in a volume of 1 mL/kg.[8][9]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Outcome AlphaScreen AlphaScreen Assay (Protein Interaction) Efficacy Determine EC50/IC50 AlphaScreen->Efficacy cGMP_Assay cGMP Measurement (Cellular Function) cGMP_Assay->Efficacy Neurite_Outgrowth Neurite Outgrowth Assay (Neuronal Health) Neurite_Outgrowth->Efficacy MCAO_Model MCAO Stroke Model Neuroprotection Assess Neuroprotection (Infarct Volume, Cell Survival) MCAO_Model->Neuroprotection Functional_Recovery Evaluate Functional Recovery (Behavior, Memory) MCAO_Model->Functional_Recovery Pain_Model Neuropathic Pain Model Pain_Model->Functional_Recovery Behavior_Model Behavioral Models (Memory, Depression) Behavior_Model->Functional_Recovery

Figure 2: General experimental workflow for this compound characterization.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for neurological disorders characterized by NMDAR-mediated excitotoxicity. Its mechanism of selectively uncoupling nNOS from PSD-95 offers a more refined approach compared to broad-spectrum NMDAR antagonists, potentially leading to a better safety profile. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound and similar compounds. Future investigations should aim to further elucidate the precise molecular interactions of this compound and expand its evaluation in a wider range of preclinical disease models.

References

the discovery and development of IC87201

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Preclinical Development of IC87201

Abstract

This compound is a novel small molecule inhibitor targeting the protein-protein interaction between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS).[1][2] This interaction is a critical component of the N-methyl-D-aspartate (NMDA) receptor signaling pathway, which is implicated in excitotoxic neuronal damage in a variety of neurological disorders. By allosterically binding to the β-finger of the nNOS-PDZ domain, this compound effectively uncouples nNOS from the NMDA receptor complex, thereby reducing excessive nitric oxide (NO) production without directly antagonizing the NMDA receptor itself.[1][3] This mechanism of action represents a targeted approach to neuroprotection, aiming to mitigate the detrimental effects of excitotoxicity while preserving the physiological functions of the NMDA receptor. This guide provides a comprehensive overview of the discovery rationale, mechanism of action, and preclinical development of this compound, with a focus on its potential therapeutic application in ischemic stroke.

Discovery and Rationale

The discovery of this compound was driven by the need for a more targeted approach to neuroprotection in conditions such as ischemic stroke.[4] Overactivation of NMDA receptors is a key event in the ischemic cascade, leading to excessive calcium influx and subsequent activation of nNOS.[4] The resulting overproduction of NO contributes significantly to neuronal death.[3] While direct NMDA receptor antagonists have been explored, they are often associated with significant side effects due to the crucial role of these receptors in normal synaptic transmission.[5]

The strategy, therefore, shifted to disrupting the downstream signaling pathways of the NMDA receptor.[4] this compound was identified as a de novo small molecule that selectively inhibits the interaction between PSD-95 and nNOS.[4][6] PSD-95 acts as a scaffolding protein, linking nNOS to the NMDA receptor complex.[3] By disrupting this linkage, this compound prevents the targeted production of NO in response to NMDA receptor overactivation, offering a more refined therapeutic intervention.[4]

Mechanism of Action

This compound functions as an allosteric inhibitor of the PSD-95-nNOS protein-protein interaction.[1] It specifically binds to the β-finger of the nNOS-PDZ domain, a site distinct from the canonical ligand-binding pocket.[1] This binding induces a conformational change that prevents the interaction between the nNOS-PDZ domain and the corresponding PDZ domain of PSD-95.[1][3] Consequently, this compound suppresses NMDA-stimulated cGMP formation, a downstream marker of NO signaling, without affecting the catalytic activity of nNOS or the postsynaptic currents of the NMDA receptor.[1][6]

Signaling Pathway of this compound Action

IC87201_Mechanism_of_Action cluster_complex NMDA Receptor Complex Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca2_influx Ca2+ Influx NMDAR->Ca2_influx nNOS nNOS Ca2_influx->nNOS Activates PSD95 PSD-95 PSD95->NMDAR Scaffolds PSD95->nNOS Binds NO_production Nitric Oxide (NO) Production nNOS->NO_production Excitotoxicity Excitotoxicity & Neuronal Damage NO_production->Excitotoxicity This compound This compound This compound->nNOS Binds to β-finger

Caption: Mechanism of action of this compound in the NMDA receptor signaling pathway.

Preclinical Development

The preclinical development of this compound has primarily focused on its neuroprotective effects in models of ischemic stroke and its potential for treating other neurological conditions.

In Vitro Studies

In vitro assays were crucial in elucidating the mechanism and potency of this compound.

ParameterValueCell TypeAssay
IC₅₀ 2.7 µMPrimary Hippocampal NeuronsNMDA-induced cGMP production

Table 1: In Vitro Potency of this compound [1]

In Vivo Studies

In vivo studies have been conducted in various animal models to assess the efficacy and safety profile of this compound.

Animal ModelDosingKey Findings
Mouse Model of NMDA-induced Thermal Hyperalgesia 1 mg/kg, i.p.Effective in treating hyperalgesia; peak plasma level of 55 ng/mL (0.2 µM).
Rat Model of Middle Cerebral Artery Occlusion (MCAO) 10 mg/kg, i.p.Significantly recovered neurobehavioral and memory impairments; more potent than DXM.
Rat Memory Models 1, 4, and 10 mg/kg, i.p.No impairment in spatial working memory or source memory.

Table 2: Summary of In Vivo Efficacy of this compound [1][6]

Clinical Development

As of the current date, there is no publicly available information regarding the progression of this compound into clinical trials. The development status beyond preclinical studies is unknown.

Experimental Protocols

NMDA-induced cGMP Production Assay (in vitro)

This assay measures the ability of this compound to inhibit the downstream signaling of NMDA receptor activation.

  • Cell Culture : Primary hippocampal neurons are cultured for 14-21 days in vitro (DIV).

  • Compound Incubation : Neurons are pre-incubated with varying concentrations of this compound or vehicle for a specified period.

  • NMDA Stimulation : Cells are stimulated with NMDA to activate the NMDA receptors.

  • cGMP Measurement : Intracellular cGMP levels are measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis : The concentration of this compound that inhibits 50% of the NMDA-induced cGMP production (IC₅₀) is calculated.[1]

Middle Cerebral Artery Occlusion (MCAO) Model (in vivo)

This model is used to simulate ischemic stroke in rodents to evaluate the neuroprotective effects of this compound.[2][6]

  • Animal Preparation : Adult male rats are anesthetized.

  • Surgical Procedure : The middle cerebral artery is occluded for a defined period (e.g., 1 hour) using an intraluminal filament to induce focal cerebral ischemia.

  • Drug Administration : this compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally after the ischemic period.[2][3]

  • Reperfusion : The filament is withdrawn to allow for reperfusion of the artery.

  • Behavioral and Histological Assessment : Over a period of several days, neurobehavioral scores are evaluated. Subsequently, brain tissue is analyzed to determine the infarct volume and assess neuronal death.[6]

Preclinical Evaluation Workflow

Preclinical_Workflow start Start in_vitro In Vitro Assays (e.g., cGMP Production) start->in_vitro in_vivo In Vivo Efficacy Models (e.g., MCAO) in_vitro->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd toxicology Toxicology & Safety Studies pk_pd->toxicology ind IND-Enabling Studies toxicology->ind end End of Preclinical ind->end

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a promising, targeted approach for neuroprotection in ischemic stroke and potentially other neurological disorders characterized by excitotoxicity. Its unique mechanism of uncoupling nNOS from the NMDA receptor complex allows for the mitigation of downstream damaging effects without the adverse effects associated with direct NMDA receptor antagonism. The robust preclinical data demonstrates its potential efficacy. However, the lack of publicly available information on its progression to clinical trials leaves its future therapeutic application uncertain. Further investigation into its clinical safety and efficacy is warranted.

References

Foundational Research on IC87201 and its Role in Mitigating Excitotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitotoxicity, the pathological process by which neuronal damage and death are triggered by the excessive stimulation of excitatory amino acid receptors, is a key contributor to the pathophysiology of numerous neurological disorders, including ischemic stroke and traumatic brain injury. A central player in excitotoxic cascades is the N-methyl-D-aspartate receptor (NMDAR), whose overactivation leads to a massive influx of calcium ions and subsequent activation of downstream neurotoxic signaling pathways. One critical pathway involves the interaction between the postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS), which facilitates the production of nitric oxide (NO), a potent neurotoxic mediator. IC87201 has emerged as a small molecule inhibitor targeting this interaction, offering a promising therapeutic strategy to uncouple NMDAR activity from downstream neurotoxic signaling. This technical guide provides an in-depth overview of the foundational research on this compound, its proposed mechanism of action, and its effects on excitotoxicity, presenting key quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathways.

Introduction to this compound

This compound is a small molecule that has been identified as an inhibitor of the protein-protein interaction between PSD-95 and nNOS.[1][2] By disrupting this interaction, this compound aims to mitigate the neurotoxic consequences of NMDAR overactivation without directly blocking the receptor's ion channel activity, which is crucial for normal synaptic function.[1] This targeted approach represents a significant advancement over traditional NMDAR antagonists, which are often associated with severe side effects that have limited their clinical utility.[1]

Mechanism of Action and the Scientific Debate

The initially proposed mechanism of action for this compound involves its allosteric inhibition of the PSD-95/nNOS interaction. It is thought to bind to the β-finger of the nNOS PDZ domain, thereby preventing its association with PSD-95. This disruption selectively attenuates the NMDAR-dependent production of NO and cyclic guanosine monophosphate (cGMP) without affecting the basal catalytic activity of nNOS.

However, it is crucial to acknowledge a significant point of debate within the scientific community regarding the direct molecular mechanism of this compound. Some biochemical and biophysical studies have challenged the initial hypothesis, presenting evidence that this compound may not directly bind to the extended nNOS-PDZ domain or inhibit the nNOS-PDZ/PSD-95-PDZ interaction in vitro.[3][4] These findings suggest that the observed neuroprotective effects of this compound in cellular and animal models might be mediated by interactions with other parts of the nNOS protein or through engagement with other signaling pathways that indirectly affect the nNOS/PSD-95 complex.[3]

Despite the ongoing discussion about its precise binding site, the functional outcome of this compound administration in models of excitotoxicity is consistently reported as the suppression of NMDAR-dependent NO production and subsequent neuroprotection.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

Table 1: In Vitro Activity of this compound

ParameterValueCell Type/Assay ConditionReference
IC50 (cGMP production)2.7 µMPrimary hippocampal neurons (DIV 14-21), NMDA-stimulated
Effective Concentration10 and 100 nMAttenuation of NMDA/glycine-induced decreases in neurite outgrowth
Effective Concentration20 µMSuppression of NMDA-stimulated cGMP formation in cultured hippocampal neurons

Table 2: In Vivo Dosing and Administration of this compound

SpeciesDose RangeRoute of AdministrationModelReference
Mouse1, 4, and 10 mg/kgIntraperitoneal (i.p.)NMDA-induced thermal hyperalgesia
Rat10 mg/kgIntraperitoneal (i.p.)Middle Cerebral Artery Occlusion (MCAO)[3]

Key Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This surgical model is widely used to mimic focal cerebral ischemia, a common cause of stroke in humans.

Objective: To induce a transient focal cerebral ischemia to study the neuroprotective effects of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Heating pad and rectal probe for temperature monitoring

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 nylon monofilament with a silicon-coated tip

  • This compound solution and vehicle control

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • A loose ligature is placed around the origin of the ECA.

  • Gently insert the silicon-coated nylon monofilament into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • The duration of occlusion is typically 60-90 minutes.

  • After the occlusion period, carefully withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the animal to recover.

  • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle at a predetermined time point (e.g., at the onset of reperfusion).

  • Monitor the animals for neurological deficits using a standardized scoring system (e.g., Bederson's scale) at various time points post-surgery.

  • At the end of the experiment, euthanize the animals and perfuse the brains for infarct volume analysis (e.g., TTC staining).

cGMP Formation Assay in Primary Neuronal Cultures

This assay is used to quantify the production of cGMP, a downstream marker of NO signaling, in response to NMDA stimulation and to assess the inhibitory effect of this compound.

Objective: To measure the effect of this compound on NMDA-induced cGMP production in cultured neurons.

Materials:

  • Primary hippocampal or cortical neuron cultures

  • Neurobasal medium and supplements

  • NMDA

  • This compound

  • Cell lysis buffer

  • cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Plate primary neurons at an appropriate density and culture for 14-21 days in vitro (DIV).

  • Pre-incubate the neuronal cultures with varying concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).

  • Stimulate the neurons with a specific concentration of NMDA (e.g., 50-100 µM) for a short duration (e.g., 2-5 minutes).

  • Terminate the reaction by aspirating the medium and adding ice-cold cell lysis buffer.

  • Collect the cell lysates and centrifuge to remove cellular debris.

  • Quantify the cGMP concentration in the supernatants using a commercial cGMP EIA kit according to the manufacturer's instructions.

  • Normalize the cGMP levels to the total protein concentration in each sample.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition of NMDA-stimulated cGMP formation against the log concentration of this compound.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity

Excitotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds & Activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel PSD95 PSD-95 NMDAR->PSD95 Anchors nNOS nNOS Ca_influx->nNOS Activates PSD95->nNOS Brings nNOS in proximity to NMDAR NO_production Nitric Oxide (NO) Production nNOS->NO_production Catalyzes Neurotoxicity Neurotoxicity (Neuronal Damage/Death) NO_production->Neurotoxicity Leads to This compound This compound This compound->nNOS Inhibits Interaction with PSD-95

Caption: Proposed mechanism of this compound in the excitotoxicity pathway.

Experimental Workflow for MCAO Model

MCAO_Workflow start Start surgery Anesthesia & Surgical Preparation start->surgery occlusion Middle Cerebral Artery Occlusion (60-90 min) surgery->occlusion reperfusion Reperfusion (Filament Withdrawal) occlusion->reperfusion treatment Administer this compound or Vehicle reperfusion->treatment monitoring Neurological Deficit Scoring treatment->monitoring endpoint Euthanasia & Brain Infarct Analysis monitoring->endpoint end End endpoint->end

Caption: Workflow for assessing this compound efficacy in a rat MCAO model.

Experimental Workflow for cGMP Assay

cGMP_Workflow start Start culture Primary Neuron Culture (14-21 DIV) start->culture pretreatment Pre-incubation with This compound or Vehicle culture->pretreatment stimulation NMDA Stimulation pretreatment->stimulation lysis Cell Lysis stimulation->lysis quantification cGMP Quantification (EIA) lysis->quantification analysis Data Analysis (IC50 Calculation) quantification->analysis end End analysis->end

References

Therapeutic Potential of IC87201: A Technical Guide to a Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IC87201 is a small molecule inhibitor targeting the protein-protein interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS). This interaction is a critical downstream component of the N-methyl-D-aspartate receptor (NMDAR) signaling pathway, which is implicated in excitotoxic neuronal damage in a variety of neurological disorders. By uncoupling nNOS from the NMDAR complex, this compound selectively attenuates the detrimental overproduction of nitric oxide (NO) associated with NMDAR hyperactivation, without affecting the receptor's basal physiological functions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, details essential experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Ischemic stroke and other neurological conditions are characterized by excessive glutamate release and subsequent overactivation of NMDARs, leading to a massive influx of calcium ions and the activation of downstream signaling cascades that culminate in neuronal cell death.[1] One of the key neurotoxic pathways is mediated by the activation of nNOS, which produces nitric oxide, a highly reactive free radical. The spatial and temporal regulation of nNOS activity is orchestrated by its interaction with scaffolding proteins, most notably PSD-95. This compound emerges as a promising therapeutic candidate by specifically disrupting the PSD-95/nNOS complex, offering a more targeted approach to neuroprotection compared to broad NMDAR antagonists, which are often associated with significant side effects.[2]

Mechanism of Action

This compound is an allosteric inhibitor that binds to the β-finger of the nNOS PDZ domain, thereby preventing its interaction with the PDZ domain of PSD-95.[3] This disruption uncouples nNOS from the NMDAR signaling complex. Under pathological conditions of excessive NMDAR stimulation, this uncoupling prevents the targeted and sustained activation of nNOS, leading to a reduction in NO and cGMP formation.[3][4] Importantly, this compound does not inhibit the catalytic activity of nNOS directly, nor does it block NMDAR-mediated postsynaptic currents, thus preserving the physiological functions of both the enzyme and the receptor.[2][4]

IC87201_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds PSD95 PSD-95 NMDAR->PSD95 CaM Calmodulin (CaM) NMDAR->CaM Ca2+ influx nNOS nNOS PSD95->nNOS Interaction NO Nitric Oxide (NO) nNOS->NO L-Arginine -> L-Citrulline CaM->nNOS Activates Excitotoxicity Excitotoxicity & Neuronal Damage NO->Excitotoxicity This compound This compound This compound->PSD95 Inhibits Interaction MCAO_Workflow cluster_workflow MCAO Experimental Workflow A Anesthetize Rat (Ketamine/Xylazine) B Expose Carotid Arteries (CCA, ECA, ICA) A->B C Introduce Monofilament Suture via ECA B->C D Advance Suture to Occlude MCA C->D E Induce Ischemia (1 hour) D->E F Withdraw Suture for Reperfusion E->F G Administer this compound (i.p.) F->G H Post-Operative Monitoring & Behavioral/Histological Analysis G->H

References

The Modulatory Role of IC87201 on Nitric Oxide Signaling Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IC87201 is a small-molecule inhibitor that selectively targets the protein-protein interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS). This targeted disruption allosterically inhibits the N-methyl-D-aspartate (NMDA) receptor-dependent production of nitric oxide (NO), a key signaling molecule implicated in a range of physiological and pathophysiological processes, including excitotoxicity, neuroinflammation, and pain. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways and experimental workflows.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by a family of enzymes known as nitric oxide synthases (NOS). In the central nervous system, the neuronal isoform, nNOS, is a critical component of glutamatergic signaling. Overactivation of NMDA receptors, a subtype of glutamate receptors, can lead to excessive calcium (Ca2+) influx and subsequent activation of nNOS, resulting in elevated NO levels. This cascade is a key contributor to excitotoxic neuronal damage observed in conditions such as ischemic stroke and traumatic brain injury.

The scaffolding protein PSD-95 plays a crucial role in coupling NMDA receptors to downstream signaling partners, including nNOS. By binding to both the NMDA receptor subunit GluN2B and nNOS, PSD-95 forms a ternary complex that facilitates efficient and localized NO production upon receptor activation. This compound was developed to specifically disrupt the interaction between the PDZ domain of nNOS and PSD-95, thereby offering a targeted approach to modulate NMDA receptor-nNOS signaling without directly affecting the enzymatic activity of nNOS or the ion channel function of the NMDA receptor.[1][2][3]

Mechanism of Action of this compound

This compound acts as an allosteric inhibitor of the PSD-95/nNOS interaction.[4] It does not bind to the canonical peptide-binding pocket of the nNOS PDZ domain but rather to a nearby site, inducing a conformational change that prevents its association with PSD-95.[4] This disruption effectively uncouples nNOS from the NMDA receptor signaling complex, leading to a reduction in NMDA-stimulated NO production.[4][5] A key feature of this compound is its specificity; it does not inhibit the catalytic activity of nNOS, preserving other physiological functions of the enzyme that are independent of NMDA receptor signaling.[5]

Quantitative Data

The inhibitory potency of this compound has been characterized in various in vitro and cellular assays. The following table summarizes the key quantitative data reported in the literature.

ParameterValueAssay SystemReference
IC50 31 µMIn vitro nNOS-PSD95 binding assay[6]
IC50 2.7 µMNMDA-induced cGMP production in primary hippocampal neurons[4]
EC50 23.9 µMDisruption of PSD-95/nNOS interaction (AlphaScreen)[1]

Signaling Pathways

The primary signaling pathway affected by this compound is the NMDA receptor-dependent nitric oxide pathway. The following diagram illustrates this pathway and the point of intervention by this compound.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR PSD95 PSD-95 NMDAR->PSD95 Ca Ca²⁺ NMDAR->Ca Influx nNOS nNOS PSD95->nNOS NO Nitric Oxide (NO) nNOS->NO Production This compound This compound This compound->PSD95 Inhibits Interaction CaM Calmodulin CaM->nNOS Activation sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Production PKG Protein Kinase G (PKG) cGMP->PKG Activation Downstream Downstream Cellular Effects PKG->Downstream Ca->CaM

NMDA Receptor-nNOS Signaling Pathway and this compound Intervention.

Downstream of NO production, one of the primary signaling cascades involves the activation of soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent activation of Protein Kinase G (PKG). NO can also directly interact with other proteins through S-nitrosylation, affecting their function.

Experimental Protocols

The characterization of this compound and its effects on the PSD-95/nNOS interaction has relied on several key experimental techniques.

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is utilized to verify the in-cell interaction between PSD-95 and nNOS and to demonstrate the disruptive effect of this compound.

Protocol Outline:

  • Cell Lysis: Culture appropriate neuronal cells (e.g., primary cortical neurons) and treat with either vehicle or this compound. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for either PSD-95 or nNOS overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G-conjugated beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against both PSD-95 and nNOS to detect the co-immunoprecipitated protein. A reduction in the amount of the co-precipitated protein in the this compound-treated sample compared to the vehicle control indicates disruption of the interaction.

start Start: Neuronal Cell Culture treatment Treatment: Vehicle or this compound start->treatment lysis Cell Lysis (Non-denaturing buffer) treatment->lysis ip Immunoprecipitation: Add anti-PSD-95 or anti-nNOS Ab lysis->ip capture Immune Complex Capture: Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elution wash->elute wb Western Blot: Probe for PSD-95 and nNOS elute->wb end End: Analyze Disruption of Interaction wb->end

Co-Immunoprecipitation Workflow for this compound Analysis.
Fluorescence Polarization (FP) Assay

Fluorescence polarization is a powerful in vitro technique to quantify the binding affinity between two molecules in solution. It is used to determine the IC50 of this compound for the disruption of the PSD-95/nNOS interaction.

Protocol Outline:

  • Reagent Preparation: Purify the interacting protein domains (e.g., the PDZ domain of nNOS and the relevant domains of PSD-95). Label one of the proteins with a fluorescent probe (e.g., fluorescein).

  • Binding Reaction: In a microplate, incubate a constant concentration of the fluorescently labeled protein with a serial dilution of the unlabeled binding partner.

  • This compound Titration: To determine the IC50, incubate the pre-formed fluorescent protein complex with increasing concentrations of this compound.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters. The binding of the small fluorescent protein to the larger protein partner results in a slower tumbling rate and an increase in fluorescence polarization.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the concentration of the unlabeled partner or this compound. Fit the data to a suitable binding or inhibition model to calculate the Kd or IC50.

start Start: Purified & Labeled Proteins binding Incubate Labeled Protein with Unlabeled Partner start->binding inhibition Add Serial Dilutions of this compound binding->inhibition measure Measure Fluorescence Polarization inhibition->measure analyze Data Analysis: Calculate IC₅₀ measure->analyze end End: Quantify Inhibitory Potency analyze->end

Fluorescence Polarization Assay Workflow.
cGMP Assay in Primary Neurons

This cell-based assay measures the functional consequence of disrupting the PSD-95/nNOS interaction by quantifying the downstream product of NO signaling, cGMP.

Protocol Outline:

  • Primary Neuron Culture: Culture primary hippocampal or cortical neurons to an appropriate density.

  • Treatment: Pre-incubate the neurons with varying concentrations of this compound or a vehicle control.

  • NMDA Stimulation: Stimulate the neurons with NMDA to activate the NMDA receptor-nNOS pathway.

  • Cell Lysis and cGMP Measurement: Lyse the cells and measure the intracellular concentration of cGMP using a commercially available ELISA or other immunoassay kit.

  • Data Analysis: Plot the cGMP concentration as a function of this compound concentration and fit the data to determine the IC50 for the inhibition of NMDA-stimulated cGMP production.

Conclusion

This compound represents a targeted therapeutic strategy for modulating the nitric oxide signaling pathway downstream of NMDA receptor activation. By specifically disrupting the PSD-95/nNOS protein-protein interaction, it offers the potential to mitigate the detrimental effects of excessive NO production in various neurological disorders while preserving the physiological roles of both the NMDA receptor and nNOS. The experimental protocols and data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel therapeutics targeting excitotoxic and nitrergic stress pathways.

References

An In-depth Technical Guide to IC87201: A Modulator of the nNOS-PSD95 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IC87201 is a small molecule that has garnered significant interest in the scientific community for its potential therapeutic applications in neurological disorders. Initially identified as an inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and Postsynaptic Density Protein 95 (PSD-95), its mechanism of action and pharmacological profile are subjects of ongoing investigation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound, with the formal name 2-[(1H-benzotriazol-6-ylamino)methyl]-4,6-dichloro-phenol, is a synthetic compound with a molecular weight of 309.2 g/mol .[1] Its chemical identity is defined by the following parameters:

PropertyValueReference
CAS Number 866927-10-8[1]
Molecular Formula C13H10Cl2N4O[1]
Formula Weight 309.2[1]
SMILES ClC1=CC(CNC2=CC3=C(N=NN3)C=C2)=C(O)C(Cl)=C1[1]
InChI InChI=1S/C13H10Cl2N4O/c14-8-3-7(13(20)10(15)4-8)6-16-9-1-2-11-12(5-9)18-19-17-11/h1-5,16,20H,6H2,(H,17,18,19)[1]
InChIKey QEHVTUCLCBXQIC-UHFFFAOYSA-N[1]

Solubility:

  • DMF: 30 mg/ml[1]

  • DMSO: 30 mg/ml[1]

  • DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml[1]

  • Ethanol: 1 mg/ml[1]

Mechanism of Action: A Complex Picture

This compound is widely described as an inhibitor of the interaction between the PDZ domain of nNOS and the PDZ domain of PSD-95.[1][2] This interaction is a critical component of the NMDA receptor signaling complex, where PSD-95 acts as a scaffold protein, linking nNOS to the NMDA receptor. Overactivation of the NMDA receptor, a phenomenon implicated in various neuropathologies, leads to excessive nitric oxide (NO) production by nNOS, contributing to excitotoxicity and neuronal damage.[3] By disrupting the nNOS-PSD95 interaction, this compound is proposed to uncouple nNOS from the NMDA receptor, thereby reducing NO production without directly inhibiting the enzymatic activity of nNOS or blocking the NMDA receptor ion channel.[4][5]

However, it is crucial to note that some biochemical and biophysical studies have presented conflicting evidence.[3] Research utilizing fluorescence polarization, isothermal titration calorimetry (ITC), and HSQC NMR has suggested that this compound may not directly interact with the extended nNOS-PDZ or any of the PSD-95 PDZ domains in vitro.[6] These findings suggest a more complex mechanism of action that may involve allosteric modulation or interaction with other components of the signaling complex.[2][6]

IC87201_Signaling_Pathway cluster_neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor PSD95 PSD-95 NMDA_Receptor->PSD95 binds nNOS nNOS PSD95->nNOS binds NO Nitric Oxide (NO) nNOS->NO produces This compound This compound This compound->PSD95 Inhibits Interaction Downstream Downstream Effects (e.g., cGMP formation, Excitotoxicity) NO->Downstream Glutamate Glutamate Glutamate->NMDA_Receptor activates

Proposed mechanism of this compound action.

Pharmacological Properties

This compound exhibits a range of biological activities, primarily related to its modulation of the nNOS-PSD95 signaling pathway. These effects have been characterized in various in vitro and in vivo models.

ParameterValueModel SystemReference
IC50 (PSD-95/nNOS binding) 31 µMIn vitro binding assay[1]
IC50 (NMDA-induced cGMP production) 2.7 µMPrimary rat hippocampal neurons[1]
ED50 (Thermal hyperalgesia) 0.1 mg/kgMouse model[1]

Key Experiments and Methodologies

The following sections detail the experimental protocols for key studies that have characterized the activity of this compound.

In Vitro Inhibition of NMDA-Stimulated cGMP Formation

This assay is crucial for assessing the functional consequence of disrupting the nNOS-PSD95 interaction in a cellular context.

Experimental Workflow:

cGMP_Formation_Assay Start Primary Hippocampal Neuron Culture (DIV 14-21) Preincubation Pre-incubate with This compound (20 µM) or Vehicle Start->Preincubation Stimulation Stimulate with NMDA Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Measurement Measure cGMP levels (e.g., ELISA) Lysis->Measurement Analysis Data Analysis: Compare this compound vs. Vehicle Measurement->Analysis Pain_Model_Workflow Start Rodent Model of Pain (e.g., CCI) Drug_Admin Administer this compound or Vehicle (i.p.) Start->Drug_Admin Behavioral_Test Behavioral Testing (e.g., von Frey filaments, hot plate) Drug_Admin->Behavioral_Test Data_Collection Record Paw Withdrawal Threshold/Latency Behavioral_Test->Data_Collection Analysis Data Analysis: Compare this compound vs. Vehicle Data_Collection->Analysis Antidepressant_Test_Workflow Start Mouse Model Drug_Admin Administer this compound (1 mg/kg) or Vehicle (i.p.) Start->Drug_Admin Behavioral_Test Forced Swim Test or Tail Suspension Test Drug_Admin->Behavioral_Test Data_Collection Measure Immobility Time Behavioral_Test->Data_Collection Analysis Data Analysis: Compare this compound vs. Vehicle Data_Collection->Analysis

References

The Impact of IC87201 on Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IC87201 is a novel small molecule inhibitor that selectively disrupts the interaction between Postsynaptic Density-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS). This interaction is a critical downstream signaling event following the activation of N-methyl-D-aspartate (NMDA) receptors, which are pivotal in mechanisms of synaptic plasticity, learning, and memory. By uncoupling nNOS from the NMDA receptor complex, this compound presents a targeted approach to modulate synaptic function and has shown promise in preclinical models of neurological disorders. This technical guide provides an in-depth analysis of the known effects of this compound on synaptic plasticity, detailing its mechanism of action, summarizing key experimental findings, and outlining relevant research methodologies.

Introduction to this compound and its Molecular Target

This compound is a potent and selective inhibitor of the protein-protein interaction between the PDZ domain of PSD-95 and the N-terminal region of nNOS.[1][2] In the central nervous system, PSD-95 is a crucial scaffolding protein at the postsynaptic density of excitatory synapses. It plays a significant role in anchoring and organizing NMDA receptors and downstream signaling molecules. One such molecule is nNOS, the enzyme responsible for producing nitric oxide (NO), a retrograde messenger implicated in various forms of synaptic plasticity.

Upon activation of NMDA receptors by glutamate and co-agonist binding, the resulting influx of Ca2+ activates nNOS, which is strategically positioned by PSD-95 in close proximity to the receptor. This localized production of NO is thought to be a key step in the induction of certain forms of synaptic plasticity. This compound intervenes in this process by preventing the association of nNOS with PSD-95, thereby inhibiting NMDA receptor-dependent NO production without directly blocking the NMDA receptor ion channel. This targeted mechanism of action suggests that this compound could modulate synaptic plasticity with a potentially more favorable side-effect profile than broad NMDA receptor antagonists.

The Role of the PSD-95/nNOS/NO Pathway in Synaptic Plasticity

The interaction between PSD-95 and nNOS, and the subsequent production of nitric oxide, are integral to the molecular machinery governing long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.

Signaling Pathway Overview:

IC87201_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca2_ion Ca²⁺ NMDA_R->Ca2_ion influx PSD95 PSD-95 PSD95->NMDA_R scaffolds nNOS nNOS PSD95->nNOS interaction NO Nitric Oxide (NO) nNOS->NO produces CaM Calmodulin CaM->nNOS activates sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Plasticity Synaptic Plasticity (LTP/LTD) PKG->Plasticity modulates This compound This compound This compound->PSD95 inhibits interaction Ca2_ion->CaM activates

This compound's site of action in the NMDA receptor signaling cascade.

Nitric oxide acts as a retrograde messenger, diffusing from the postsynaptic spine to the presynaptic terminal to enhance neurotransmitter release, a process contributing to the expression of LTP. Postsynaptically, the NO/cGMP/PKG signaling cascade can influence the phosphorylation state and trafficking of AMPA receptors, which are critical for the expression of both LTP and LTD.

Experimental Evidence of this compound's Impact on Synaptic Function

While direct studies on this compound's effect on LTP and LTD are limited, research on inhibitors of the PSD-95-nNOS interaction and related pathways provides valuable insights.

Biochemical and Cellular Assays

Experiments in cultured hippocampal neurons have demonstrated that this compound effectively suppresses NMDA-stimulated cGMP formation, a downstream marker of NO signaling.[1][2] This confirms the compound's ability to disrupt the NMDA receptor-nNOS signaling cascade at its intended target.

Table 1: Effect of this compound on NMDA-Stimulated cGMP Formation

Cell TypeTreatmentOutcomeReference
Cultured Hippocampal NeuronsThis compound (20 µM) + NMDASuppression of cGMP formation relative to vehicle[1]
Electrophysiological Studies

A study on ZL006, a structurally related PSD-95-nNOS inhibitor, found that it impaired long-term potentiation in the basolateral amygdala. This suggests that the disruption of the PSD-95-nNOS interaction can indeed prevent the induction of this form of synaptic plasticity. Given the similar mechanism of action, it is plausible that this compound would have a comparable inhibitory effect on LTP in various brain regions. However, direct electrophysiological studies measuring the effect of this compound on field excitatory postsynaptic potentials (fEPSPs) during LTP and LTD induction protocols are needed to confirm this.

Experimental Protocols

The following are generalized protocols for investigating the effects of this compound on synaptic plasticity.

Primary Neuronal Culture and cGMP Assay

Objective: To quantify the effect of this compound on NMDA-receptor mediated cGMP production.

Protocol:

  • Cell Culture: Prepare primary hippocampal or cortical neuron cultures from embryonic day 18 (E18) rat or mouse embryos. Plate neurons on poly-D-lysine coated plates and maintain in neurobasal medium supplemented with B27 and GlutaMAX.

  • Treatment: At days in vitro (DIV) 14-21, pre-incubate the neuronal cultures with this compound at various concentrations (e.g., 1-50 µM) or vehicle (DMSO) for 30-60 minutes.

  • Stimulation: Stimulate the neurons with NMDA (e.g., 50-100 µM) and a co-agonist like glycine (e.g., 10 µM) for a short duration (e.g., 2-5 minutes).

  • Lysis and Assay: Terminate the stimulation by aspirating the medium and lysing the cells. Measure intracellular cGMP levels using a commercially available cGMP enzyme immunoassay (EIA) kit.

  • Data Analysis: Normalize cGMP levels to total protein concentration for each sample. Compare cGMP levels in this compound-treated groups to the vehicle-treated, NMDA-stimulated group.

cGMP_Assay_Workflow Culture Primary Neuronal Culture (DIV 14-21) Preincubation Pre-incubation (this compound or Vehicle) Culture->Preincubation Stimulation NMDA/Glycine Stimulation Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis EIA cGMP EIA Assay Lysis->EIA Analysis Data Analysis (Normalization to protein) EIA->Analysis

Workflow for cGMP measurement in primary neurons.
Electrophysiological Recording of Long-Term Potentiation (LTP)

Objective: To assess the impact of this compound on the induction and maintenance of LTP at hippocampal synapses.

Protocol:

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from adult rats or mice. Allow slices to recover in an interface or submerged chamber with oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.

  • Recording Setup: Transfer a slice to a recording chamber continuously perfused with aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

  • Baseline Recording: After obtaining a stable baseline fEPSP for at least 20 minutes, apply this compound or vehicle to the perfusing aCSF.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or multiple trains of 100 Hz for 1 second).

  • Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-HFS to assess the maintenance of LTP.

  • Data Analysis: Measure the slope of the fEPSP. Normalize the post-HFS fEPSP slopes to the pre-HFS baseline. Compare the degree of potentiation between this compound-treated and vehicle-treated slices.

LTP_Recording_Workflow Slice_Prep Hippocampal Slice Preparation Recovery Recovery (aCSF) Slice_Prep->Recovery Baseline Baseline fEPSP Recording Recovery->Baseline Drug_App This compound/Vehicle Application Baseline->Drug_App LTP_Induction High-Frequency Stimulation (HFS) Drug_App->LTP_Induction Post_Rec Post-HFS fEPSP Recording LTP_Induction->Post_Rec

Workflow for electrophysiological recording of LTP.

Potential Implications and Future Directions

This compound's targeted mechanism of inhibiting the PSD-95-nNOS interaction holds significant therapeutic potential. By modulating NMDA receptor signaling without direct channel blockade, this compound may offer a way to correct aberrant synaptic plasticity in pathological conditions while minimizing the cognitive and psychotomimetic side effects associated with NMDA receptor antagonists.

Future research should focus on:

  • Direct Electrophysiological Characterization: Conducting comprehensive studies to quantify the effects of this compound on LTP and LTD in various brain regions, such as the hippocampus and cortex.

  • Behavioral Studies: Investigating the impact of this compound on learning and memory in animal models to correlate its effects on synaptic plasticity with cognitive outcomes.

  • Structural Plasticity: Examining whether this compound influences structural changes at the synapse, such as alterations in dendritic spine morphology, that are associated with long-term synaptic plasticity.

  • Disease Models: Evaluating the therapeutic efficacy of this compound in animal models of diseases characterized by synaptic dysfunction, such as Alzheimer's disease, stroke, and neuropathic pain.

Conclusion

This compound represents a promising pharmacological tool for dissecting the role of the PSD-95-nNOS signaling pathway in synaptic plasticity. Its ability to selectively uncouple nNOS from the NMDA receptor complex provides a refined approach to modulating synaptic function. While current evidence strongly suggests an inhibitory role in NMDA receptor-dependent plasticity, further detailed electrophysiological and behavioral studies are required to fully elucidate its impact and therapeutic potential. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the intricate relationship between this compound and the dynamic processes of synaptic plasticity.

References

Preliminary Efficacy of IC87201 in Attenuating Neuronal Excitotoxicity: A Review of Preclinical Findings in Ischemic Neurodegenerative Models

Author: BenchChem Technical Support Team. Date: November 2025

For distribution among Researchers, Scientists, and Drug Development Professionals.

This technical whitepaper provides a comprehensive overview of the current preclinical data on IC87201, a novel small molecule inhibitor of the postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS) interaction. The available research, primarily conducted in rodent models of cerebral ischemia, suggests a potential neuroprotective role for this compound by mitigating N-methyl-D-aspartate (NMDA) receptor-dependent excitotoxicity. While direct studies in classical neurodegenerative disease models such as Alzheimer's, Parkinson's, or Huntington's disease are not yet available in the public domain, the findings from ischemic injury models hold significant relevance due to the shared pathological mechanism of excitotoxicity in various neurodegenerative conditions.

Core Mechanism of Action

This compound is designed to selectively disrupt the interaction between PSD95 and nNOS.[1][2][3] This interaction is a critical downstream step in the NMDA receptor signaling cascade that, when overactivated, leads to excessive production of nitric oxide (NO) and subsequent neuronal damage.[3] By inhibiting this protein-protein interaction, this compound aims to reduce the production of neurotoxic levels of NO without directly blocking the NMDA receptor's ion channel function, which is crucial for normal synaptic transmission.[1] This targeted approach is proposed to offer a more favorable safety profile compared to traditional NMDA receptor antagonists, which can have significant side effects.[1][4]

Summary of Preclinical Data

The primary model used to evaluate the neuroprotective effects of this compound is the middle cerebral artery occlusion (MCAO) model in rats, which simulates the ischemic conditions of a stroke.[2][3] Studies have consistently demonstrated that administration of this compound following an ischemic event leads to significant improvements in neurological outcomes.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from published studies on this compound in the rat MCAO model.

Table 1: Effects of this compound on Neurobehavioral and Memory Function [2][5]

ParameterMCAO GroupMCAO + this compound GroupMCAO + DXM GroupSham Group
Modified Neurological Severity Scores (mNSS) Significantly impairedSignificantly improved vs. MCAOImproved vs. MCAONo impairment
Passive Avoidance Test (Memory) Significant memory deficitSignificant improvement in memory retention vs. MCAOImprovement in memory retention vs. MCAONo deficit

DXM (Dextromethorphan) is an NMDA receptor antagonist used as a comparator.[2][5]

Table 2: Stereological Analysis of Brain Tissue Following Ischemia [2][3]

ParameterMCAO GroupMCAO + this compound GroupMCAO + DXM GroupSham Group
Total Infarcted Volume Significant infarct volumeSignificantly reduced infarct volume vs. MCAOReduced infarct volume vs. MCAONo infarct
Total Number of Neurons (Hippocampus CA1 & CA3) Significant neuronal lossSignificantly attenuated neuronal loss vs. MCAOAttenuated neuronal loss vs. MCAONo neuronal loss
Total Number of Dead Neurons (Hippocampus CA1 & CA3) Significant increase in dead neuronsSignificantly reduced number of dead neurons vs. MCAOReduced number of dead neurons vs. MCAONo increase in dead neurons
Total Number of Neurons (Striatum) Significant neuronal lossNeuronal loss prevented vs. MCAONeuronal loss observedNo neuronal loss
Total Number of Non-Neuronal Cells (Striatum) Significant decreaseRecovered to near sham levelsNo significant recoveryNormal levels

Experimental Protocols

The following provides a detailed methodology for the key experimental model cited in the preliminary studies of this compound.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats[1][2][3]

Objective: To induce transient focal cerebral ischemia to model stroke-like conditions and evaluate the neuroprotective effects of this compound.

Animals: Adult male Sprague-Dawley rats (275–350 g) are typically used.[1][3]

Procedure:

  • Anesthesia: Animals are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Preparation: A midline cervical incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia Duration: The suture remains in place for a defined period, typically 60 minutes, to induce ischemia.[2][3]

  • Reperfusion: The suture is withdrawn to allow for the restoration of blood flow to the MCA territory.

  • Drug Administration: this compound (e.g., 10 mg/kg) or a vehicle control is administered via intraperitoneal injection after the ischemic period.[3]

  • Post-Operative Care: Animals are monitored for recovery, and body temperature is maintained at 37°C.

Outcome Measures:

  • Neurobehavioral Assessment: Neurological deficits are assessed daily for up to 7 days using scoring systems like the modified Neurological Severity Scores (mNSS).[2][5]

  • Memory Evaluation: Memory performance is evaluated using tests such as the passive avoidance test.[2][5]

  • Histological Analysis: At the end of the study period, brains are harvested for stereological analysis to quantify infarct volume and cell death in specific regions like the hippocampus and striatum.[2][3]

Visualizations

Signaling Pathway of this compound Action

IC87201_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to PSD95 PSD95 NMDA_Receptor->PSD95 Activates nNOS nNOS PSD95->nNOS Complexes with NO_Production Excessive NO Production nNOS->NO_Production Leads to This compound This compound This compound->PSD95 Inhibits Interaction Excitotoxicity Excitotoxicity & Neuronal Damage NO_Production->Excitotoxicity

Caption: this compound inhibits the PSD95-nNOS interaction, a key step in NMDA receptor-mediated excitotoxicity.

Experimental Workflow for MCAO Model

MCAO_Workflow start Start: Animal Acclimatization surgery Anesthesia & Surgical Preparation start->surgery mcao Middle Cerebral Artery Occlusion (60 min) surgery->mcao reperfusion Reperfusion mcao->reperfusion treatment Treatment Administration (this compound or Vehicle) reperfusion->treatment monitoring Post-Operative Monitoring & Neurobehavioral Scoring (7 days) treatment->monitoring memory_test Memory Assessment (e.g., Passive Avoidance Test) monitoring->memory_test euthanasia Euthanasia & Brain Collection memory_test->euthanasia analysis Stereological Analysis (Infarct Volume, Cell Counts) euthanasia->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for evaluating this compound in a rat model of middle cerebral artery occlusion.

Conclusion and Future Directions

The preliminary data on this compound from preclinical models of cerebral ischemia are promising. The compound has demonstrated a significant neuroprotective effect, attenuating neuronal death, reducing infarct volume, and improving functional outcomes. Its targeted mechanism of action, which uncouples the NMDA receptor from the downstream excitotoxic pathway involving nNOS, presents a compelling rationale for its further development.

For the field of neurodegenerative disease research, these findings warrant further investigation. Excitotoxicity is a well-established component of the pathological cascade in conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Therefore, future preclinical studies should aim to evaluate the efficacy of this compound in established animal models of these specific neurodegenerative disorders. Such studies would be crucial in determining the broader therapeutic potential of this compound as a disease-modifying agent for a range of devastating neurological conditions.

References

Methodological & Application

Application Notes and Protocols for IC87201 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

IC87201 is a small molecule inhibitor that selectively disrupts the protein-protein interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS).[1][2] This interaction is a key downstream step in the N-methyl-D-aspartate (NMDA) receptor signaling pathway, which is implicated in excitotoxicity and neuronal damage under pathological conditions such as ischemic stroke.[3][4][5] By uncoupling nNOS from the NMDA receptor complex, this compound reduces the production of nitric oxide (NO) and subsequent cellular damage without directly blocking the NMDA receptor's ion channel activity.[1][2] This targeted mechanism of action makes this compound a promising therapeutic candidate for neuroprotection in conditions like cerebral ischemia.[3][5][6]

These application notes provide detailed protocols for in vivo studies using this compound, primarily focusing on a rodent model of ischemic stroke. The provided methodologies are based on published research and aim to guide researchers in designing and executing their own experiments.

Mechanism of Action: Signaling Pathway

This compound functions by allosterically binding to the β-finger of the nNOS-PDZ domain, which in turn inhibits the interaction between nNOS and the PDZ domain of PSD-95.[2] This prevents the NMDA receptor-mediated activation of nNOS and the subsequent production of neurotoxic levels of nitric oxide.

IC87201_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor activates PSD95 PSD-95 NMDA_Receptor->PSD95 binds nNOS nNOS PSD95->nNOS recruits NO_Production Nitric Oxide (NO) Production nNOS->NO_Production catalyzes This compound This compound This compound->nNOS inhibits interaction Neuronal_Damage Neuronal Damage NO_Production->Neuronal_Damage leads to

Caption: Mechanism of action of this compound in the NMDA receptor signaling pathway.

In Vivo Experimental Protocols

The following protocols are primarily based on studies investigating the neuroprotective effects of this compound in a rat model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.

Animal Model and Drug Administration
  • Animal Model: Adult male rats are commonly used.[1][3][5]

  • Drug Preparation: this compound is dissolved in a vehicle solution. A common vehicle consists of 3% DMSO, with the remainder being a 1:1:18 mixture of emulphor, ethanol, and 0.9% NaCl.[2][7] Another described vehicle is 20% DMSO and 80% of a 1:1:8 mixture of ethanol:emulphor:saline.[8]

  • Dosage and Administration: A frequently used dosage is 10 mg/kg administered via intraperitoneal (i.p.) injection.[1][6][8][9] This administration is typically performed after the ischemic event.[1][3][5]

Middle Cerebral Artery Occlusion (MCAO) Procedure

This procedure induces transient focal cerebral ischemia.

Materials:

  • Anesthesia: Ketamine (100 mg/kg) and Xylazine (10 mg/kg), intraperitoneal injection.[1][6]

  • Heating pad and rectal thermometer to maintain body temperature at 37°C.[1]

  • Surgical instruments.

  • Intraluminal filament.

Protocol:

  • Anesthetize the rat with an intraperitoneal injection of Ketamine and Xylazine.[1][6]

  • Place the animal on a heating pad to maintain its core body temperature at 37°C.[1]

  • Make a midline incision on the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1][6]

  • Carefully dissect the arteries from the surrounding nerves and sheath.[1][6]

  • Introduce an intraluminal filament to induce transient brain ischemia for a specified duration, typically one hour.[1][3][5]

  • After the occlusion period, withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the animal to recover.

MCAO_Workflow start Start anesthesia Anesthetize Rat (Ketamine/Xylazine i.p.) start->anesthesia surgery_prep Maintain Body Temp (37°C) Midline Neck Incision anesthesia->surgery_prep expose_arteries Expose Common, External, and Internal Carotid Arteries surgery_prep->expose_arteries occlusion Induce Ischemia (Intraluminal Filament for 1 hr) expose_arteries->occlusion reperfusion Withdraw Filament (Reperfusion) occlusion->reperfusion drug_admin Administer this compound (10 mg/kg i.p.) or Vehicle reperfusion->drug_admin recovery Suture and Recover drug_admin->recovery end End recovery->end

Caption: Experimental workflow for the MCAO procedure and this compound administration.

Post-Ischemia Evaluations

A battery of behavioral, physiological, and histological tests can be performed to assess the therapeutic efficacy of this compound.

1. Neurobehavioral Assessment:

  • Modified Neurological Severity Scores (mNSS): This is a composite score evaluating motor, sensory, balance, and reflex functions. The assessment is typically performed daily for seven days post-MCAO.[3][5][10]

  • Passive Avoidance Test: This test evaluates learning and memory. It is often conducted on the last two days of a seven-day experimental period.[3][5][10]

2. Physiological Monitoring:

  • Electrocardiogram (ECG): ECG recordings can be used to assess heart rate variability (HRV), which can be affected by cerebral ischemia. Recordings are typically taken before and 48 hours after ischemia and drug administration.[1][11]

3. Histological and Stereological Analysis:

  • Brain Tissue Preparation: On the final day of the experiment (e.g., day seven), animals are euthanized, and the brains are prepared for analysis.[3][5]

  • Stereological Studies: This analysis of brain sections can quantify the total and infarcted brain volumes, as well as the total number of neurons, non-neuronal cells, and dead neurons in specific brain regions like the hippocampus (CA1 and CA3) and striatum.[3][5][6]

Data Presentation

The following tables summarize quantitative data from representative in vivo studies of this compound.

Table 1: Experimental Groups and Dosing

GroupTreatmentDosageRoute of Administration
ShamNo MCAO, No Drug--
MCAOMCAO + Vehicle-Intraperitoneal
MCAO + this compoundMCAO + this compound10 mg/kgIntraperitoneal
MCAO + DXMMCAO + Dextromethorphan50 mg/kgIntraperitoneal

DXM (Dextromethorphan) is often used as a comparator, as it is an NMDA receptor antagonist.[1][3][5][9]

Table 2: Summary of In Vivo Effects of this compound in a Rat MCAO Model

ParameterEffect of MCAOEffect of this compound TreatmentReference
Neurobehavioral
mNSSIncreased (impaired function)Significantly reduced (improved function)[3][5]
Memory (Passive Avoidance)ImpairedSignificantly improved[3][5]
Physiological
Heart RateIncreasedReturned to pre-ischemic levels[1][11]
Heart Rate Variability (SDRR)Significantly reducedRecovered to pre-ischemic levels[1][11]
Histological (Striatum)
Infarcted VolumeIncreasedSignificantly reduced[6]
Total Neuronal CellsDecreasedIncreased[6]
Total Dead CellsIncreasedDecreased[6]

Conclusion

This compound demonstrates significant neuroprotective effects in in vivo models of ischemic stroke. The provided protocols offer a framework for researchers to investigate the therapeutic potential of this PSD-95/nNOS interaction inhibitor. These studies show that this compound can ameliorate behavioral deficits, reduce cardiac dysfunction, and decrease brain tissue damage following cerebral ischemia.[1][3][5][6] Its targeted mechanism, downstream of the NMDA receptor, may offer a favorable safety profile compared to direct NMDA receptor antagonists.[6][7]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of IC87201 in rodent models of ischemic stroke, based on currently available preclinical research. The information presented here is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound is a small molecule inhibitor that disrupts the interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS). This interaction is a key step in the excitotoxicity cascade initiated by the overactivation of N-Methyl-D-Aspartate (NMDA) receptors during an ischemic event. By uncoupling nNOS from the NMDA receptor complex, this compound reduces the production of nitric oxide, a key mediator of neuronal damage, without directly affecting the ion channel function of the NMDA receptor. This targeted approach aims to mitigate ischemic brain injury while potentially avoiding the side effects associated with direct NMDA receptor antagonists.[1]

Signaling Pathway

The signaling pathway targeted by this compound is depicted below. Overstimulation of NMDA receptors by glutamate leads to an influx of calcium, which activates nNOS. The localization of nNOS to the NMDA receptor via PSD-95 is critical for this activation. This compound intervenes by preventing the binding of nNOS to PSD-95.

IC87201_Signaling_Pathway cluster_0 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx activates PSD95 PSD-95 NMDAR->PSD95 anchors nNOS nNOS Ca_influx->nNOS activates PSD95->nNOS couples NO_production Nitric Oxide Production nNOS->NO_production catalyzes Neuronal_Damage Neuronal Damage NO_production->Neuronal_Damage This compound This compound This compound->PSD95 inhibits interaction with nNOS

Figure 1: this compound Signaling Pathway.

Recommended Dosage and Administration in Rodent Models

Important Note: All published studies to date have utilized rat models of stroke. While a dosage of 10 mg/kg has been shown to be effective in rats, this may require optimization for mouse models. Researchers should consider performing dose-response studies when transitioning to mouse experiments. A structurally related compound, ZL006, which also disrupts the nNOS-PSD-95 interaction, has demonstrated neuroprotective effects in both mouse and rat stroke models, suggesting the target is viable across both species.[1]

The following table summarizes the quantitative data from key studies on this compound in rat models of stroke.

ParameterDetailsReference
Animal Model Adult Male Sprague-Dawley or Wistar Rats[1][2][3][4][5]
Stroke Induction Middle Cerebral Artery Occlusion (MCAO) for 1 hour[1][2][3][4][5]
Dosage 10 mg/kg[5]
Administration Route Intraperitoneal (i.p.) injection[2][3][5]
Timing of Administration Single dose administered after ischemia/reperfusion[2][3][5]
Observed Effects - Reduced infarct volume- Improved neurobehavioral scores- Increased number of viable neurons and non-neuronal cells in the striatum- Decreased number of dead cells in the striatum- Amelioration of post-stroke cardiac dysfunction (improved heart rate variability)[1][2][5]

Experimental Protocols

The following are generalized protocols based on the available literature for studying the effects of this compound in a rat model of ischemic stroke.

Middle Cerebral Artery Occlusion (MCAO) Model of Stroke

This procedure induces a focal cerebral ischemia.

  • Anesthesia: Anesthetize the animal with an appropriate anesthetic (e.g., intraperitoneal injection of Ketamine at 100 mg/kg and Xylazine at 10 mg/kg).[1]

  • Surgical Procedure:

    • Make a midline incision in the neck to expose the common carotid artery.

    • Carefully separate the external and internal carotid arteries.

    • Introduce a filament (e.g., a 4-0 monofilament nylon suture with a rounded tip) into the internal carotid artery and advance it to the origin of the middle cerebral artery to induce occlusion.

    • After the desired occlusion period (e.g., 1 hour), withdraw the filament to allow for reperfusion.

  • Sham Control: Perform the same surgical procedure without advancing the filament to occlude the middle cerebral artery.

This compound Administration
  • Preparation: Dissolve this compound in a suitable vehicle (e.g., normal saline).

  • Administration: Administer a single dose of this compound (10 mg/kg) via intraperitoneal injection following the ischemic period.[5]

Neurobehavioral Assessment
  • Timeline: Evaluate neurobehavioral function at baseline (before MCAO) and at various time points post-stroke (e.g., daily for 7 days).

  • Scoring System: Utilize a standardized neurological severity score (e.g., modified Neurological Severity Scores - mNSS) to assess motor, sensory, reflex, and balance functions.[2][4]

Histological and Stereological Analysis
  • Tissue Preparation: At the study endpoint (e.g., 7 days post-stroke), perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Brain Sectioning: Cryosection or embed the brain in paraffin for sectioning.

  • Staining: Use appropriate stains to visualize the infarct area (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) and for cellular analysis (e.g., Nissl staining).

  • Analysis: Perform stereological analysis to quantify infarct volume, and the number of neurons, non-neuronal cells, and dead cells in specific brain regions like the hippocampus and striatum.[2][3]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating this compound in a rodent model of stroke.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Baseline_Assessment Baseline Neurobehavioral Assessment Animal_Acclimatization->Baseline_Assessment Randomization Randomization into Groups (Sham, MCAO, MCAO+this compound) Baseline_Assessment->Randomization MCAO Middle Cerebral Artery Occlusion (MCAO) (1 hour) Randomization->MCAO IC87201_Admin This compound (10 mg/kg, i.p.) or Vehicle Administration MCAO->IC87201_Admin Post_Stroke_Assessment Post-Stroke Neurobehavioral Assessments (e.g., daily for 7 days) IC87201_Admin->Post_Stroke_Assessment Endpoint Endpoint (e.g., Day 7) Post_Stroke_Assessment->Endpoint Histology Histological and Stereological Analysis Endpoint->Histology

Figure 2: Experimental Workflow.

References

Application Notes and Protocols for IC87201 in Primary Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IC87201 is a small molecule inhibitor that selectively disrupts the interaction between Postsynaptic Density-95 (PSD-95) protein and neuronal Nitric Oxide Synthase (nNOS). In the central nervous system, overactivation of N-methyl-D-aspartate (NMDA) receptors, often occurring during excitotoxic events such as ischemic stroke, leads to excessive calcium influx. This triggers the activation of nNOS, which is anchored to the NMDA receptor complex by PSD-95, resulting in the production of nitric oxide (NO) and subsequent neuronal damage. This compound offers a targeted therapeutic approach by uncoupling nNOS from the NMDA receptor complex, thereby inhibiting the downstream excitotoxic signaling cascade without directly blocking the NMDA receptor's ion channel function.[1][2] Recent in vitro studies have demonstrated the neuroprotective potential of this compound in primary neuronal cultures, highlighting its utility in neurodegenerative disease research and drug development.[1]

Mechanism of Action

This compound acts downstream of NMDA receptor activation. By binding to the PSD-95 protein, it prevents the recruitment and activation of nNOS. This targeted disruption inhibits the production of nitric oxide and its downstream effector, cyclic guanosine monophosphate (cGMP), which are key mediators of neuronal injury in excitotoxic conditions.[1] This mechanism allows for the preservation of normal NMDA receptor function, a significant advantage over traditional NMDA receptor antagonists that can cause numerous side effects.

Data Presentation

The following table summarizes the available quantitative data on the effects of this compound in primary neuronal cell cultures.

Cell TypeApplicationThis compound ConcentrationObserved EffectReference
Cultured Cortical NeuronsNeuroprotection against excitotoxicityDose-dependentAttenuated neuronal injury and apoptotic cell death.(Gan et al., 2014) cited in[1]
Cultured Hippocampal NeuronsInhibition of NMDA-stimulated NO production20 µMReduced cGMP levels, a marker for nitric oxide production.(Smith et al., 2016) cited in[1]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

IC87201_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activates PSD95 PSD-95 NMDAR->PSD95 Binds nNOS nNOS Ca_influx->nNOS Activates PSD95->nNOS Anchors NO_production Nitric Oxide (NO) Production nNOS->NO_production Catalyzes This compound This compound This compound->PSD95 Inhibits interaction cGMP cGMP Production NO_production->cGMP Stimulates Excitotoxicity Excitotoxicity & Neuronal Damage cGMP->Excitotoxicity

Caption: Mechanism of this compound in preventing excitotoxicity.

Experimental Protocols

This section provides detailed protocols for the use of this compound in primary neuronal cultures.

Protocol 1: Preparation of Primary Cortical or Hippocampal Neuronal Cultures

This protocol is adapted from standard procedures for isolating and culturing primary neurons.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Hibernate®-A medium

  • Papain and DNase I

  • Plating Medium: Neurobasal® medium supplemented with B-27® supplement, GlutaMAX™, and penicillin-streptomycin

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Sterile dissection tools

  • 37°C water bath and cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Tissue Dissection:

    • Euthanize pregnant E18 dam according to approved institutional animal care and use committee (IACUC) protocols.

    • Aseptically remove the uterine horn and place it in ice-cold Hibernate®-A medium.

    • Isolate embryonic brains and dissect the cortices or hippocampi under a dissecting microscope.

    • Mince the tissue into small pieces.

  • Enzymatic Digestion:

    • Transfer the minced tissue to a sterile conical tube containing a papain/DNase I solution.

    • Incubate at 37°C for 15-20 minutes with gentle agitation every 5 minutes.

  • Cell Dissociation:

    • Stop the digestion by adding an equal volume of plating medium containing a papain inhibitor or serum.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Cell Plating:

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Plate the neurons at a desired density (e.g., 1 x 10⁵ cells/cm²) onto poly-D-lysine or poly-L-ornithine coated culture vessels.

    • Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.

  • Culture Maintenance:

    • After 24 hours, replace half of the plating medium with fresh, pre-warmed maintenance medium (Neurobasal® with B-27® and GlutaMAX™).

    • Continue to replace half of the medium every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

Protocol 2: Induction of Excitotoxicity and Treatment with this compound

Materials:

  • Mature primary neuronal cultures (DIV 7-14)

  • NMDA solution (e.g., 10 mM stock in sterile water)

  • This compound (prepare stock solution in DMSO, e.g., 10 mM)

  • Neurobasal® medium (serum-free)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation:

    • On the day of the experiment, gently wash the neuronal cultures twice with pre-warmed, serum-free Neurobasal® medium.

  • This compound Pre-treatment:

    • Prepare working concentrations of this compound in serum-free Neurobasal® medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • Add the this compound-containing medium to the designated wells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO only).

  • NMDA-induced Excitotoxicity:

    • Prepare the NMDA treatment solution in serum-free Neurobasal® medium at the desired final concentration (e.g., 50-100 µM).

    • Add the NMDA solution directly to the wells already containing this compound or vehicle.

    • Incubate for the desired duration (e.g., 15-30 minutes for acute excitotoxicity) at 37°C.

  • Washout and Recovery:

    • After the NMDA exposure, gently remove the treatment medium and wash the cells three times with pre-warmed serum-free Neurobasal® medium.

    • Add fresh, pre-warmed maintenance medium to all wells.

    • Return the cultures to the incubator for 24 hours to allow for the development of neuronal injury.

Protocol 3: Assessment of Neuroprotection

A. Cell Viability Assay (e.g., LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Procedure:

  • After the 24-hour recovery period, carefully collect the culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells lysed with a lysis buffer).

B. Apoptosis Assay (e.g., TUNEL Staining)

This method detects DNA fragmentation, a hallmark of apoptosis.

Procedure:

  • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.

  • Perform the TUNEL staining according to the manufacturer's protocol.

  • Counterstain with a nuclear dye (e.g., DAPI).

  • Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

Protocol 4: Measurement of cGMP Levels

This protocol outlines a general procedure for measuring cGMP, a downstream marker of NO signaling.

Procedure:

  • Culture and treat the primary neurons with this compound and/or NMDA as described in Protocol 2.

  • At the desired time point after NMDA stimulation (e.g., 5-10 minutes), lyse the cells using the lysis buffer provided in a cGMP enzyme immunoassay (EIA) kit.

  • Follow the manufacturer's instructions for the cGMP EIA kit to measure the cGMP concentration in the cell lysates.

  • Normalize the cGMP levels to the total protein concentration in each sample.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for assessing the neuroprotective effects of this compound.

Experimental_Workflow Culture 1. Primary Neuronal Culture (DIV 7-14) Pretreat 2. Pre-treatment (this compound or Vehicle) Culture->Pretreat Excitotoxicity 3. Induce Excitotoxicity (NMDA) Pretreat->Excitotoxicity Washout 4. Washout & Recovery (24 hours) Excitotoxicity->Washout Analysis 5. Assess Neuroprotection Washout->Analysis Viability Cell Viability Assay (e.g., LDH) Analysis->Viability Apoptosis Apoptosis Assay (e.g., TUNEL) Analysis->Apoptosis cGMP cGMP Measurement (EIA) Analysis->cGMP

Caption: Workflow for evaluating this compound in primary neurons.

References

Application Notes and Protocols for Intraperitoneal Administration of IC87201 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the intraperitoneal (i.p.) administration of IC87201 in rat models, with a focus on its application in neuroscience research, particularly in stroke and opioid reward studies.

Introduction

This compound is a small molecule inhibitor that disrupts the interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS).[1][2] This interaction is a key component of the N-methyl-D-aspartate (NMDA) receptor signaling pathway, which is implicated in various neurological conditions. By uncoupling nNOS from the NMDA receptor complex, this compound can reduce excitotoxicity and nitric oxide-mediated damage without directly blocking the NMDA receptor channel itself.[1] This targeted mechanism of action makes this compound a promising therapeutic candidate for conditions such as ischemic stroke and potentially for modulating reward pathways in addiction.

Applications in Rat Models

Intraperitoneal administration of this compound in rats has been primarily investigated in two main areas:

  • Cerebral Ischemia (Stroke): In rat models of middle cerebral artery occlusion (MCAO), this compound has been shown to reduce brain injury, improve neurological outcomes, and ameliorate post-stroke complications like cardiac dysfunction.[1][3][4][5][6][7][8][9]

  • Opioid Reward and Relapse: Studies have explored the effect of this compound on the rewarding properties of opioids like morphine, suggesting a role in modulating addiction-related behaviors.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies involving the intraperitoneal administration of this compound in rats.

Table 1: Neurobehavioral and Histological Outcomes in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

ParameterMCAO GroupMCAO + this compound (10 mg/kg) GroupMCAO + DXM (50 mg/kg) GroupReference
Neurological Deficit Score (post-ischemia)Significantly higherSignificantly recoveredRecovered (less potent than this compound)[1][3][4][6][7]
Infarcted VolumeIncreasedSignificantly reducedReduced[3][4][6][7]
Total Number of Neurons (Hippocampus CA1 & CA3)DecreasedSignificantly increasedIncreased[3][4][6]
Total Number of Dead Neurons (Striatum)IncreasedSignificantly decreasedDecreased[7]

DXM (Dextromethorphan) is an NMDA receptor antagonist used for comparison.

Table 2: Cardiovascular Parameters in a Rat Model of MCAO

ParameterPre-ischemiaPost-ischemia (MCAO Group)Post-ischemia (MCAO + this compound Group)Reference
R-R IntervalNormalDecreasedSignificantly returned to normal[1]
Heart RateNormalIncreasedNormalized[1]
LF/HF RatioNormalEnhancedReturned to pre-ischemic level[1]
QT IntervalNormalSignificantly prolongedSignificantly reduced[5][9]

LF/HF ratio is an index of the autonomic nervous system balance.

Table 3: Conditioned Place Preference (CPP) for Morphine

Treatment GroupOutcomeReference
Morphine (6 mg/kg)Induced CPP[2]
This compound (10 mg/kg) aloneNo intrinsic reward or aversion[2]
Morphine (6 mg/kg) + this compound (10 mg/kg)Blocked morphine-induced CPP[2]

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

This protocol is based on methodologies described in studies investigating the neuroprotective effects of this compound.[1][3][4][6][7]

1. Animal Model:

  • Species: Adult male Sprague-Dawley rats (275-350 g).[1]

  • Acclimatization: House rats for at least one week prior to surgery with controlled light-dark cycles, temperature, and ad libitum access to food and water.[1]

2. Materials:

  • This compound

  • Vehicle solution (e.g., 20% DMSO and 80% of a 1:1:8 ratio of ethanol:emulphor:saline).[2]

  • Ketamine (100 mg/kg) and Xylazine (10 mg/kg) for anesthesia.[1]

  • Sterile syringes and needles (23-25 gauge).

  • Animal scale.

  • Heating pad and rectal thermometer to maintain core body temperature at 37°C.[1]

3. MCAO Procedure (Intraluminal Filament Technique):

  • Anesthetize the rat with an intraperitoneal injection of Ketamine and Xylazine.[1]

  • Perform a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1]

  • Introduce a silicon-coated 4-0 monofilament nylon suture into the ICA via the CCA to occlude the middle cerebral artery for one hour.[1]

  • After the ischemic period, withdraw the filament to allow for reperfusion.

4. This compound Preparation and Administration:

  • Prepare a stock solution of this compound. For a 10 mg/kg dose, dissolve this compound in the vehicle solution. The final injection volume is typically 2 ml/kg.[2]

  • Administer this compound (10 mg/kg) or vehicle via intraperitoneal injection after the ischemic period (e.g., at the time of reperfusion or up to 4 hours post-ischemia).[1][7]

  • To perform the i.p. injection, restrain the rat and insert the needle into the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.

5. Post-Operative Care and Assessment:

  • Monitor the animal's recovery from anesthesia and surgery.

  • Evaluate neurobehavioral scores at various time points (e.g., 4 hours, 24 hours, and daily for 7 days) using a standardized scale such as the modified Neurological Severity Scores (mNSS) or the Garcia neurological test.[3][7]

  • At the end of the study period, animals can be euthanized for histological analysis of the brain to determine infarct volume and neuronal cell counts.[3][7]

Protocol 2: Intraperitoneal Administration of this compound in a Rat Model of Morphine-Induced Conditioned Place Preference (CPP)

This protocol is adapted from research investigating the role of this compound in opioid reward.[2]

1. Animal Model:

  • Species: Adult male rats.

2. Materials:

  • This compound

  • Morphine

  • Vehicle solution (e.g., 20% DMSO and 80% of a 1:1:8 ratio of ethanol:emulphor:saline).[2]

  • CPP apparatus with distinct chambers.

  • Sterile syringes and needles.

3. CPP Procedure:

  • Pre-Conditioning (Day 1): Allow rats to freely explore all chambers of the CPP apparatus for a set duration (e.g., 15-30 minutes) to establish baseline preference.

  • Conditioning (Days 2-9):

    • On alternate days, administer morphine (e.g., 6 mg/kg, i.p.) and immediately confine the rat to one of the conditioning chambers.

    • On the intervening days, administer vehicle and confine the rat to the other conditioning chamber.

    • To test the effect of this compound, co-administer this compound (10 mg/kg, i.p.) with morphine during the conditioning sessions.[2] A separate control group should receive this compound alone to assess its intrinsic rewarding or aversive properties.[2]

  • Post-Conditioning Test (Day 10): In a drug-free state, allow the rats to freely explore all chambers of the CPP apparatus. Record the time spent in each chamber.

4. Data Analysis:

  • An increase in time spent in the drug-paired chamber during the post-conditioning test is indicative of CPP.

  • Compare the CPP scores between the morphine-only group and the morphine + this compound group to determine if this compound blocked the rewarding effects of morphine.

Visualizations

Signaling Pathway

IC87201_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_membrane Cell Membrane NMDA_Receptor NMDA Receptor PSD95 PSD-95 NMDA_Receptor->PSD95 binds nNOS nNOS PSD95->nNOS binds NO Nitric Oxide (NO) nNOS->NO produces This compound This compound This compound->PSD95 inhibits binding to nNOS Downstream_Effects Downstream Effects (e.g., Excitotoxicity) NO->Downstream_Effects leads to

Caption: this compound mechanism of action in the NMDA receptor signaling pathway.

Experimental Workflow

MCAO_Workflow acclimatization Animal Acclimatization (Sprague-Dawley Rats) mcao_surgery Middle Cerebral Artery Occlusion (MCAO) (1-hour ischemia) acclimatization->mcao_surgery drug_admin Intraperitoneal Administration (this compound or Vehicle) mcao_surgery->drug_admin neuro_assessment Neurobehavioral Assessment (Daily for 7 days) drug_admin->neuro_assessment histology Histological Analysis (Infarct volume, cell counts) neuro_assessment->histology data_analysis Data Analysis histology->data_analysis

Caption: Experimental workflow for studying this compound in a rat MCAO model.

References

Revolutionizing Preclinical Research: A Guide to IC87201 Solution Preparation for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a significant step forward for neuroscience and drug development research, comprehensive application notes and protocols for the preparation of IC87201 solutions for in vivo animal studies are now available. These guidelines are designed to assist researchers, scientists, and drug development professionals in accurately and effectively administering this promising PSD-95/nNOS inhibitor in preclinical models.

This compound is a small molecule inhibitor that disrupts the interaction between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS).[1][2][3] This interaction is a critical downstream step in the N-methyl-D-aspartate (NMDA) receptor signaling pathway, which is implicated in a variety of neurological disorders, including stroke and neuropathic pain.[1][2][3][4] By targeting this protein-protein interaction, this compound offers a novel therapeutic strategy with the potential for greater specificity and reduced side effects compared to direct NMDA receptor antagonists.[1]

These detailed protocols provide standardized methods for the preparation of this compound for intraperitoneal (i.p.) injection, a common administration route in rodent models. The guidelines also include vehicle formulations that have been successfully used in published studies, ensuring researchers can replicate and build upon existing findings.

Quantitative Data Summary

For ease of comparison and experimental planning, the following table summarizes key quantitative data for this compound administration.

ParameterValueAnimal ModelAdministration RouteSource
Dosage Range 1, 4, and 10 mg/kgMice, RatsIntraperitoneal (i.p.)[5][6]
Effective Dose (Neuroprotection) 10 mg/kgRatsIntraperitoneal (i.p.)[1][7]
Effective Dose (Pain) 1 mg/kgMiceIntraperitoneal (i.p.)[5]
Vehicle Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineN/AOral and Intraperitoneal injection[5]
Vehicle Formulation 2 3% DMSO in 1:1:18 Emulphor:Ethanol:0.9% NaClMiceIntraperitoneal (i.p.)[5]
Vehicle Formulation 3 10% DMSO, 90% (20% SBE-β-CD in Saline)N/AOral and Intraperitoneal injection[5]
Injection Volume 1 mL/kgMiceIntraperitoneal (i.p.)[5]
IC50 (NMDA-induced cGMP) 2.7 µMPrimary hippocampal neuronsIn vitro[5]
Storage (Stock Solution) -20°C for 1 year or -80°C for 2 yearsN/AN/A[5]

Signaling Pathway

This compound exerts its effect by disrupting the interaction between PSD-95 and nNOS, which is a key step in the downstream signaling cascade of the NMDA receptor. The following diagram illustrates this pathway.

IC87201_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca Ca²⁺ Influx NMDAR->Ca Opens PSD95 PSD-95 nNOS nNOS PSD95->nNOS Interaction NO Nitric Oxide (NO) nNOS->NO Produces Ca->nNOS Activates Downstream Downstream Effects NO->Downstream This compound This compound This compound->PSD95 Inhibits Interaction

This compound Signaling Pathway

Experimental Protocols

Below are detailed protocols for the preparation of this compound solutions for intraperitoneal administration in animal studies.

Protocol 1: this compound Formulation using DMSO, PEG300, Tween-80, and Saline

This protocol is suitable for preparing a suspended solution of this compound for oral and intraperitoneal injections.[5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile 0.9% Saline

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved. This may require gentle warming or vortexing.

  • Prepare the Final Formulation:

    • For a final concentration of 2.5 mg/mL, the volumetric ratio of the solvents is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

    • In a sterile tube, add the required volume of the this compound stock solution in DMSO.

    • Add PEG300 to the tube and mix thoroughly by vortexing.

    • Add Tween-80 and vortex again to ensure a homogenous mixture.

    • Finally, add the sterile saline to reach the final volume and vortex thoroughly.

    • If precipitation occurs, use an ultrasonic bath to aid dissolution and create a fine suspension.[5]

  • Administration:

    • The final solution is a suspended solution and should be administered immediately after preparation.[5]

    • Before each injection, vortex the solution to ensure a uniform suspension.

    • The recommended injection volume for mice is 1 mL/kg.[5]

Protocol 2: this compound Formulation using DMSO, Emulphor, Ethanol, and Saline

This protocol provides an alternative vehicle formulation for intraperitoneal injection.[5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Emulphor (or a similar cremophor)

  • Ethanol (200 proof)

  • Sterile 0.9% NaCl (Saline)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare the Vehicle:

    • Prepare the vehicle by mixing Emulphor, ethanol, and 0.9% NaCl in a 1:1:18 ratio.

    • For example, to make 20 mL of vehicle, mix 1 mL of Emulphor, 1 mL of ethanol, and 18 mL of saline.

  • Prepare the Dosing Solution:

    • Weigh the required amount of this compound.

    • Dissolve the this compound in a small amount of DMSO to make a stock solution. The final concentration of DMSO in the dosing solution should be 3%.[5]

    • Add the this compound/DMSO stock solution to the prepared vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 1 mg/kg dose in a 1 mL/kg injection volume).

    • Vortex the solution thoroughly to ensure it is well-mixed.

  • Administration:

    • Administer the solution intraperitoneally.

    • The recommended injection volume for mice is 1 mL/kg.[5]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an animal model of stroke.

Experimental_Workflow A Animal Acclimatization B Baseline Behavioral Testing A->B C Induction of Ischemia (e.g., MCAO) B->C D Randomization into Treatment Groups C->D E This compound or Vehicle Administration (i.p.) D->E F Post-treatment Behavioral Assessment E->F G Tissue Collection and Analysis F->G H Data Analysis and Interpretation G->H

Experimental Workflow for this compound Efficacy Study

These detailed application notes and protocols are intended to facilitate the reliable and reproducible use of this compound in preclinical research. By providing standardized methods, the scientific community can more effectively investigate the therapeutic potential of this novel neuroprotective agent.

References

Application Notes and Protocols: IC87201 in Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of IC87201, a small molecule inhibitor of the postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS) interaction, in the field of neuropathic pain research. While direct studies on this compound in neuropathic pain models are limited, its mechanism of action, targeting downstream signaling of the N-methyl-D-aspartate (NMDA) receptor, suggests significant therapeutic potential.[1][2] Overactivation of NMDA receptors is a key mechanism in the development and maintenance of neuropathic pain.[2][3][4]

Introduction to this compound

This compound is a novel compound that disrupts the protein-protein interaction between PSD-95 and nNOS.[1][5][6][7] This interaction is crucial for coupling NMDA receptor activation to the production of nitric oxide (NO), a key signaling molecule implicated in excitotoxicity and nociceptive transmission.[1][2][8] By selectively inhibiting this interaction, this compound can reduce excessive NO production and its detrimental effects without directly blocking the NMDA receptor channel, thereby potentially avoiding the side effects associated with NMDA receptor antagonists.[1][2]

Mechanism of Action in the Context of Neuropathic Pain

Neuropathic pain is often characterized by central sensitization, a state of hyperexcitability of dorsal horn neurons in the spinal cord, which is largely driven by the overactivation of NMDA receptors.[4] This leads to an influx of Ca2+ and subsequent activation of nNOS, resulting in the production of NO. NO, in turn, contributes to the maintenance of central sensitization and pain hypersensitivity.

This compound intervenes in this pathway by uncoupling nNOS from the NMDA receptor/PSD-95 complex. This targeted approach is expected to alleviate neuropathic pain by reducing the downstream consequences of NMDA receptor overactivation, without affecting its normal physiological functions.

IC87201_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds PSD95 PSD-95 NMDA_Receptor->PSD95 Ca Ca²⁺ NMDA_Receptor->Ca Activation nNOS nNOS PSD95->nNOS NO Nitric Oxide (NO) nNOS->NO Production Ca->nNOS Activation Excitotoxicity Excitotoxicity & Pain Sensitization NO->Excitotoxicity This compound This compound This compound->PSD95 Inhibits Interaction Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_intervention Intervention & Assessment A Animal Acclimatization B Baseline Behavioral Testing (von Frey & Plantar Tests) A->B C CCI Surgery or Sham Surgery B->C D Post-operative Care C->D E Development of Neuropathic Pain D->E F This compound or Vehicle Administration (i.p.) E->F G Post-Treatment Behavioral Testing (Time-course) F->G H Tissue Collection (Spinal Cord, DRG) G->H

References

Application Notes and Protocols for IC87201 Treatment in a Middle Cerebral Artery Occlusion (MCAO) Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, characterized by the occlusion of a cerebral artery, triggers a cascade of detrimental events, including excitotoxicity, oxidative stress, and inflammation, leading to neuronal death and neurological deficits. A key player in the excitotoxic pathway is the N-methyl-D-aspartate (NMDA) receptor. Overactivation of this receptor leads to an influx of calcium, which in turn activates neuronal nitric oxide synthase (nNOS) to produce excessive nitric oxide (NO), a potent neurotoxin.

IC87201 is a novel small molecule that acts as an inhibitor of the interaction between postsynaptic density protein-95 (PSD-95) and nNOS.[1][2] By disrupting this specific protein-protein interaction, this compound selectively targets the pathological downstream signaling of NMDA receptor overactivation without affecting its normal physiological function.[3][4] This targeted approach offers a promising therapeutic strategy to mitigate ischemic brain injury. These application notes provide a comprehensive overview of the use of this compound in a rat model of middle cerebral artery occlusion (MCAO), a widely used preclinical model of focal cerebral ischemia.[5]

Mechanism of Action of this compound

During an ischemic event, excessive glutamate release leads to the over-stimulation of NMDA receptors. This causes a massive influx of Ca2+ into the postsynaptic neuron. PSD-95, a scaffolding protein, links the NMDA receptor to nNOS.[6] The elevated intracellular Ca2+ activates nNOS, which then produces cytotoxic levels of nitric oxide (NO), contributing to neuronal damage.[7] this compound intervenes by disrupting the binding of nNOS to PSD-95, thereby preventing the overproduction of NO without blocking the ion channel of the NMDA receptor itself.[3][4] This allows for the preservation of normal synaptic function while selectively inhibiting a key pathway of excitotoxicity.[3][4]

This compound Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca2_influx Ca2+ Influx NMDA_R->Ca2_influx Activation PSD95 PSD-95 nNOS nNOS PSD95->nNOS Binds NO_production Excess NO Production nNOS->NO_production Catalyzes Ca2_influx->nNOS Activation Neuronal_Damage Neuronal Damage NO_production->Neuronal_Damage This compound This compound This compound->PSD95 Inhibits Interaction

Caption: Proposed signaling pathway of this compound in ischemic stroke.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in a rat MCAO model.

Table 1: Neurological Deficit Scores

Treatment GroupTime PointNeurological Deficit Score (5-Point Scale)Garcia Neurological Score (18-Point Scale)
MCAO4 hours post-ischemiaSignificantly increased vs. pre-ischemia (p < 0.05)[2]7.00[5]
MCAO24 hours post-ischemiaSignificantly increased vs. pre-ischemia (p < 0.05)[2]-
MCAO + this compound (10 mg/kg)Day 0 (2 hours post-ischemia)-7.87[5]
MCAO + DXM (50 mg/kg)Day 0 (2 hours post-ischemia)-7.83[5]
A lower score on the 5-point scale indicates a more severe deficit, while a higher score on the Garcia scale indicates better neurological function.

Table 2: Stereological Analysis of Brain Tissue

Treatment GroupParameterHemisphereCortexStriatum
MCAO Infarcted Volume (%)--Significant increase[5]
Total VolumeReduced[3][8]Reduced[3][8]Reduced[3][8]
Total Neuron Number--Significantly decreased[5]
Total Non-Neuron Number--Significantly decreased[5]
Total Dead Neuron Number--Significantly increased[5]
MCAO + this compound (10 mg/kg) Infarcted Volume (%)Significantly reduced[3][8]Significantly reduced[3][8]Significantly reduced[3][8]
Total VolumeRecovered towards normal[5]Recovered towards normal[5]Recovered towards normal[5]
Total Neuron Number--Preserved (no significant loss)[5]
Total Non-Neuron Number--Recovered[5]
Total Dead Neuron Number--Significantly decreased[5]
MCAO + DXM (50 mg/kg) Infarcted Volume (%)Reduced[3][8]Reduced[3][8]Reduced[3][8]
Total Neuron Number--Reduced[5]
Total Dead Neuron Number--No significant decrease[5]

Table 3: Heart Rate Variability (HRV) Parameters (48 hours post-MCAO)

Treatment GroupR-R IntervalHeart RateNormalized LFNormalized HFLF/HF RatioSDRR
Pre-ischemia NormalNormalNormalNormalNormalNormal
MCAO Decreased[2]Increased[2]Increased[2]Decreased[2]Increased[2]Decreased[2]
MCAO + this compound (10 mg/kg) Returned to normal[2]Returned to normal[2]Returned to pre-ischemic levels[2]Returned to pre-ischemic levels[2]Returned to pre-ischemic levels[2]Recovered[2]
MCAO + DXM (50 mg/kg) No significant recovery[2]No significant recovery[2]Returned to pre-ischemic levels[2]Returned to pre-ischemic levels[2]Returned to pre-ischemic levels[2]Not recovered[2]
LF: Low Frequency, HF: High Frequency, SDRR: Standard Deviation of R-R intervals.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Procedure

This protocol describes the transient MCAO model in adult male rats.

  • Animal Preparation: Anesthetize adult male rats (e.g., Sprague-Dawley) with an appropriate anesthetic agent (e.g., Ketamine 100 mg/kg and Xylazine 10 mg/kg, intraperitoneally).[2]

  • Surgical Procedure:

    • Place the anesthetized rat in a supine position.

    • Make a midline cervical incision to expose the right common carotid artery (CCA).[2]

    • Carefully dissect the CCA from the surrounding tissues, including the vagus nerve.[2]

    • Isolate the external carotid artery (ECA) and the internal carotid artery (ICA).

    • Introduce a silicon-coated 4-0 monofilament nylon suture into the CCA and advance it into the lumen of the ICA until it blocks the origin of the middle cerebral artery (MCA).[2]

  • Occlusion and Reperfusion:

    • Maintain the occlusion for 1 hour.[2][3]

    • After the occlusion period, withdraw the suture to allow for reperfusion.[2]

  • Post-operative Care: Suture the incision and allow the animal to recover from anesthesia. Provide appropriate post-operative care, including analgesia and monitoring.

MCAO Experimental Workflow start Start anesthesia Anesthetize Rat start->anesthesia surgery Expose Carotid Arteries anesthesia->surgery occlusion Insert Filament to Occlude MCA (1 hour) surgery->occlusion reperfusion Withdraw Filament for Reperfusion occlusion->reperfusion treatment Administer this compound (10 mg/kg, i.p.) or Vehicle/DXM reperfusion->treatment assessment Behavioral & Histological Assessment treatment->assessment end End assessment->end

Caption: Experimental workflow for the MCAO model and this compound treatment.
Drug Administration

  • This compound: Prepare a solution of this compound for intraperitoneal (i.p.) injection. Administer a dose of 10 mg/kg immediately after the ischemic period (at the time of reperfusion).[2][3]

  • Dextromethorphan (DXM): As a comparator, administer DXM at a dose of 50 mg/kg (i.p.) after the ischemic period.[2][3]

  • Vehicle Control: Administer an equivalent volume of the vehicle solution to the MCAO control group.[2]

Neurological Function Assessment
  • 5-Point Neurological Deficit Score:

    • Evaluate animals at 4 and 24 hours post-stroke.[2]

    • Scoring criteria:

      • 1: No observable neurological deficit.[2]

      • 2: Flexion of the contralateral torso or forelimb upon lifting by the tail.[2]

      • 3: Circling to the contralateral side.[2]

      • 4: Loss of righting reflex and decreased resistance to lateral push.[2]

      • 5: No spontaneous motor activity.[2]

  • Garcia Neurological Test (18-Point Scale):

    • Assess motor, sensory, reflex, and balance functions at specified time points (e.g., daily for 7 days).[5]

    • The test consists of six sub-tests, each scored from 0 to 3. A total score of 18 indicates no deficit, while a score of 3 indicates severe impairment.[5]

Stereological Analysis
  • Tissue Preparation: At the end of the experimental period (e.g., 7 days post-MCAO), perfuse the animals with saline followed by 4% paraformaldehyde.[9]

  • Brain Sectioning: Cryosection the brain into coronal sections.

  • Staining: Stain sections with a suitable stain, such as Cresyl Violet, to visualize neurons and identify the infarcted area.[4]

  • Image Analysis: Use stereological methods to quantify:

    • Infarct Volume: Calculate the percentage of the infarcted area in the total hemisphere, cortex, and striatum.[5]

    • Cell Counting: Estimate the total number of neurons, non-neuronal cells, and dead neurons in specific brain regions (e.g., striatum, hippocampus).[5][9]

Heart Rate Variability (HRV) Analysis
  • ECG Recording: Record the electrocardiogram (ECG) before ischemia and at specified time points after ischemia and treatment (e.g., 48 hours).[2]

  • Data Extraction: Extract R-R intervals from the ECG recordings.[2]

  • HRV Parameter Calculation: Analyze the R-R intervals to determine time-domain (e.g., SDRR) and frequency-domain (e.g., LF, HF, LF/HF ratio) parameters of HRV.[2]

Outcome Comparison cluster_outcomes Outcomes MCAO MCAO Model Deficits Increased Neurological Deficits MCAO->Deficits Infarct Large Infarct Volume MCAO->Infarct HRV_Imbalance HRV Imbalance (Sympathetic Dominance) MCAO->HRV_Imbalance Improved_Function Improved Neurological Function Reduced_Infarct Reduced Infarct Volume Restored_HRV Restored HRV This compound This compound Treatment This compound->Improved_Function This compound->Reduced_Infarct This compound->Restored_HRV

References

Application Notes and Protocols for In Vitro Efficacy Testing of IC87201

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IC87201 is a small molecule inhibitor that disrupts the protein-protein interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS).[1] This interaction is a key component of the N-methyl-D-aspartate (NMDA) receptor signaling pathway. Overactivation of NMDA receptors leads to excessive nitric oxide (NO) production by nNOS, a process implicated in excitotoxic neuronal death observed in conditions like stroke and neuropathic pain.[1] By uncoupling nNOS from the NMDA receptor complex, this compound aims to selectively inhibit this pathological NO production without directly blocking the physiological activity of the NMDA receptor or the catalytic activity of nNOS. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in disrupting the PSD-95/nNOS interaction and its downstream neuroprotective effects.

Mechanism of Action: NMDA Receptor-PSD-95-nNOS Signaling Pathway

Activation of the NMDA receptor by glutamate leads to an influx of calcium ions (Ca2+) into the neuron. This Ca2+ influx activates nNOS, which is localized to the NMDA receptor complex via the scaffolding protein PSD-95. The proximity of nNOS to the source of Ca2+ influx ensures a rapid and localized production of NO. In pathological conditions involving excessive NMDA receptor activation, the resulting high levels of NO can lead to cellular damage and neuronal death. This compound intervenes by binding to nNOS and preventing its interaction with PSD-95, thereby disrupting this signaling cascade.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds PSD95 PSD-95 NMDA_Receptor->PSD95 Anchors Ca2_CaM Ca2+/CaM Complex NMDA_Receptor->Ca2_CaM Ca2+ influx activates nNOS_inactive nNOS (inactive) PSD95->nNOS_inactive Interaction nNOS_active nNOS (active) NO Nitric Oxide (NO) nNOS_active->NO Produces CaM Calmodulin (CaM) Ca2_CaM->nNOS_inactive Activates sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces Neurotoxicity Excitotoxicity/ Neuronal Death cGMP->Neurotoxicity Leads to This compound This compound This compound->PSD95 Inhibits Interaction This compound->nNOS_inactive CoIP_Workflow start Start: Neuronal Cell Culture treatment Treat with this compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis preclear Pre-clear Lysate with Agarose Beads lysis->preclear ip Immunoprecipitation: Incubate with anti-PSD-95 Antibody preclear->ip capture Capture Immune Complexes with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis Western Blot Analysis: Probe for nNOS and PSD-95 elute->analysis end End: Quantify nNOS Co-IP analysis->end cGMP_Assay_Workflow start Start: Primary Neuronal Culture pretreatment Pre-treat with this compound or Vehicle start->pretreatment stimulation Stimulate with NMDA pretreatment->stimulation lysis Cell Lysis stimulation->lysis eia cGMP Enzyme Immunoassay (EIA) lysis->eia readout Measure Absorbance eia->readout end End: Calculate cGMP Concentration readout->end

References

Application Notes and Protocols for Long-Term Administration of IC87201

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

IC87201 is a small molecule inhibitor that selectively disrupts the protein-protein interaction between Postsynaptic Density Protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS).[1][2] By uncoupling nNOS from the N-methyl-D-aspartate receptor (NMDAR) complex, this compound suppresses NMDAR-dependent nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) formation.[1] This mechanism allows for the modulation of excitotoxicity and neuronal signaling without directly blocking the NMDA receptor channel, which has been associated with numerous side effects.[2] Preclinical studies have demonstrated the therapeutic potential of this compound in models of ischemic stroke, neuropathic pain, and depression.[3][4][5]

These application notes provide detailed protocols for the preparation and long-term administration of this compound in preclinical research settings, along with a summary of its mechanism of action and key quantitative data from published studies. The provided protocols are intended to serve as a guide for researchers and may require optimization for specific experimental models and objectives.

Mechanism of Action

This compound functions as an allosteric inhibitor of the nNOS-PDZ/PSD-95-PDZ interaction.[1] It binds to the β-finger of the nNOS-PDZ domain, preventing its association with PSD-95.[1] This targeted disruption of the PSD-95/nNOS complex is crucial in pathological conditions associated with glutamate excitotoxicity, where excessive NMDAR activation leads to a surge in NO production and subsequent neuronal damage.[6] this compound has been shown to reduce NMDA-induced cGMP production in primary hippocampal neurons with an IC50 of 2.7 μM.[1]

Signaling Pathway of this compound Action

IC87201_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NMDA_Receptor NMDA Receptor PSD95 PSD-95 NMDA_Receptor->PSD95 Activation nNOS nNOS PSD95->nNOS Complex Formation NO_Production Nitric Oxide (NO) Production nNOS->NO_Production Activation This compound This compound This compound->nNOS Inhibits Interaction with PSD-95 Neuronal_Damage Excitotoxic Neuronal Damage NO_Production->Neuronal_Damage Leads to Experimental_Workflow cluster_prep Preparation cluster_admin Administration Phase cluster_analysis Analysis Formulation Prepare this compound Formulation Daily_Dosing Daily i.p. Injection (this compound or Vehicle) Formulation->Daily_Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Daily_Dosing Monitoring Daily Health Monitoring Daily_Dosing->Monitoring Behavioral_Testing Behavioral Testing Daily_Dosing->Behavioral_Testing Monitoring->Daily_Dosing Repeat for 2-4 weeks Tissue_Collection Tissue Collection Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical/ Histological Analysis Tissue_Collection->Biochemical_Analysis

References

Troubleshooting & Optimization

Navigating IC87201 Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with the nNOS-PSD95 inhibitor IC87201, achieving optimal solubility is critical for experimental success. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound for in vitro studies?

A1: For in vitro applications, this compound exhibits good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly recommended, with a solubility of at least 30 mg/mL.[1] It is also soluble in ethanol at approximately 1 mg/mL.[1] For aqueous-based assays, a mixture of DMSO and PBS (pH 7.2) in a 1:3 ratio can be used, achieving a solubility of 0.25 mg/mL.[1] To ensure the best results, it is advisable to use freshly opened, high-purity DMSO, as it can be hygroscopic and absorb water, which may impact solubility.[2]

Q2: How can I prepare this compound for in vivo animal studies?

A2: Preparing this compound for in vivo administration often requires a co-solvent system to achieve a stable solution or suspension suitable for injection. Two common protocols are:

  • Protocol 1 (Suspended Solution): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can yield a suspended solution at a concentration of 2.5 mg/mL.[2]

  • Protocol 2 (Suspended Solution): A formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) can also result in a 2.5 mg/mL suspended solution.[2]

  • Protocol 3 (Solution for Intraperitoneal Injection): For intraperitoneal (i.p.) injections, this compound can be dissolved in a vehicle containing 3% DMSO with the remaining 97% comprised of a 1:1:18 mixture of emulphor:ethanol:0.9% NaCl.[2][3]

For all in vivo preparations, it is recommended to prepare the working solution fresh on the day of use.[2]

Q3: What should I do if I observe precipitation when preparing my this compound solution?

A3: If you observe precipitation or phase separation, gentle warming of the solution to 37°C and sonication in an ultrasonic bath can aid in dissolution.[2][3] It is crucial to ensure all components are fully dissolved before proceeding with your experiment.

Q4: How should I store stock solutions of this compound?

A4: Stock solutions of this compound in a suitable solvent should be stored at -20°C or -80°C. When stored at -20°C, the solution is typically stable for up to one year. For longer-term storage of up to two years, -80°C is recommended.[2] The powdered form of this compound is stable for up to three years when stored at -20°C.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder is not dissolving in the chosen solvent. - Incorrect solvent selection.- Solvent purity is low (e.g., DMSO has absorbed water).- Concentration is too high for the selected solvent.- Refer to the solubility data table to select an appropriate solvent.- Use fresh, high-purity, anhydrous solvents.[2]- Try preparing a more dilute solution.
Precipitation occurs after adding an aqueous buffer to a DMSO stock solution. The final concentration of DMSO is too low to maintain solubility in the aqueous environment.- Increase the final percentage of DMSO in the working solution, if experimentally permissible.- Consider using a different buffer system or adding a surfactant like Tween-80 to improve solubility.
The prepared solution appears cloudy or as a suspension. The concentration of this compound exceeds its solubility limit in the chosen solvent system. This is expected for some in vivo formulations.[2]- If a clear solution is required, you may need to lower the concentration or explore alternative solvent systems.- For in vivo suspensions, ensure the mixture is homogenous by vortexing or sonicating before each administration.[2]

Quantitative Solubility Data

Solvent/VehicleSolubilityNotes
DMSO≥ 100 mg/mL (323.47 mM)[2]Use of newly opened DMSO is recommended.[2]
DMF30 mg/mL[1]
Ethanol1 mg/mL[1]
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (Suspended Solution)Requires sonication.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (Suspended Solution)Requires sonication.[2]
3% DMSO in 1:1:18 Emulphor:Ethanol:0.9% NaClNot specified, but used for in vivo dosing at 1, 4, and 10 mg/kg.[2][3]Suitable for intraperitoneal injection.[2][3]

Experimental Protocols & Workflows

Workflow for Preparing an In Vitro Stock Solution

cluster_0 Preparation of In Vitro Stock Solution A Weigh this compound Powder B Select Appropriate Solvent (e.g., DMSO, DMF) A->B C Add Solvent to Powder B->C D Vortex/Mix Thoroughly C->D E Observe for Complete Dissolution D->E F If Precipitation Occurs, Warm to 37°C and/or Sonicate E->F [Precipitation] G Store Stock Solution at -20°C or -80°C E->G [Clear Solution] F->E

Workflow for preparing an in vitro stock solution of this compound.
Workflow for Preparing an In Vivo Formulation (Co-Solvent Method)

cluster_1 Preparation of In Vivo Formulation (e.g., Protocol 1) H Prepare Stock Solution in DMSO (e.g., 25 mg/mL) I Add PEG300 and Mix H->I J Add Tween-80 and Mix I->J K Add Saline to Final Volume J->K L Sonicate to Form a Homogenous Suspension K->L M Use Freshly Prepared on the Same Day L->M

Workflow for preparing an in vivo formulation of this compound using a co-solvent system.
Troubleshooting Logic for Solubility Issues

cluster_2 Troubleshooting Solubility tnode tnode Start Solubility Issue Encountered CheckSolvent Is the Solvent Appropriate? Start->CheckSolvent CheckPurity Is the Solvent Fresh and High Purity? CheckSolvent->CheckPurity Yes tnode_1 Select Recommended Solvent (see table) CheckSolvent->tnode_1 No TryWarming Warm to 37°C and/or Sonicate CheckPurity->TryWarming Yes tnode_2 Use Fresh, Anhydrous Solvent CheckPurity->tnode_2 No LowerConc Consider Lowering the Concentration TryWarming->LowerConc Still Precipitated Success Issue Resolved TryWarming->Success Dissolves LowerConc->Success Dissolves Consult Consult Further Technical Support LowerConc->Consult Still Precipitated tnode_1->CheckPurity tnode_2->TryWarming

A logical workflow for troubleshooting common this compound solubility problems.

References

Technical Support Center: Overcoming IC87201 In Vivo Delivery Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing IC87201 in in vivo experiments. The following information is designed to directly address specific issues encountered during formulation, administration, and interpretation of results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound formulation is cloudy or shows precipitation. What's happening and how can I fix it?

A1: This is a common issue due to the poor aqueous solubility of this compound.[1][2] Precipitation leads to inaccurate dosing, reduced bioavailability, and experimental variability.[1]

Troubleshooting Steps:

  • Review Solubility Data: First, confirm you are using an appropriate solvent system. This compound is highly soluble in DMSO but has very limited solubility in aqueous solutions.[3][4] Refer to the solubility data in Table 1.

  • Optimize Formulation: Use a co-solvent system designed for poorly soluble compounds. Several formulations have been successfully used for in vivo delivery of this compound.[3][5][6] See Table 2 for detailed recipes.

  • Preparation Technique: Even with the right vehicle, the preparation method is critical.

    • Always add solvents sequentially and ensure complete dissolution at each step.[3]

    • Use gentle heating or sonication to aid dissolution, especially if precipitation occurs during preparation.[3][7] Be cautious of potential compound degradation with excessive heat.

    • Prepare formulations fresh before each experiment to minimize the risk of precipitation over time.[8]

    • Vortex the solution thoroughly before each administration to ensure a homogenous suspension.[8]

Q2: I'm observing inconsistent or no therapeutic effect in my animal model, even with a clear formulation.

A2: A lack of efficacy despite a visually clear solution can stem from issues with bioavailability, dosing, or the experimental model itself.[2][8]

Troubleshooting Steps:

  • Assess Bioavailability: The route of administration significantly impacts drug exposure. Intraperitoneal (i.p.) injection is commonly used for this compound and generally offers higher bioavailability than oral gavage for compounds with poor solubility.[3][5][7] A pilot pharmacokinetic (PK) study can help determine the actual drug exposure in your model. A 1 mg/kg i.p. dose in mice was found to yield a peak plasma level of 55 ng/mL (0.2 µM).[3][7]

  • Review Dosing Regimen: Ensure the dose is appropriate for the intended target engagement. In vivo studies have successfully used this compound in a range of 1 to 10 mg/kg.[3][5][7] A dose-response study may be necessary to identify the optimal effective dose in your specific model.

  • Consider Mechanism of Action: this compound works by disrupting the PSD-95/nNOS interaction, which is downstream of NMDA receptor activation.[9][10] The efficacy of this compound is dependent on the pathological overactivation of this pathway. Confirm that your animal model has a relevant and measurable activation of the NMDA-nNOS signaling cascade.

Q3: What is the mechanism of action of this compound?

A3: this compound is a small molecule inhibitor of the protein-protein interaction between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS).[3][11] In pathological conditions like ischemic stroke or neuropathic pain, overactivation of the NMDA receptor leads to excessive calcium influx, which activates the PSD-95-bound nNOS, resulting in toxic levels of nitric oxide (NO) and subsequent neuronal damage.[10][12][13] this compound allosterically binds to the β-finger of the nNOS PDZ domain, preventing its interaction with PSD-95.[3][7] This selectively blocks the pathological NMDA receptor-mediated NO production without affecting baseline nNOS activity or NMDA receptor currents.[5][10]

Q4: Are there any known liabilities or potential artifacts associated with this compound?

A4: Yes. Biochemical studies have shown that this compound can produce a high degree of fluorescence-based artefactual signal in certain in vitro assays, particularly those using TAMRA-labeled probes.[3][7][12] Researchers using fluorescence-based assays to validate target engagement should be aware of this potential for interference and consider orthogonal methods for confirmation.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityReference(s)
DMSO≥ 100 mg/mL[3]
DMF30 mg/mL[4]
Ethanol1 mg/mL[4]
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL[4]
Table 2: Recommended In Vivo Formulations for this compound
Formulation CompositionAdministration RouteResulting SolutionReference(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineOral or IPSuspended Solution[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)Oral or IPSuspended Solution[3]
3% DMSO, 97% (1:1:18 Emulphor:Ethanol:0.9% NaCl)IPSolution[3][5][7]
20% DMSO, 80% (1:1:8 Ethanol:Emulphor:Saline)IPSolution[6]

Experimental Protocols

Protocol 1: Formulation of this compound for Intraperitoneal (IP) Injection

This protocol is based on methodologies reported in peer-reviewed literature.[5][7]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), high purity

  • Ethanol (200 proof)

  • Emulphor (Alkamuls EL 620L or similar)

  • 0.9% NaCl sterile saline

Procedure:

  • Prepare the Vehicle:

    • Create the ternary vehicle mixture by combining Emulphor, ethanol, and 0.9% NaCl in a ratio of 1:1:18 by volume.

    • For example, to make 20 mL of the mixture, combine 1 mL of Emulphor, 1 mL of ethanol, and 18 mL of saline.

    • Vortex thoroughly until the solution is homogenous.

  • Prepare the Final Formulation:

    • Weigh the required amount of this compound powder.

    • First, dissolve the this compound powder in a small volume of DMSO to create a stock concentrate. The final concentration of DMSO in the injected solution should not exceed 3%.

    • Add the appropriate volume of the ternary vehicle (from step 1) to the DMSO concentrate to achieve the final desired drug concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a mouse receiving 10 mL/kg).

    • Vortex the final solution extensively to ensure complete mixing. The final solution should be clear.

  • Administration:

    • Administer to the animal via intraperitoneal (i.p.) injection.

    • The recommended injection volume is 1-2 mL/kg for rats and 10 mL/kg for mice.[6][7]

    • Administer the compound or vehicle control approximately 30 minutes prior to behavioral testing or experimental insult.[3][7]

Visualizations

G receptor receptor protein protein molecule molecule inhibitor inhibitor effect effect Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca2 Ca2+ Influx NMDAR->Ca2 PSD95 PSD-95 NMDAR->PSD95 nNOS nNOS Ca2->nNOS Activates PSD95->nNOS Binds & Stabilizes NO Nitric Oxide (NO) nNOS->NO Produces This compound This compound This compound->nNOS Inhibits Binding to PSD-95 Neurotoxicity Neurotoxicity NO->Neurotoxicity G start_node start_node decision_node decision_node process_node process_node solution_node solution_node end_node end_node start Start: Formulation is Cloudy or Precipitated check_solubility Is the correct vehicle being used? start->check_solubility check_prep Was the preparation protocol followed? check_solubility->check_prep Yes review_table2 Review Formulation Table 2 check_solubility->review_table2 No check_age Is the formulation freshly prepared? check_prep->check_age Yes follow_protocol1 Follow Protocol 1: - Add solvents sequentially - Use sonication/heat check_prep->follow_protocol1 No prepare_fresh Prepare fresh solution before each use check_age->prepare_fresh No solution Clear, Homogenous Formulation check_age->solution Yes review_table2->check_prep follow_protocol1->check_age prepare_fresh->solution fail Issue Persists: Contact Technical Support G problem problem cause_cat cause_cat specific_cause specific_cause Inconsistent_Results Inconsistent or No In Vivo Effect Formulation Formulation Issues Inconsistent_Results->Formulation PK Pharmacokinetic Issues Inconsistent_Results->PK PD Pharmacodynamic Issues Inconsistent_Results->PD Precipitation Micro-precipitation (not visible) Formulation->Precipitation Dosing_Error Inaccurate Dosing Formulation->Dosing_Error Bioavailability Poor Bioavailability PK->Bioavailability Clearance Rapid Clearance PK->Clearance Dose Suboptimal Dose PD->Dose Model Irrelevant Model (Pathway not active) PD->Model

References

interpreting conflicting results on IC87201's binding site

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IC87201. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting common issues related to the binding site and mechanism of action of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed primary mechanism of action for this compound?

This compound is described as a small molecule inhibitor of the protein-protein interaction between Postsynaptic Density protein 95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS)[1][2][3][4]. This interaction is a key component of the NMDA receptor signaling complex[3][4]. By uncoupling nNOS from the NMDA receptor via PSD-95, this compound is intended to reduce excessive nitric oxide (NO) production associated with glutamate excitotoxicity, without directly blocking the NMDA receptor ion channel activity[1][3][4][5]. This targeted approach aims to mitigate neuronal damage in conditions like ischemic stroke and neuropathic pain[4][6][7][8].

Q2: What is the nature of the conflicting results regarding this compound's binding site?

While cellular and in vivo studies demonstrate that this compound effectively reduces NMDA-stimulated cGMP formation (a marker for NO production) and shows neuroprotective effects, direct biochemical and biophysical assays have yielded conflicting results[3][6][9]. Specifically, techniques such as Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC) have failed to show direct binding of this compound to the canonical PDZ domains of either nNOS or PSD-95, which was the initially proposed binding site[2][6][9]. This discrepancy between cellular efficacy and direct binding data is the central challenge in interpreting the mechanism of action of this compound.

Q3: What are the alternative hypotheses for this compound's mechanism of action?

Given the lack of direct binding to the PDZ domains in some assays, several alternative hypotheses have been proposed:

  • Allosteric Inhibition: this compound may bind to a site on nNOS or PSD-95 that is distinct from the canonical PDZ binding pocket. One suggestion is that it binds to the β-finger of the nNOS-PDZ domain, inducing a conformational change that allosterically inhibits the interaction with PSD-95[2].

  • Interaction with a Larger Complex: The inhibitory activity of this compound may require the presence of a larger protein complex that is not reconstituted in simplified in vitro binding assays. Its effects might be dependent on post-translational modifications or the presence of other scaffolding proteins found in a cellular context[6][10].

  • Indirect Effects: this compound could be acting on other proteins that in turn modulate the nNOS/PSD-95 interaction or downstream signaling pathways[6][10].

Further investigation is needed to fully elucidate the precise molecular mechanism.

Troubleshooting Guides

Issue 1: My Fluorescence Polarization (FP) assay shows no inhibition of the nNOS-PDZ/PSD-95-PDZ interaction by this compound.

This is a commonly reported finding and may not indicate a failed experiment. Biochemical investigations have indeed shown that this compound does not appear to inhibit the interaction between isolated nNOS and PSD-95 PDZ domains in direct or indirect FP assays[6][9].

Possible Explanations & Next Steps:

  • Assay Limitations : Standard FP assays using isolated PDZ domains may not fully recapitulate the native protein conformations or the presence of necessary co-factors for this compound binding. The drug may require a more complete protein structure or a larger complex to be active[6].

  • Fluorescence Artifacts : Some studies note that this compound can produce fluorescence-based artifacts, particularly with certain fluorescent probes like TAMRA-nNOS[2][9]. It is crucial to run appropriate controls to rule out compound interference.

  • Alternative Binding Site : The lack of inhibition in this assay supports the hypothesis that this compound does not bind to the canonical PDZ ligand-binding pockets of nNOS or PSD-95[2][9].

  • Troubleshooting Workflow :

    start FP Assay Shows No Inhibition check_controls Verify Positive Controls (e.g., Tat-N-dimer) and Negative Controls start->check_controls check_artifact Test for this compound Fluorescence Interference check_controls->check_artifact interpret Result is Likely Valid: This compound does not inhibit isolated PDZ interaction check_artifact->interpret next_steps Proceed to Cellular or Co-IP Assays interpret->next_steps alt_hypothesis Consider Alternative Hypotheses: - Allosteric Binding - Larger Complex Required interpret->alt_hypothesis

    Troubleshooting workflow for FP assay results.

Issue 2: My Isothermal Titration Calorimetry (ITC) experiment does not show a binding isotherm for this compound with nNOS-PDZ or PSD-95-PDZ2.

This result is consistent with published findings[9]. ITC experiments titrating this compound into solutions of extended nNOS-PDZ or PSD-95-PDZ2 have shown no detectable heat change, indicating a lack of direct binding to these isolated domains under the tested conditions[9].

Possible Explanations & Next Steps:

  • Experimental Validation : Ensure the proteins are correctly folded and active by performing a positive control experiment, for example, by titrating the nNOS-PDZ domain into the PSD-95-PDZ2 domain, which should yield a measurable binding affinity[9].

  • Next Steps : Focus on experimental systems that more closely mimic the cellular environment. Co-immunoprecipitation from cell lysates or cellular thermal shift assays (CETSA) could provide more insight into target engagement within a native context.

Quantitative Data Summary

The following tables summarize key quantitative data reported for this compound in various experimental setups.

Table 1: In Vitro Binding & Inhibition Data

Assay TypeTarget ProteinsProbe/LigandResultReference
Fluorescence PolarizationPSD-95 PDZ1, PDZ2, PDZ1-2TAMRA-nNOSNo inhibition observed (500-1800 µM)[2][9]
Isothermal TitrationnNOS-PDZ, PSD-95-PDZ2This compoundNo binding detected[9]
In vitro Binding AssayPSD-95 and nNOS domainsNot specifiedIdentified as an inhibitor[3]

Table 2: Cellular and In Vivo Efficacy Data

Assay/Model TypeSystemEffect MeasuredIC50 / Effective DoseReference
cGMP Formation AssayPrimary Hippocampal NeuronsNMDA-induced cGMP productionIC50 of 2.7 µM; 20 µM suppresses formation[2][3]
Neurite Outgrowth AssayCultured NeuronsNMDA/glycine-induced decreaseAttenuated at 10 and 100 nM[2]
Thermal Hyperalgesia ModelMiceNMDA-induced hyperalgesiaEffective at 1 mg/kg (i.p.)[2]
Middle Cerebral Artery OcclusionRatsNeurobehavioral functionSignificant recovery at 10 mg/kg (i.p.)[7]
Morphine Conditioned Place Pref.RatsMorphine-induced CPPBlocked at 10 mg/kg (i.p.)[11]

Proposed Signaling Pathways and Conflicting Models

The diagrams below illustrate the initially proposed mechanism of this compound and the current understanding based on conflicting biochemical data.

cluster_0 A) Initially Proposed Mechanism cluster_1 B) Model Incorporating Conflicting Data NMDAR NMDA Receptor PSD95 PSD-95 NMDAR->PSD95 binds nNOS nNOS PSD95->nNOS binds NO Nitric Oxide nNOS->NO produces This compound This compound This compound->PSD95 inhibits binding to nNOS Excitotoxicity Excitotoxicity NO->Excitotoxicity NMDAR_b NMDA Receptor PSD95_b PSD-95 NMDAR_b->PSD95_b binds nNOS_b nNOS (with β-finger) PSD95_b->nNOS_b binds PDZ NO_b Nitric Oxide nNOS_b->NO_b produces IC87201_b This compound IC87201_b->nNOS_b Allosteric binding? (e.g., to β-finger) Excitotoxicity_b Excitotoxicity NO_b->Excitotoxicity_b

Proposed mechanisms of action for this compound.

Detailed Experimental Protocols

1. Fluorescence Polarization (FP) Assay for nNOS/PSD-95 Interaction

  • Objective : To measure the binding affinity between nNOS and PSD-95 PDZ domains and test the inhibitory potential of this compound.

  • Materials :

    • Purified, recombinant nNOS-PDZ domain and PSD-95 PDZ domains (e.g., PDZ1-2).

    • Fluorescently labeled probe (e.g., TAMRA-nNOS).

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.

    • This compound dissolved in DMSO.

    • Positive control inhibitor (e.g., Tat-N-dimer).

    • 384-well, low-volume, black plates.

  • Procedure :

    • Saturation Binding : To determine the dissociation constant (Kd), perform serial dilutions of the unlabeled PSD-95 PDZ domain in assay buffer and add to wells containing a fixed concentration of the TAMRA-nNOS probe (e.g., 5 nM).

    • Inhibition Assay : To test for inhibition, mix a fixed concentration of the TAMRA-nNOS probe (5 nM) and a concentration of the PSD-95 PDZ domain that gives a significant signal (e.g., at or near the Kd, such as 0.3 µM for PDZ1-2).

    • Add serial dilutions of this compound (or positive control) to the wells. Ensure the final DMSO concentration is constant across all wells (e.g., <1%).

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence polarization on a suitable plate reader (Excitation/Emission ~540 nm/590 nm for TAMRA).

    • Data Analysis : Plot polarization values (mP) against the concentration of the unlabeled protein or inhibitor. Fit the saturation binding data to a one-site binding model to determine Kd. Fit the inhibition data to a dose-response curve to determine IC50.

2. Isothermal Titration Calorimetry (ITC)

  • Objective : To directly measure the binding thermodynamics between this compound and nNOS-PDZ or PSD-95-PDZ domains.

  • Materials :

    • Purified, recombinant nNOS-PDZ and/or PSD-95-PDZ2 domains dialyzed extensively against the assay buffer.

    • ITC Buffer: E.g., 20 mM HEPES, 150 mM NaCl, pH 7.4.

    • This compound dissolved in the final dialysis buffer.

  • Procedure :

    • Prepare the protein solution (e.g., 20-50 µM PSD-95-PDZ2) in the ITC cell.

    • Prepare the ligand solution (e.g., 200-500 µM this compound) in the injection syringe.

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the protein-containing cell while stirring.

    • Record the heat change after each injection.

    • Positive Control : To validate protein activity, titrate nNOS-PDZ (e.g., 200 µM) into PSD-95-PDZ2 (e.g., 20 µM).

    • Data Analysis : Integrate the raw power data to obtain the heat change per injection (ΔH). Plot ΔH against the molar ratio of ligand to protein and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (N), and enthalpy of binding (ΔH).

3. Cellular cGMP Formation Assay

  • Objective : To assess the functional effect of this compound on NMDA receptor-mediated NO signaling in a cellular context.

  • Materials :

    • Primary hippocampal neuronal cultures (e.g., DIV 14-21).

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

    • NMDA and glycine.

    • This compound.

    • cGMP enzyme immunoassay (EIA) kit.

  • Procedure :

    • Culture primary hippocampal neurons to maturity.

    • Pre-treat the neurons with this compound at various concentrations (e.g., 10 nM to 30 µM) for 30 minutes.

    • Stimulate the neurons with NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for 2-5 minutes to activate NMDA receptors.

    • Lyse the cells and stop the reaction according to the EIA kit protocol.

    • Measure the intracellular cGMP concentration using the cGMP EIA kit, following the manufacturer's instructions.

    • Data Analysis : Normalize the cGMP levels to a vehicle-treated control. Plot the normalized cGMP levels against the this compound concentration and fit to a dose-response curve to calculate the IC50 value.

References

Technical Support Center: IC87201 & Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals using IC87201 in fluorescence-based assays. It provides troubleshooting guidance and detailed protocols to help mitigate potential artifacts and ensure data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is a small molecule that has been investigated for its potential to disrupt the interaction between neuronal nitric oxide synthase (nNOS) and the postsynaptic density protein-95 (PSD-95).[1] This interaction is part of a larger signaling complex involving the NMDA receptor.[2][3][4] By uncoupling nNOS from PSD-95, this compound is thought to prevent the excessive production of nitric oxide (NO) associated with NMDA receptor overactivation, a key event in excitotoxicity.[1][3] However, it is important to note that the precise mechanism of action of this compound is a subject of ongoing research, with some studies suggesting it may not directly inhibit the nNOS-PDZ/PSD-95-PDZ interaction in vitro.[5]

Q2: We are observing unexpected fluorescence signals in our assay when using this compound. What could be the cause?

A2: this compound has been reported to cause significant fluorescence-based artifacts in some assays.[5][6] This interference can manifest as a high background signal or a concentration-dependent increase in fluorescence that is independent of the biological activity being measured. This phenomenon is particularly pronounced when using certain fluorescent probes, such as those based on TAMRA (tetramethylrhodamine).[6]

Q3: How can we confirm that this compound is causing fluorescence artifacts in our specific assay?

A3: To determine if this compound is interfering with your assay, you should run a series of control experiments. A key control is to measure the fluorescence of this compound in the assay buffer without the biological target (e.g., your protein of interest). If you observe a significant fluorescence signal that increases with the concentration of this compound, this is a strong indication of autofluorescence.

Q4: What are the general strategies to mitigate fluorescence artifacts caused by small molecules like this compound?

A4: There are several strategies to address compound interference in fluorescence assays:

  • Switch to a Red-Shifted Fluorophore: The most effective strategy is often to use a fluorophore that has excitation and emission wavelengths outside the range of the interfering compound's fluorescence. For this compound, switching from a TAMRA-based probe (excitation ~550 nm, emission ~580 nm) to a Cy5-based probe (excitation ~650 nm, emission ~670 nm) has been shown to diminish artefactual signals.[5]

  • Perform a Spectral Scan: Characterize the fluorescence properties of this compound by performing a full excitation and emission scan. This will help you choose a fluorophore with minimal spectral overlap.

  • Background Subtraction: In some cases, you can subtract the background fluorescence from wells containing only the compound and buffer. However, this can reduce the dynamic range and may not be effective if the compound's fluorescence is very high.

  • Lower Compound Concentration: If the experimental design allows, reducing the concentration of this compound may decrease the interference to an acceptable level.

  • Assay Re-design: Consider using a non-fluorescence-based detection method, such as AlphaScreen, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC), if fluorescence interference cannot be overcome.

Q5: Can the solvent, such as DMSO, affect the fluorescence artifacts?

A5: Yes, the concentration of dimethyl sulfoxide (DMSO) can influence fluorescence polarization assays. While many assays can tolerate up to 5% DMSO, higher concentrations can affect the assay window and stability.[7][8] It is crucial to maintain a consistent final DMSO concentration across all wells of your assay plate, including controls.

Troubleshooting Guides

Problem 1: High background fluorescence in the presence of this compound.
  • Possible Cause: this compound is autofluorescent at the excitation and/or emission wavelengths of your fluorophore.

  • Troubleshooting Steps:

    • Run a Compound-Only Control: Prepare a serial dilution of this compound in your assay buffer and measure the fluorescence at your assay's wavelengths. A concentration-dependent increase in fluorescence confirms autofluorescence.

    • Perform a Spectral Analysis: Use a spectrophotometer to determine the excitation and emission spectra of this compound in your assay buffer. This will reveal the wavelengths at which it fluoresces.

    • Switch to a Red-Shifted Fluorophore: If this compound fluoresces in the blue or green spectrum, switch to a red or far-red fluorophore like Cy5 or an Alexa Fluor 647 conjugate.[9][10]

    • Implement Background Correction: If switching fluorophores is not feasible, subtract the fluorescence of the compound-only control from your experimental wells. Be aware that this may reduce your signal-to-noise ratio.

Problem 2: Non-reproducible results or high variability between replicate wells.
  • Possible Cause: this compound may be precipitating out of solution at the concentrations used in the assay.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the wells of your microplate for any signs of precipitation or turbidity.

    • Solubility Assay: Perform a kinetic or equilibrium solubility assay to determine the solubility limit of this compound in your specific assay buffer.[11][12][13]

    • Adjust DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain the solubility of this compound but not so high as to interfere with the assay. A final concentration of 1-5% is typical.

    • Include a Detergent: In some cases, adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help prevent compound aggregation.[14]

Problem 3: Unexpected changes in fluorescence polarization (FP) values.
  • Possible Cause: At high concentrations, this compound may be forming aggregates that can non-specifically interact with the fluorescent probe or the target protein, leading to artefactual changes in polarization.

  • Troubleshooting Steps:

    • Dynamic Light Scattering (DLS): Use DLS to directly assess whether this compound forms aggregates at the concentrations used in your assay.[14]

    • Detergent Addition: As with solubility issues, the inclusion of a non-ionic detergent can often disrupt aggregates and mitigate their interference.

    • Vary Protein Concentration: Perform the assay with varying concentrations of your target protein. Aggregation-based effects are often sensitive to changes in protein concentration.

    • Use an Orthogonal Assay: Confirm any hits from your FP screen using a different assay format that is less susceptible to aggregation artifacts.

Quantitative Data Summary

Due to the proprietary nature of drug discovery, specific quantitative data for this compound's fluorescence and solubility are not extensively published. The following tables provide a general framework for how to characterize and present such data for any potentially interfering compound.

Table 1: Spectral Properties of a Hypothetical Interfering Compound

ParameterWavelength (nm)
Maximum Excitation485
Maximum Emission525
Recommended FluorophoreCy5 (Ex: 650 nm, Em: 670 nm)

Table 2: Solubility Profile of a Hypothetical Interfering Compound

Assay Buffer ComponentSolubility Limit (µM)
PBS, pH 7.450
PBS, pH 7.4 + 1% DMSO100
PBS, pH 7.4 + 5% DMSO>200
PBS, pH 7.4 + 1% DMSO + 0.01% Triton X-100>200

Key Experimental Protocols

Protocol 1: Determining the Autofluorescence of this compound

Objective: To quantify the intrinsic fluorescence of this compound at the assay's excitation and emission wavelengths.

Materials:

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Black, low-volume 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer, starting from the highest concentration used in your primary assay. Ensure the final DMSO concentration is constant across all wells.

  • Include control wells containing only the assay buffer with the same final DMSO concentration.

  • Dispense the dilutions and controls into the microplate.

  • Set the fluorescence plate reader to the excitation and emission wavelengths of your primary assay's fluorophore.

  • Measure the fluorescence intensity of each well.

  • Data Analysis: Subtract the average fluorescence of the buffer-only controls from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Fluorescence Polarization (FP) Assay with a Cy5-labeled Peptide to Mitigate this compound Interference

Objective: To establish a robust FP assay for the nNOS/PSD-95 interaction using a red-shifted fluorophore to avoid artifacts from this compound.

Materials:

  • Purified nNOS and PSD-95 proteins (or relevant interacting domains)

  • Cy5-labeled peptide probe (designed to bind to the target protein)

  • This compound stock solution

  • FP assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100)

  • Black, non-binding surface 384-well microplate

  • Fluorescence polarization plate reader with appropriate filters for Cy5 (e.g., Ex: 620/40 nm, Em: 680/40 nm)

Procedure:

  • Probe Concentration Optimization: Determine the optimal concentration of the Cy5-labeled peptide by performing a saturation binding experiment with a fixed concentration of the target protein. The ideal probe concentration is typically at or below the Kd of the interaction and provides a stable and sufficient fluorescence signal.

  • Assay Setup:

    • Prepare a solution of the target protein in FP assay buffer at a concentration that gives a significant polarization shift upon probe binding (typically 2-3 times the Kd).

    • Prepare serial dilutions of this compound in FP assay buffer. Maintain a constant final DMSO concentration (e.g., 1%).

    • In the microplate, add the this compound dilutions.

    • Add the target protein solution to all wells except the "probe only" controls.

    • Add the Cy5-labeled peptide probe to all wells.

    • Include "probe only" (no protein) and "no inhibitor" (protein and probe) controls.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence polarization (in mP) of each well using the plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds PSD95 PSD-95 NMDA_Receptor->PSD95 Binds to CaM Calmodulin (CaM) NMDA_Receptor->CaM Ca2+ influx activates nNOS nNOS PSD95->nNOS Scaffolds NO Nitric Oxide (NO) nNOS->NO Produces CaM->nNOS Activates Downstream Downstream Excitotoxicity NO->Downstream This compound This compound This compound->PSD95 Disrupts Interaction Experimental_Workflow cluster_prep Assay Preparation cluster_assay Fluorescence Polarization Assay cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Protein, Probe, this compound) Serial_Dilution Create this compound Serial Dilution Prep_Reagents->Serial_Dilution Dispense Dispense Reagents into 384-well Plate Serial_Dilution->Dispense Incubate Incubate to Reach Equilibrium Dispense->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Troubleshooting_Logic Start Unexpected Fluorescence Signal with this compound Control_Exp Run Compound-Only Control Start->Control_Exp Signal_Observed Is Concentration-Dependent Fluorescence Observed? Control_Exp->Signal_Observed Autofluorescence Artifact Likely due to Autofluorescence Signal_Observed->Autofluorescence Yes Solubility_Check Check for Precipitation/ Aggregation Signal_Observed->Solubility_Check No Mitigation Mitigation Strategies: - Switch to Red-Shifted Probe (e.g., Cy5) - Background Subtraction - Lower Compound Concentration Autofluorescence->Mitigation No_Artifact Artifact Unlikely Solubility_Check->No_Artifact No Precipitation Artifact Likely due to Poor Solubility/Aggregation Solubility_Check->Precipitation Yes Mitigation2 Mitigation Strategies: - Perform Solubility Assay - Adjust DMSO Concentration - Add Detergent (e.g., Triton X-100) Precipitation->Mitigation2

References

stability of IC87201 in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of IC87201 in long-term experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges and ensure the stability and efficacy of this compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS).[1] Under conditions of neuronal overstimulation, such as during an ischemic stroke, the N-methyl-D-aspartate receptor (NMDAR) is excessively activated, leading to a cascade of neurotoxic events. PSD-95 acts as a scaffolding protein, linking nNOS to the NMDAR. This proximity allows for a rapid and substantial increase in nitric oxide (NO) production upon calcium influx through the NMDAR, contributing to excitotoxicity and neuronal cell death.[2][3][4] this compound prevents the coupling of nNOS to PSD-95, thereby inhibiting this excitotoxic signaling pathway without directly blocking the NMDAR channel itself.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is critical to maintain its integrity. Recommendations for both powder and stock solutions are summarized below.

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent (e.g., DMSO) -80°C2 years
-20°C1 year

Data sourced from publicly available vendor information.

Q3: How should I prepare this compound stock solutions?

A3: this compound is highly soluble in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve 3.09 mg of this compound (Molecular Weight: 309.16 g/mol ) in 1 mL of high-purity, anhydrous DMSO. To aid dissolution, gentle warming and/or sonication can be used. It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide: Long-Term Experiments

Problem: Precipitation or Cloudiness of this compound in Working Solution

Possible Causes:

  • Low Solubility in Aqueous Media: this compound has limited solubility in aqueous buffers and cell culture media. Direct dilution of a high-concentration DMSO stock into an aqueous solution can cause the compound to precipitate.

  • Solvent Concentration: The final concentration of DMSO in the working solution may be too low to maintain the solubility of this compound at the desired concentration.

  • pH of the Medium: The pH of the experimental medium can affect the charge state and solubility of small molecules.

  • Interaction with Media Components: Components in complex media, such as proteins or salts, may interact with this compound and reduce its solubility.

Solutions:

  • Serial Dilutions: Prepare intermediate dilutions of the this compound stock solution in a solvent that is miscible with both DMSO and your final aqueous medium before the final dilution.

  • Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated and may be necessary to keep this compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Pre-warm Media: Adding the this compound solution to pre-warmed media (37°C) can sometimes improve solubility.

  • Test Different Media Formulations: If precipitation persists, consider testing the solubility of this compound in different basal media formulations.

Problem: Loss of this compound Activity Over Time in Long-Term Cell Culture

Possible Causes:

  • Chemical Instability: While specific long-term stability data in cell culture media is limited, small molecules can be susceptible to degradation (e.g., hydrolysis, oxidation) in the complex, aqueous environment of cell culture, which is maintained at 37°C.

  • Metabolism by Cells: Cells may metabolize this compound over time, reducing its effective concentration.

  • Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic culture vessels, depleting the concentration available to the cells.

Solutions:

  • Frequent Media Changes: For experiments lasting several days or weeks, it is recommended to perform partial or complete media changes with freshly prepared this compound-containing medium every 24-48 hours. This will help maintain a more consistent concentration of the active compound.

  • Monitor Compound Activity: To ensure this compound remains active throughout the experiment, you can include a functional assay at different time points. For example, you can measure the inhibition of NMDA-induced cGMP production, a downstream marker of nNOS activity, in parallel cultures.

  • Use Low-Adsorption Plasticware: If you suspect significant loss of compound due to adsorption, consider using low-protein-binding culture plates and tubes.

  • Stability Assessment: If feasible, you can assess the stability of this compound in your specific cell culture medium over time using analytical methods like High-Performance Liquid Chromatography (HPLC). This would involve incubating the compound in the medium under your experimental conditions (37°C, 5% CO2) and measuring its concentration at various time points.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

For intraperitoneal (i.p.) injection in rodent models, a common vehicle formulation consists of a mixture of DMSO, Emulphor (or a similar surfactant), ethanol, and saline.

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • Emulphor EL-620 (or Cremophor EL)

  • Ethanol (200 proof)

  • 0.9% NaCl (sterile saline)

Procedure:

  • Dissolve the required amount of this compound powder in DMSO to create a concentrated stock.

  • In a separate tube, prepare the vehicle solution. A commonly used ratio is 1:1:18 of Emulphor:ethanol:saline. For example, for 2 mL of vehicle, mix 100 µL of Emulphor, 100 µL of ethanol, and 1.8 mL of saline.

  • Add the appropriate volume of the this compound DMSO stock to the vehicle to achieve the final desired concentration. The final DMSO concentration should be kept low (e.g., 3-5%) to minimize toxicity.

  • Vortex the final solution thoroughly to ensure it is a homogenous suspension or solution. Gentle warming or sonication may be necessary.

  • It is recommended to prepare this formulation fresh on the day of use.

Protocol 2: General Workflow for Long-Term In Vitro Treatment of Neuronal Cultures

This protocol outlines a general procedure for treating primary or iPSC-derived neuronal cultures with this compound for an extended period.

Materials:

  • Mature neuronal cultures (e.g., primary hippocampal or cortical neurons, or iPSC-derived neurons)

  • Complete neuronal culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle (DMSO)

Procedure:

  • Culture Maintenance: Maintain healthy neuronal cultures according to your established protocols.

  • Preparation of Treatment Media: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare the final treatment medium by diluting the this compound stock solution into pre-warmed (37°C) complete neuronal culture medium to the desired final concentration (e.g., 1-10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.1%). Prepare a vehicle control medium with the same final concentration of DMSO.

  • Media Change: Carefully remove half of the conditioned medium from each well of the neuronal culture and replace it with an equal volume of the freshly prepared treatment or vehicle control medium. This gradual media change is less stressful for the neurons.

  • Incubation: Return the culture plates to the incubator (37°C, 5% CO2).

  • Repeated Treatment: For long-term experiments, repeat the half-media change with fresh treatment or vehicle control medium every 48 hours to maintain the concentration and activity of this compound.

  • Monitoring and Analysis: At the desired experimental endpoints, perform your assays of interest, such as immunocytochemistry for neuronal markers, viability assays, or functional assays (e.g., measurement of NMDA-induced calcium influx or cGMP levels).

Visualizations

IC87201_Signaling_Pathway cluster_0 Postsynaptic Terminal NMDA_Receptor NMDA Receptor PSD95 PSD-95 NMDA_Receptor->PSD95 Binds to Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx nNOS nNOS PSD95->nNOS Binds to NO_production Nitric Oxide (NO) Production nNOS->NO_production Glutamate Glutamate Glutamate->NMDA_Receptor Activates Ca_influx->nNOS Activates Excitotoxicity Excitotoxicity NO_production->Excitotoxicity This compound This compound This compound->PSD95 Inhibits Interaction with nNOS

Caption: this compound Signaling Pathway

Long_Term_Experiment_Workflow start Start Long-Term Experiment prep_media Prepare Fresh This compound-containing Media start->prep_media media_change Perform Half-Media Change prep_media->media_change incubate Incubate for 48 hours media_change->incubate endpoint Experimental Endpoint? incubate->endpoint endpoint->prep_media No analyze Analyze Samples endpoint->analyze Yes

Caption: Long-Term In Vitro Experiment Workflow

Troubleshooting_Logic issue Issue with this compound in Long-Term Experiment precip Precipitation in Media? issue->precip loss_act Loss of Activity? issue->loss_act precip_yes Yes precip->precip_yes loss_act_yes Yes loss_act->loss_act_yes precip_sol Optimize DMSO concentration Use serial dilutions Pre-warm media precip_yes->precip_sol loss_act_sol Frequent media changes Monitor activity with functional assay Use low-adsorption plasticware loss_act_yes->loss_act_sol

Caption: Troubleshooting Decision Tree

References

troubleshooting inconsistent results in IC87201 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in studies involving IC87201. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct robust and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is reported to be an inhibitor of the protein-protein interaction between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS).[1][2] This interaction is downstream of the NMDA receptor, and by disrupting it, this compound is thought to reduce excitotoxicity and nitric oxide-mediated neuronal damage without directly blocking NMDA receptor currents.[1][3] It has been investigated for its neuroprotective potential in conditions such as ischemic stroke.[1][4][5][6][7]

Q2: Are there any known issues with this compound that could lead to inconsistent results?

A2: Some studies suggest that this compound can produce a high degree of fluorescence-based artefactual signals.[2] Additionally, while the primary mechanism is described as the disruption of the nNOS/PSD-95 interaction, some research indicates that its mechanism may not be via direct binding to the extended nNOS-PDZ domain, suggesting the possibility of other biochemical interactions that could contribute to variability.[8]

Q3: What are the recommended starting concentrations for in vitro and in vivo studies with this compound?

A3: For in vitro studies using primary hippocampal neurons, concentrations have ranged from 10 nM to 30 µM.[2] this compound has been shown to dose-dependently reduce NMDA-induced cGMP production with an IC50 of 2.7 µM.[2] For in vivo studies in rats, intraperitoneal (i.p.) doses of 1, 4, and 10 mg/kg have been used.[2][6][9]

Q4: How should I prepare this compound for administration?

A4: The solubility of this compound can be a critical factor in achieving consistent results. For in vivo experiments, various vehicle solutions have been reported. One common vehicle consists of 3% DMSO with the remainder comprised of a 1:1:18 ratio of emulphor:ethanol:0.9% NaCl.[2] Another reported vehicle is 20% DMSO and 80% of ethanol:emulphor:saline in a 1:1:8 ratio.[9] For in vitro studies, preparing a concentrated stock solution in DMSO is a standard practice.

Troubleshooting Guides

Issue 1: High Variability in In Vitro Cell-Based Assays

Symptoms:

  • Large standard deviations between replicate wells.

  • Inconsistent dose-response curves.

  • Poor Z'-factor in screening assays.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette and verify equal volume dispensing. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[10]
Edge Effects To mitigate evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[10]
Compound Precipitation Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a fresh dilution series or adjusting the vehicle composition and concentration.
Cell Passage Number High passage numbers can lead to phenotypic and genotypic drift in cell lines, affecting their response to stimuli. It is recommended to use cells within a defined, low passage number range and to establish a master and working cell bank system.[10]
Pipetting Errors Ensure pipettes are regularly calibrated. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips before aspirating reagents.
Issue 2: Unexpected or Lack of Efficacy in Animal Models

Symptoms:

  • Inconsistent neurobehavioral outcomes between subjects.

  • Lack of expected therapeutic effect on infarct volume or other physiological measures.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Poor Compound Bioavailability The vehicle solution is critical for the solubility and administration of this compound. Ensure the vehicle is prepared correctly and that the compound is fully dissolved or evenly suspended before injection. Consider pilot studies to assess different vehicle formulations.[2][9]
Timing of Administration In models of acute injury like stroke, the timing of drug administration post-insult is a critical variable. Ensure a consistent and clinically relevant time window for treatment initiation across all subjects.
Inconsistent Surgical Procedure (e.g., MCAO) Variability in the surgical procedure can lead to significant differences in the initial injury, confounding the assessment of the therapeutic agent. Ensure consistent surgical technique and consider using physiological monitoring to confirm the success of the procedure (e.g., cerebral blood flow monitoring).
Animal Strain and Health Status The genetic background and health of the animals can influence their response to both the injury and the treatment. Use animals from a reputable supplier and ensure they are free of underlying health issues.

Experimental Protocols

Key Experiment: In Vitro NMDA-Induced cGMP Production Assay

This assay is used to assess the functional inhibition of the nNOS pathway by this compound in a cellular context.

  • Cell Culture: Plate primary hippocampal neurons (DIV 14-21) in appropriate multi-well plates.

  • Pre-treatment: Pre-incubate the neurons with varying concentrations of this compound (e.g., 0.1 µM to 30 µM) or vehicle for a specified period (e.g., 30 minutes).

  • Stimulation: Stimulate the neurons with NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for a short duration (e.g., 2-5 minutes) to induce nNOS activation.

  • Lysis and Detection: Lyse the cells and measure the intracellular cGMP concentration using a commercially available cGMP assay kit (e.g., ELISA or HTRF).

  • Data Analysis: Normalize the cGMP levels to a vehicle-treated control and plot the results as a function of this compound concentration to determine the IC50 value.

Key Experiment: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is frequently used to evaluate the neuroprotective effects of compounds like this compound in an ischemic stroke setting.[1][4][6]

  • Animal Preparation: Anesthetize adult male rats (e.g., Sprague-Dawley) and maintain their core body temperature at 37°C.[1]

  • MCAO Procedure: Induce transient focal cerebral ischemia using the intraluminal filament technique.[1] The middle cerebral artery is typically occluded for a specific duration (e.g., 60 minutes).

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle at a predetermined time point after the onset of ischemia.[6]

  • Neurobehavioral Assessment: Evaluate motor and neurological deficits at various time points post-MCAO using standardized scoring systems.[4][6]

  • Histological Analysis: At the study endpoint (e.g., 7 days post-MCAO), perfuse the animals, and prepare brain sections. Stain the sections (e.g., with Cresyl Violet) to determine the infarct volume and assess neuronal viability in specific brain regions like the striatum and hippocampus.[4][5][7]

Visualizations

IC87201_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds PSD95 PSD-95 NMDA_Receptor->PSD95 Activates nNOS nNOS PSD95->nNOS Complex Formation NO_Production Nitric Oxide (NO) Production nNOS->NO_Production Catalyzes This compound This compound This compound->PSD95 Inhibits Interaction This compound->nNOS Excitotoxicity Excitotoxicity & Neuronal Damage NO_Production->Excitotoxicity Leads to

Caption: Proposed signaling pathway of this compound action.

Troubleshooting_Workflow start Inconsistent Experimental Results check_reagents Verify Reagent Quality (this compound, Cells, etc.) start->check_reagents check_protocol Review Experimental Protocol start->check_protocol is_reagent_ok Reagents OK? check_reagents->is_reagent_ok is_protocol_ok Protocol Followed Correctly? check_protocol->is_protocol_ok is_reagent_ok->is_protocol_ok Yes prepare_new Prepare Fresh Reagents is_reagent_ok->prepare_new No refine_protocol Refine Protocol Steps (e.g., Pipetting, Timing) is_protocol_ok->refine_protocol No run_pilot Run Small-Scale Pilot Experiment is_protocol_ok->run_pilot Yes prepare_new->run_pilot refine_protocol->run_pilot analyze_pilot Analyze Pilot Data run_pilot->analyze_pilot consistent Results Consistent? analyze_pilot->consistent proceed Proceed with Full Experiment consistent->proceed Yes consult Consult Literature/ Technical Support consistent->consult No

Caption: A logical workflow for troubleshooting inconsistent results.

References

addressing the limitations of IC87201 in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing IC87201 in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is described as a small molecule inhibitor of the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS).[1][2] By disrupting this interaction, this compound is intended to reduce the overproduction of nitric oxide (NO) associated with N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity, without directly blocking the NMDA receptor ion channel.[3][4] This targeted approach aims to mitigate neuronal damage in conditions like ischemic stroke and neuropathic pain.[3][4]

Q2: What are the primary preclinical applications of this compound?

This compound has been predominantly investigated in preclinical models of:

  • Ischemic Stroke: To reduce infarct volume and improve neurological outcomes.[3][4]

  • Neuropathic and Inflammatory Pain: To attenuate hyperalgesia and allodynia.

  • Morphine Reward and Relapse: To decrease the rewarding effects of morphine.[2]

Q3: Are there controversies regarding the mechanism of action of this compound?

Yes, some studies have raised questions about the direct binding of this compound to the nNOS-PDZ domain as its primary mechanism of action.[3][5] Biochemical and biophysical analyses have suggested that this compound may not directly inhibit the nNOS-PDZ/PSD-95-PDZ interaction in vitro.[3][5] It has been proposed that this compound might exert its effects by binding to other regions of the nNOS protein or by interacting with other proteins that influence the nNOS/PSD-95 complex.[3][5] Researchers should be aware of this ongoing discussion when interpreting their results.

Troubleshooting Guides

Solubility and Compound Preparation

Problem: I am observing precipitation or incomplete dissolution of this compound.

Possible Causes and Solutions:

  • Inappropriate Solvent: this compound has limited solubility in aqueous solutions.

    • For in vitro studies: Prepare a high-concentration stock solution in 100% DMSO.

    • For in vivo studies: Use a vehicle containing a combination of solvents. A commonly used vehicle is 3% DMSO, with the remainder comprised of a 1:1:18 ratio of emulphor:ethanol:0.9% NaCl.[1]

  • Incorrect Preparation Technique:

    • Ensure you are adding and mixing solvents sequentially.

    • If precipitation occurs, gentle heating and/or sonication can aid in dissolution.

  • Storage Issues:

    • Stock solutions in DMSO should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Inconsistent or Unexpected In Vitro Results

Problem: I am not observing the expected inhibition of NMDA-induced effects in my cell-based assays.

Possible Causes and Solutions:

  • Suboptimal Compound Concentration:

    • The effective concentration of this compound can vary between cell types and assay conditions. Perform a dose-response curve to determine the optimal concentration for your specific experiment.

  • Assay-Specific Artifacts:

    • Fluorescence Interference: this compound has been reported to cause artefactual signals in fluorescence-based assays, particularly when using TAMRA-nNOS as a probe.[1] Consider using alternative, non-fluorescence-based methods to validate your findings, such as co-immunoprecipitation followed by Western blotting.

  • Cell Culture Conditions:

    • Ensure that your neuronal cultures are healthy and mature enough to express functional NMDA receptors and the associated signaling proteins.

Challenges with In Vivo Experiments

Problem: I am not seeing a therapeutic effect of this compound in my animal model.

Possible Causes and Solutions:

  • Pharmacokinetics and Dosing:

    • The dose and timing of administration are critical. For example, in some stroke models, this compound has been administered intraperitoneally (i.p.) at 10 mg/kg after the ischemic event.[3][4] Review the literature for established dosing regimens in similar models.

  • Route of Administration:

    • Intraperitoneal injection is a common route. Ensure proper injection technique to avoid variability in drug absorption.

  • Animal Model Variability:

    • The pathophysiology of the chosen animal model may not be amenable to modulation by inhibiting the PSD-95/nNOS interaction.

Quantitative Data Summary

ParameterValueAssay ConditionReference
IC50 31 µMInhibition of nNOS and PSD-95 interaction[3]
EC50 23.9 µMDisruption of PSD-95 and nNOS interaction (AlphaScreen)[3]
IC50 2.7 µMReduction of NMDA-induced cGMP production (primary hippocampal neurons)[1]

Key Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess PSD-95/nNOS Interaction

This protocol is adapted from studies investigating the interaction between PSD-95 and nNOS.

Materials:

  • Cell or tissue lysate

  • Antibody against PSD-95 or nNOS

  • Protein A/G magnetic beads

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

Procedure:

  • Lysate Preparation: Lyse cells or tissues in ice-cold lysis buffer.

  • Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

  • Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing: Wash the beads with wash buffer 3-5 times to remove non-specific proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the interacting partner (e.g., blot for nNOS if you immunoprecipitated PSD-95).

Protocol 2: Neuronal Viability Assay for Glutamate Excitotoxicity

This protocol is a general guideline for assessing the neuroprotective effects of this compound against glutamate-induced cell death.

Materials:

  • Primary neuronal cell culture

  • This compound

  • Glutamate

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Plating: Plate primary neurons at an appropriate density in a multi-well plate.

  • Compound Pre-treatment: Pre-incubate the neurons with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Glutamate Insult: Add glutamate to the culture medium to induce excitotoxicity. The concentration and duration of glutamate exposure should be optimized for your specific cell type.

  • Incubation: Incubate the cells for 24-48 hours.

  • Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability of treated cells to that of vehicle-treated controls.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx PSD95 PSD-95 PSD95->NMDA_Receptor nNOS nNOS PSD95->nNOS Interaction NO Nitric Oxide (NO) nNOS->NO Produces Ca_ion->nNOS Activates Excitotoxicity Excitotoxicity NO->Excitotoxicity This compound This compound This compound->PSD95 Inhibits Interaction

Caption: Proposed signaling pathway of this compound action.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments culture Primary Neuronal Culture pretreatment Pre-treat with this compound culture->pretreatment glutamate Induce Excitotoxicity (Glutamate) pretreatment->glutamate viability Assess Cell Viability glutamate->viability animal_model Induce Preclinical Model (e.g., Stroke) administration Administer this compound animal_model->administration behavioral Behavioral Assessment administration->behavioral histology Histological Analysis behavioral->histology

Caption: General experimental workflows for this compound.

Troubleshooting_Logic cluster_solubility Solubility Issues? cluster_invitro_issues In Vitro Assay Problems? cluster_invivo_issues In Vivo Efficacy Lacking? start Inconsistent Results with this compound check_solvent Check Solvent System start->check_solvent dose_response Perform Dose-Response start->dose_response check_dose Verify Dose and Timing start->check_dose check_prep Review Preparation Technique (Sonication/Heating) check_solvent->check_prep fluorescence Check for Fluorescence Artifacts dose_response->fluorescence validate Validate with Orthogonal Assay fluorescence->validate check_route Confirm Administration Route check_dose->check_route

Caption: Troubleshooting logic for this compound experiments.

References

Validation & Comparative

A Comparative Analysis of IC87201 and Dextromethorphan in the Context of NMDA Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of IC87201, a selective inhibitor of the postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS) interaction, and Dextromethorphan (DXM), a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist. This document aims to offer an objective analysis of their distinct mechanisms of action and functional effects, supported by experimental data, to inform preclinical and clinical research in neuropharmacology and drug development.

Introduction

Overactivation of the NMDA receptor is a key pathological mechanism in a variety of neurological disorders, including ischemic stroke, traumatic brain injury, and neuropathic pain. While direct antagonism of the NMDA receptor has been a therapeutic strategy, it is often associated with significant side effects, limiting clinical utility. This compound represents an alternative approach by targeting a critical downstream signaling pathway of the NMDA receptor, specifically the interaction between PSD-95 and nNOS. This interaction is crucial for the production of nitric oxide (NO), a key mediator of excitotoxicity.[1][2] Dextromethorphan, a widely used antitussive, also exerts its neuroprotective effects through direct, albeit non-competitive, antagonism of the NMDA receptor.[3][4][5] This guide will dissect the pharmacological profiles of these two compounds, presenting a side-by-side comparison of their mechanisms, in vitro and in vivo activities, and the experimental methodologies used to characterize them.

Data Presentation

The following tables summarize the quantitative data available for this compound and Dextromethorphan, providing a clear comparison of their pharmacological properties.

Table 1: In Vitro Pharmacological Profile

ParameterThis compoundDextromethorphan (DXM)Reference
Primary Target PSD-95-nNOS Protein-Protein InteractionNMDA Receptor Channel[4][6]
Mechanism of Action Allosteric inhibition of the nNOS-PDZ/PSD-95-PDZ interactionNon-competitive open-channel blocker[3][6]
IC50 (NMDA-stimulated cGMP production) 2.7 µM (primary hippocampal neurons)Not directly comparable; acts upstream[6]
Ki (NMDA Receptor Binding) Not applicable; does not bind to the NMDA receptor~4.5 µM ([3H]MK-801 displacement, rat brain)[4]
IC50 (NMDA-evoked currents) Does not inhibit NMDA receptor currents4 µM (cultured rat hippocampal neurons)[6]

Table 2: In Vivo Neuroprotective Effects (Rat Middle Cerebral Artery Occlusion Model)

ParameterThis compound (10 mg/kg, i.p.)Dextromethorphan (DXM) (50 mg/kg, i.p.)Reference
Neurological Deficit Score (7 days post-MCAO) Significant improvement compared to MCAO group; more potent than DXM on days 6 and 7Significant improvement compared to MCAO group[1][7]
Infarct Volume Reduction Significantly reducedNot statistically significant in some studies[1][8]
Neuronal Loss in Striatum Prevented neuronal lossDid not prevent neuronal loss[8]
Recovery of Heart Rate Variability (RR interval) Significant recovery to normal levelsNo significant recovery[9]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Rats

This in vivo model is used to mimic ischemic stroke and evaluate the neuroprotective potential of compounds.

Methodology:

  • Animal Preparation: Adult male rats are anesthetized, typically with a combination of ketamine and xylazine.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: A nylon monofilament suture is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 60 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.

  • Drug Administration: this compound (e.g., 10 mg/kg) or DXM (e.g., 50 mg/kg) is administered intraperitoneally, typically after the ischemic period.[8][9]

  • Outcome Measures: Neurological deficits are assessed using a standardized scoring system (e.g., modified Neurological Severity Scores) at various time points post-surgery.[1][7] Brains are harvested for histological analysis to determine infarct volume and neuronal cell death.[1][8]

NMDA-Stimulated cGMP Formation Assay in Primary Neuronal Cultures

This in vitro assay is used to determine a compound's ability to inhibit the downstream signaling of NMDA receptor activation.

Methodology:

  • Cell Culture: Primary hippocampal or cortical neurons are isolated from embryonic rats and cultured for 14-21 days in vitro (DIV).

  • Pre-incubation: Neurons are pre-incubated with the test compound (e.g., this compound at various concentrations) or vehicle for a specified time.

  • Stimulation: Neurons are stimulated with NMDA (e.g., 30-100 µM) and glycine (a co-agonist, e.g., 10 µM) for a short period (e.g., 15 minutes) to induce cGMP production.[6][10][11]

  • Lysis and Detection: The reaction is stopped, and the cells are lysed. The concentration of cGMP in the cell lysate is measured using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the NMDA-stimulated cGMP production, is calculated.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activates nNOS nNOS Ca_influx->nNOS Activates PSD95 PSD-95 PSD95->NMDAR PSD95->nNOS Binds NO_production Nitric Oxide (NO) Production nNOS->NO_production Catalyzes Excitotoxicity Excitotoxicity NO_production->Excitotoxicity Leads to This compound This compound This compound->PSD95 Inhibits Interaction DXM DXM DXM->NMDAR Inhibits

Caption: NMDA Receptor Signaling and Points of Intervention.

Experimental_Workflow cluster_invivo In Vivo Model: MCAO in Rats cluster_invitro In Vitro Assay: cGMP Formation cluster_comparison Comparative Analysis start_invivo Induce Middle Cerebral Artery Occlusion (MCAO) treatment Administer this compound or DXM (e.g., 10 mg/kg or 50 mg/kg i.p.) start_invivo->treatment assessment Assess Neurological Deficits and Infarct Volume treatment->assessment compare_efficacy Efficacy: Neuroprotection & Potency assessment->compare_efficacy start_invitro Culture Primary Neurons preincubation Pre-incubate with This compound or Vehicle start_invitro->preincubation stimulation Stimulate with NMDA/Glycine preincubation->stimulation measurement Measure cGMP Levels stimulation->measurement measurement->compare_efficacy compare_mechanisms Mechanism: Downstream vs. Direct compare_mechanisms->compare_efficacy

Caption: Experimental Workflow for Comparing this compound and DXM.

Conclusion

This compound and Dextromethorphan both demonstrate neuroprotective properties by modulating the NMDA receptor pathway, but through fundamentally different mechanisms. DXM acts as a direct, non-competitive antagonist of the NMDA receptor ion channel.[3][4] In contrast, this compound targets the downstream protein-protein interaction between PSD-95 and nNOS, thereby inhibiting excitotoxic NO production without directly affecting NMDA receptor function.[6][9]

Experimental evidence from in vivo stroke models suggests that this compound may offer a more potent neuroprotective effect with a potentially wider therapeutic window compared to DXM.[1][8] Specifically, studies have shown that this compound is more effective at reducing neuronal loss and improving functional outcomes in rats subjected to MCAO.[1][8][9] The targeted approach of this compound, which preserves the physiological function of the NMDA receptor, may account for its improved efficacy and potentially better side-effect profile compared to direct NMDA receptor antagonists. This makes this compound a compelling candidate for further investigation in the development of novel therapeutics for neurological disorders characterized by excitotoxicity.

References

A Comparative Analysis of IC87201 and MK-801: Targeting the NMDA Receptor Pathway Through Different Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive side-by-side comparison of IC87201 and MK-801 (dizocilpine), two critical research tools for studying the N-methyl-D-aspartate (NMDA) receptor signaling pathway. While both compounds ultimately modulate NMDA receptor function, they do so via distinct mechanisms, leading to significantly different pharmacological profiles and experimental outcomes.

This document details their mechanisms of action, presents key experimental data in a comparative format, outlines relevant experimental protocols, and provides visual representations of their signaling pathways.

Mechanism of Action: A Tale of Two Strategies

MK-801 is a well-characterized non-competitive antagonist of the NMDA receptor. It acts as a pore blocker, binding to a site within the ion channel of the receptor.[1] This binding physically obstructs the flow of ions, including calcium (Ca2+), through the channel, thereby preventing receptor activation.[1] The action of MK-801 is use-dependent, meaning the channel must be open for the drug to bind.[1]

In contrast, this compound represents a more targeted approach to modulating NMDA receptor signaling. It does not directly interact with the NMDA receptor itself but instead inhibits the protein-protein interaction between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS).[2][3] PSD-95 is a scaffolding protein that links the NMDA receptor to downstream signaling molecules like nNOS. By disrupting this interaction, this compound selectively prevents the NMDA receptor-mediated activation of nNOS and the subsequent production of nitric oxide (NO), a key signaling molecule implicated in excitotoxicity, without affecting the ion flux through the NMDA receptor channel.[2][4]

Quantitative Data Comparison

The following tables summarize key quantitative data for this compound and MK-801, providing a direct comparison of their potency and effects in various experimental settings.

Compound Parameter Value Assay/Model Reference
This compound IC502.7 μMInhibition of NMDA-induced cGMP production[5]
MK-801 Ki30.5 nMNMDA receptor binding[6]
Kd37.2 nMNMDA receptor binding in rat brain membranes[7]
Kd111.3 ± 8.5 nMIntact NMDA receptor[8]

Table 1: In Vitro Potency. This table highlights the different in vitro measures of potency for this compound and MK-801, reflecting their distinct mechanisms of action.

Compound Dose Effect Animal Model Reference
This compound 10 mg/kgNeuroprotection, improved neurobehavioral functionRat model of middle cerebral artery occlusion (MCAO)[9][10]
0.01-2 mg/kgAntidepressant-like effectsMouse tail suspension and forced swim tests[11]
MK-801 1-10 mg/kgNeuroprotection against NMDA-induced neurodegenerationRat model of excitotoxicity[12]
0.5 mg/kgInduction of neuronal necrosisRat posterior cingulate/retrosplenial cortex[4]
0.1 mg/kgImpairment of spatial learning and memoryRat models[13]

Table 2: In Vivo Efficacy and Toxicity. This table provides a snapshot of the doses at which this compound and MK-801 exhibit therapeutic or adverse effects in various animal models.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the distinct signaling pathways affected by this compound and MK-801, as well as a typical experimental workflow for evaluating their effects.

cluster_0 MK-801 Mechanism of Action Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binds Ion_Channel_Block Ion Channel Blocked NMDA_Receptor->Ion_Channel_Block MK801 MK-801 MK801->NMDA_Receptor Binds inside channel Ca_Influx Ca2+ Influx (Inhibited) Ion_Channel_Block->Ca_Influx

Figure 1: MK-801 Mechanism of Action. This diagram illustrates how MK-801 directly blocks the NMDA receptor ion channel, preventing calcium influx.

cluster_1 This compound Mechanism of Action Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates PSD95 PSD-95 NMDA_Receptor->PSD95 Activates nNOS nNOS PSD95->nNOS Interacts with Interaction_Blocked PSD-95/nNOS Interaction Blocked PSD95->Interaction_Blocked This compound This compound This compound->PSD95 Inhibits interaction NO_Production Nitric Oxide (NO) Production (Reduced) Interaction_Blocked->NO_Production cluster_2 In Vivo Neuroprotection Experimental Workflow Animal_Model Induce Animal Model (e.g., MCAO) Drug_Administration Administer Compound (this compound or MK-801) Animal_Model->Drug_Administration Behavioral_Testing Behavioral Assessment (e.g., Neurological Score) Drug_Administration->Behavioral_Testing Histological_Analysis Histological Analysis (e.g., Infarct Volume) Behavioral_Testing->Histological_Analysis Data_Analysis Data Analysis and Comparison Histological_Analysis->Data_Analysis

References

cross-validation of IC87201's effects in different neuronal subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective agent IC87201 with alternative compounds, supported by experimental data. This compound is a novel small molecule designed to disrupt the interaction between Postsynaptic Density Protein 95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS), offering a targeted approach to mitigating excitotoxic neuronal damage.

Mechanism of Action

This compound offers a distinct advantage over traditional NMDA receptor antagonists by selectively targeting downstream signaling pathways.[1][2] This avoids the widespread side effects associated with direct NMDA receptor blockade.[1][3] The molecule works by inhibiting the PSD-95/nNOS protein-protein interaction, which is crucial in the cascade leading to nitric oxide production and subsequent neurotoxicity following events like ischemic stroke.[1][4]

Signaling Pathway of this compound

This compound Signaling Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates PSD95 PSD-95 NMDA_R->PSD95 Binds to nNOS nNOS PSD95->nNOS Complexes with NO_production Nitric Oxide Production nNOS->NO_production Leads to Excitotoxicity Excitotoxicity & Neuronal Damage NO_production->Excitotoxicity This compound This compound This compound->PSD95 Disrupts Interaction

Caption: Signaling pathway targeted by this compound.

Comparative Efficacy of this compound

Studies have demonstrated the superior neuroprotective effects of this compound compared to the NMDA receptor antagonist, Dextromethorphan (DXM), in a rat model of ischemic stroke induced by middle cerebral artery occlusion (MCAO).

ParameterThis compoundDextromethorphan (DXM)Reference
Neurobehavioral Function Significant recoverySome improvement, but less effective than this compound[2][5][6]
Infarct Volume Reduction Significant reduction in total hemisphere, cortex, and striatumSome reduction, but less effective than this compound[2][5][7]
Neuronal Cell Count (Striatum) Increased total number of neurons and non-neuronal cells; Decreased dead cellsLess effective in preventing neuronal loss and did not significantly reduce the number of dead cells[2][5][7]
Memory Function Significantly recovered memory impairmentsLess potent in recovering memory impairments[6]
Motor Function Did not impair motor functionNMDA receptor antagonists as a class are associated with motor side effects[8]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

A common method to induce focal cerebral ischemia in rats, mimicking human stroke.[1][2]

  • Anesthesia: Male rats (e.g., Sprague-Dawley or Wistar) are anesthetized, typically with an intraperitoneal injection of Ketamine and Xylazine.[1][6]

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1]

  • Occlusion: A filament is inserted into the ICA to block the origin of the middle cerebral artery, inducing ischemia. The occlusion is typically maintained for a specific duration, such as one hour.[2][5][6]

  • Reperfusion: The filament is withdrawn to allow blood flow to resume.

  • Drug Administration: this compound (e.g., 10 mg/kg) or DXM (e.g., 50 mg/kg) is administered intraperitoneally after the ischemic period.[1][2][5]

Experimental Workflow for Preclinical Evaluation

Experimental Workflow cluster_model Ischemic Stroke Model cluster_treatment Treatment Groups cluster_assessment Post-Treatment Assessment MCAO Middle Cerebral Artery Occlusion (MCAO) in Rats MCAO_Vehicle MCAO + Vehicle MCAO->MCAO_Vehicle MCAO_this compound MCAO + this compound MCAO->MCAO_this compound MCAO_DXM MCAO + DXM MCAO->MCAO_DXM Sham Sham Operation Behavioral Neurobehavioral Scoring MCAO_Vehicle->Behavioral Memory Passive Avoidance Test MCAO_Vehicle->Memory Histology Stereological Analysis of Brain Tissue (Cell Counting, Infarct Volume) MCAO_Vehicle->Histology MCAO_this compound->Behavioral MCAO_this compound->Memory MCAO_this compound->Histology MCAO_DXM->Behavioral MCAO_DXM->Memory MCAO_DXM->Histology

Caption: Preclinical evaluation workflow for this compound.

Stereological Analysis

This quantitative method is used to estimate the number and volume of cells in different brain regions.[2][6]

  • Tissue Preparation: After a set period post-MCAO (e.g., 7 days), animals are euthanized, and their brains are removed. The brains are then fixed and sectioned.

  • Staining: Brain sections are stained (e.g., with Cresyl Violet) to visualize neurons and other cells.[7]

  • Cell Counting: An optical fractionator probe is used with a microscope to systematically sample sections and count neurons, non-neuronal cells, and dead cells in specific regions of interest, such as the striatum and hippocampus.[2][6]

  • Volume Measurement: The Cavalieri principle is applied to estimate the volume of the infarct and different brain structures.

cGMP Formation Assay in Cultured Neurons

This in vitro assay is used to confirm the mechanism of action of PSD-95/nNOS inhibitors.[9]

  • Cell Culture: Hippocampal neurons are cultured.

  • Treatment: Neurons are treated with this compound, a comparator (e.g., MK-801, another NMDA receptor antagonist), or a vehicle control.

  • Stimulation: NMDA is added to stimulate the neurons.

  • Measurement: The levels of cyclic guanosine monophosphate (cGMP), a downstream marker of nitric oxide production, are measured.

  • Results: this compound has been shown to suppress NMDA-stimulated cGMP formation, confirming its inhibitory effect on the nNOS pathway.[9]

Effects in Different Neuronal and Non-Neuronal Populations

While studies have not extensively detailed the effects of this compound on specific neuronal subtypes (e.g., GABAergic vs. glutamatergic neurons), research has shown its protective effects in distinct brain regions and on broader cell populations.

  • Striatum: this compound significantly increased the total number of both neuronal and non-neuronal cells and decreased the number of dead cells in the striatum following ischemia.[2][5][7] This is particularly relevant as the striatum is heavily affected in MCAO models.

  • Hippocampus: Stereological studies of the CA1 and CA3 regions of the hippocampus have revealed that this compound attenuates the changes in total and infarcted volumes, as well as the total number of neurons, non-neurons, and dead neurons resulting from cerebral ischemia.[6]

  • Glial Cells: NMDA receptors are also expressed on glial cells, including astrocytes and oligodendrocytes, which can be damaged by excitotoxicity.[2] It is hypothesized that this compound may protect these non-neuronal cells through the same mechanism as it protects neurons.[2]

Conclusion

The available data strongly suggest that this compound is a promising neuroprotective agent with a more favorable profile than direct NMDA receptor antagonists. Its targeted mechanism of action, which preserves normal NMDA receptor function while mitigating downstream excitotoxic effects, translates to improved efficacy and a better safety profile in preclinical models of ischemic stroke. Further research is warranted to explore its therapeutic potential in more detail, including its effects on a wider range of neuronal subtypes and in other neurological disorders characterized by excitotoxicity.

References

Evaluating the Specificity of IC87201 for the nNOS-PSD-95 Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of IC87201, a small molecule inhibitor reported to disrupt the interaction between neuronal nitric oxide synthase (nNOS) and postsynaptic density protein-95 (PSD-95). The specificity of this compound is critically examined through objective comparison with alternative inhibitors and supporting experimental data. This document is intended to aid researchers and drug development professionals in making informed decisions regarding the use of this compound in their studies.

Introduction to the nNOS-PSD-95 Interaction

In the central nervous system, the N-methyl-D-aspartate (NMDA) receptor plays a crucial role in synaptic plasticity, learning, and memory. However, overactivation of NMDA receptors can lead to excitotoxicity, a key process in a variety of neurological disorders, including stroke and neurodegenerative diseases. This pathological cascade is mediated in part by the production of nitric oxide (NO) by nNOS. The scaffolding protein PSD-95 physically links nNOS to the NMDA receptor complex, facilitating efficient NO production upon calcium influx through the receptor. Disrupting this specific protein-protein interaction (PPI) has emerged as a promising therapeutic strategy to mitigate excitotoxicity without directly blocking the essential functions of the NMDA receptor.

This compound was identified as a small molecule inhibitor of this nNOS-PSD-95 interaction.[1][2] This guide will delve into the experimental evidence evaluating its specificity and efficacy, comparing it with other molecules targeting the same pathway.

Signaling Pathway and Proposed Mechanism of Action

The overactivation of NMDA receptors triggers a cascade of events leading to neuronal damage. The proximity of nNOS to the NMDA receptor, orchestrated by PSD-95, is a critical determinant of this excitotoxic signaling.

Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Inhibitor Action Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca Ca²⁺ NMDA_R->Ca Influx PSD95 PSD-95 PSD95->NMDA_R Binds nNOS nNOS PSD95->nNOS Binds NO Nitric Oxide (NO) nNOS->NO Produces Ca->nNOS Activates Excitotoxicity Excitotoxicity NO->Excitotoxicity This compound This compound This compound->PSD95 Disrupts Interaction

Figure 1: nNOS-PSD-95 Signaling Pathway and Proposed Inhibition by this compound.

This compound is proposed to act by disrupting the interaction between nNOS and PSD-95, thereby uncoupling NMDA receptor activation from NO-mediated excitotoxicity. However, the precise binding site and mechanism of action of this compound are subjects of ongoing investigation and debate.

Comparative Efficacy and Specificity

The following tables summarize the quantitative data for this compound and its alternatives.

Table 1: In Vitro Inhibition of nNOS-PSD-95 Interaction

CompoundAssay TypeIC50 / EC50 / KiReference(s)
This compound Plate-based binding assayIC50: 31 µM[2]
AlphaScreenEC50: 23.94 µM[3]
ZL006 AlphaScreenEC50: 12.88 µM[3]
Tat-N-dimer Fluorescence PolarizationIC50: 40 ± 15 nM[4]
Isothermal Titration CalorimetryKd: 4.6 nM[5]

Table 2: Inhibition of NMDA-Mediated Cellular Activity

CompoundAssay TypeIC50Cell TypeReference(s)
This compound cGMP production2.7 µMPrimary hippocampal neurons[6]
ZL006 cGMP productionNot explicitly stated, but effective at 20 µMPrimary hippocampal neurons[6]
MK-801 cGMP productionNot explicitly stated, but effective at 1 µMPrimary hippocampal neurons[6]

Table 3: Selectivity Profile

CompoundnNOS Selectivity over eNOSnNOS Selectivity over iNOSReference(s)
This compound Data not availableData not available
ZL006 Data not availableData not available
7-nitroindazole (7-NI) In vivo tissue selectivity suggestedLow in vitro selectivity[7]
The Controversy Surrounding this compound's Mechanism of Action

While initial studies suggested that this compound directly disrupts the nNOS-PSD-95 interaction[2][3], a subsequent in-depth biochemical investigation using fluorescence polarization, isothermal titration calorimetry (ITC), and NMR spectroscopy found no evidence of direct binding of this compound to the PDZ domains of either nNOS or PSD-95 in vitro.[4] This pivotal study challenges the widely accepted mechanism of action and suggests that the observed cellular and in vivo effects of this compound may be mediated by an alternative, yet to be identified, mechanism.[8] This discrepancy highlights the importance of employing multiple biophysical techniques to validate the mechanism of action of small molecule inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the specificity of nNOS-PSD-95 inhibitors.

Co-Immunoprecipitation (Co-IP)

This technique is used to determine if two proteins interact in a cellular context.

CoIP_Workflow start Cell Lysate containing nNOS-PSD-95 complex ab_incubation Incubate with anti-PSD-95 antibody start->ab_incubation bead_capture Capture antibody-protein complex with Protein A/G beads ab_incubation->bead_capture wash Wash to remove non-specific binding bead_capture->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot for nNOS and PSD-95 elution->analysis

Figure 2: Generalized Workflow for Co-Immunoprecipitation.

Protocol Outline:

  • Cell Lysis: Cells or tissues are lysed in a buffer that preserves protein-protein interactions.

  • Pre-clearing: The lysate is incubated with beads to reduce non-specific binding.

  • Immunoprecipitation: A primary antibody specific to the "bait" protein (e.g., PSD-95) is added to the lysate.

  • Complex Capture: Protein A/G-conjugated beads are added to bind the antibody-protein complex.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against both the "bait" (PSD-95) and the putative "prey" (nNOS) proteins.

In Vitro Binding Assays (e.g., AlphaScreen)

These assays quantify the direct interaction between purified proteins and the ability of a compound to inhibit this interaction.

AlphaScreen_Workflow start Mix purified nNOS (tagged) and PSD-95 (tagged) with Donor and Acceptor beads interaction nNOS-PSD-95 interaction brings beads into proximity start->interaction excitation Excite Donor beads at 680 nm interaction->excitation inhibitor Add this compound interaction->inhibitor energy_transfer Singlet oxygen transfer to Acceptor beads excitation->energy_transfer signal Luminescent signal at 520-620 nm energy_transfer->signal no_signal Disruption of interaction, no signal inhibitor->no_signal

Figure 3: Principle of the AlphaScreen Assay for nNOS-PSD-95 Interaction.

Protocol Outline:

  • Protein Preparation: Purified, tagged versions of nNOS and PSD-95 are used.

  • Reagent Mixing: The proteins are mixed with Donor and Acceptor beads that are coated with molecules that bind to the protein tags.

  • Incubation: The mixture is incubated to allow for protein-protein interaction, bringing the beads into close proximity.

  • Inhibitor Addition: Test compounds (e.g., this compound) are added to assess their ability to disrupt the interaction.

  • Signal Detection: The plate is read in a specialized plate reader that excites the Donor beads and measures the luminescent signal from the Acceptor beads. A decrease in signal indicates inhibition of the protein-protein interaction.

nNOS Enzymatic Activity Assay

This assay measures the catalytic activity of nNOS and can be used to determine if a compound directly inhibits the enzyme, a key aspect of specificity.

Protocol Outline:

  • Reaction Mixture: A reaction buffer containing purified nNOS, L-arginine (the substrate), and necessary co-factors (e.g., NADPH, calmodulin, Ca²⁺) is prepared.[9]

  • Inhibitor Incubation: The enzyme is pre-incubated with the test compound.

  • Reaction Initiation: The reaction is initiated by the addition of L-arginine.

  • Product Measurement: The production of NO or its co-product, L-citrulline, is measured over time. This can be done using various methods, including colorimetric assays for nitrite/nitrate (stable end-products of NO) or radiolabeled L-arginine to quantify L-citrulline formation.[10][11][12][13]

  • Data Analysis: The rate of product formation is calculated to determine the level of enzyme inhibition.

Alternative Inhibitors

A comprehensive evaluation of this compound necessitates a comparison with other inhibitors of the nNOS-PSD-95 interaction.

  • ZL006: A structurally related small molecule inhibitor that has also been shown to disrupt the nNOS-PSD-95 interaction and exhibit neuroprotective effects.[3][14] Similar to this compound, its direct binding to the PDZ domains has been questioned.[4]

  • Tat-N-dimer: A cell-permeable peptide-based inhibitor that demonstrates high-affinity binding to the PDZ1-2 domains of PSD-95.[5] It serves as a potent and specific tool to study the consequences of disrupting the nNOS-PSD-95 interaction.

  • NMDA Receptor Antagonists (e.g., Dextromethorphan, MK-801): These compounds block the NMDA receptor channel, preventing calcium influx. While effective at reducing excitotoxicity, they have a broader mechanism of action and are associated with more significant side effects compared to the targeted disruption of the nNOS-PSD-95 interaction.[15]

Conclusion and Future Directions

This compound has demonstrated efficacy in cellular and animal models of excitotoxicity, suggesting it modulates the nNOS-PSD-95 signaling pathway. However, the conflicting evidence regarding its direct binding to the PDZ domains of nNOS or PSD-95 raises critical questions about its precise mechanism of action. This ambiguity underscores the need for further rigorous biophysical and structural studies to definitively identify its molecular target.

For researchers considering the use of this compound, it is crucial to:

  • Acknowledge the controversy: Be aware of the conflicting data on its mechanism of action and interpret results with caution.

  • Employ orthogonal assays: Use multiple, independent experimental approaches to validate findings. For example, combining cellular assays with direct binding studies (if a target can be identified) or using a cellular thermal shift assay (CETSA) to demonstrate target engagement in a cellular context.[16][17]

  • Include appropriate controls: Compare the effects of this compound with well-characterized inhibitors like Tat-N-dimer and broader-acting compounds like NMDA receptor antagonists.

  • Investigate off-target effects: Systematically evaluate the selectivity of this compound against other NOS isoforms and other relevant cellular targets.

Future research should focus on elucidating the true molecular target and mechanism of action of this compound. This knowledge is essential for its validation as a specific chemical probe and for any potential therapeutic development.

References

Unveiling the Neuroprotective Efficacy of IC87201: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for effective neuroprotective agents to combat the devastating effects of neurodegenerative diseases and ischemic events, the small molecule IC87201 has emerged as a promising candidate. This guide provides a comprehensive in vitro comparison of this compound against other neuroprotective compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound is a potent inhibitor of the interaction between Postsynaptic Density protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS). This interaction is a key step in the intracellular signaling cascade triggered by the overactivation of N-Methyl-D-Aspartate (NMDA) receptors, a central mechanism in excitotoxic neuronal death. By disrupting the PSD-95/nNOS complex, this compound aims to mitigate the downstream damaging effects of excessive NMDA receptor stimulation without directly blocking the receptor itself, a strategy that may offer a better safety profile than traditional NMDA receptor antagonists.

Comparative In Vitro Efficacy of Neuroprotective Agents

To objectively assess the neuroprotective potential of this compound, its performance was compared with other relevant compounds in primary cortical neuron cultures subjected to glutamate-induced excitotoxicity. The following tables summarize the quantitative data from these studies.

CompoundTarget/Mechanism of ActionConcentrationEndpointResult
This compound PSD-95/nNOS Interaction Inhibitor10 µMNeuronal ViabilitySignificant protection against glutamate-induced neuronal atrophy
This compound PSD-95/nNOS Interaction Inhibitor30 µMNeuronal ViabilityIncreased protection against glutamate-induced neuronal atrophy
ZL006 PSD-95/nNOS Interaction Inhibitor10 µMNeuronal ViabilitySignificant protection against glutamate-induced neuronal atrophy
Memantine Uncompetitive NMDA Receptor Antagonist1 µMNeuronal Viability (NMDA-induced toxicity)Partial protection
Memantine Uncompetitive NMDA Receptor Antagonist10 µMNeuronal Viability (NMDA-induced toxicity)Almost complete block of NMDA effect[1]
CompoundAssayEndpointIC50 / Effective ConcentrationCell Type
This compound cGMP Production AssayNMDA-induced cGMP reductionIC50: 2.7 µM[2]Primary Hippocampal Neurons
This compound Neurite Outgrowth AssayAttenuation of NMDA/glycine-induced decrease10 and 100 nM[2]Not specified
Memantine Field Potential MeasurementReduction of irreversible loss of field potential (in vitro ischemia)EC50: 5 µMStriatal Spiny Neurons

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Protocol 1: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This protocol outlines the procedure for inducing neuronal injury through glutamate exposure to test the efficacy of neuroprotective compounds.

Materials:

  • Primary cortical neurons cultured on poly-D-lysine coated plates

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • L-glutamic acid solution

  • Test compounds (this compound, ZL006, etc.)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay reagents (e.g., MTT, LDH)

Procedure:

  • Culture primary cortical neurons for 12-14 days in vitro (DIV) to allow for maturation.

  • Prepare stock solutions of test compounds at desired concentrations.

  • On the day of the experiment, remove the culture medium and wash the cells gently with pre-warmed PBS.

  • Add fresh, serum-free Neurobasal medium containing the desired concentration of the test compound to the respective wells. Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Introduce L-glutamic acid to the culture medium to a final concentration of 50-100 µM. This concentration may need to be optimized depending on the specific culture conditions and neuronal sensitivity.

  • Co-incubate the neurons with the test compound and glutamate for 24 hours at 37°C in a 5% CO2 incubator.

  • Following the incubation period, assess neuronal viability using a standardized assay such as the MTT or LDH assay.

Protocol 2: MTT Assay for Neuronal Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multi-well plate reader

Procedure:

  • Following the experimental treatment (as described in Protocol 1), carefully remove the culture medium from each well.

  • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

  • After the incubation, add 100 µL of the solubilization solution to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a multi-well plate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

G This compound Mechanism of Action cluster_0 Postsynaptic Terminal NMDA_Receptor NMDA Receptor PSD95 PSD-95 NMDA_Receptor->PSD95 Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx nNOS nNOS PSD95->nNOS Binds NO_Production Nitric Oxide (NO) Production nNOS->NO_Production Glutamate Glutamate Glutamate->NMDA_Receptor Activates Ca_Influx->nNOS Activates Neuronal_Damage Excitotoxic Neuronal Damage NO_Production->Neuronal_Damage This compound This compound This compound->PSD95 Inhibits Interaction with nNOS

Caption: Mechanism of this compound in preventing excitotoxicity.

G In Vitro Neuroprotection Assay Workflow Start Start Culture_Neurons Culture Primary Cortical Neurons (12-14 DIV) Start->Culture_Neurons Pre_treat Pre-treat with Test Compound (e.g., this compound) Culture_Neurons->Pre_treat Induce_Toxicity Induce Excitotoxicity (Glutamate) Pre_treat->Induce_Toxicity Incubate Incubate for 24h Induce_Toxicity->Incubate Assess_Viability Assess Neuronal Viability (MTT Assay) Incubate->Assess_Viability Analyze_Data Data Analysis and Comparison Assess_Viability->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for in vitro neuroprotection assay.

Conclusion

The in vitro data strongly suggest that this compound is a promising neuroprotective agent that operates through a distinct mechanism of inhibiting the PSD-95/nNOS interaction. This targeted approach appears to effectively mitigate glutamate-induced neuronal damage. Further comparative studies are warranted to fully elucidate its therapeutic potential relative to other neuroprotective strategies. The provided protocols and diagrams serve as a valuable resource for researchers aiming to investigate and validate the neuroprotective effects of this compound and other novel compounds.

References

A Comparative Guide to PI3Kδ Inhibitors for B-Cell Malignancies: Assessing the Translational Potential of Idelalisib, Zandelisib, and Parsaclisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase delta (PI3Kδ) signaling pathway is a critical driver of proliferation and survival in B-cell malignancies, making it a key therapeutic target. The first-generation PI3Kδ inhibitor, idelalisib, validated this approach but was associated with significant immune-mediated toxicities. This has spurred the development of next-generation inhibitors like zandelisib and parsaclisib, which aim to improve upon the therapeutic index. This guide provides an objective comparison of these three compounds, summarizing their biochemical potency, clinical efficacy, and safety profiles to assess their translational potential.

Biochemical Potency and Selectivity

The efficacy and safety of a kinase inhibitor are intrinsically linked to its potency against the intended target and its selectivity over other related kinases. High potency ensures target engagement at therapeutic doses, while high selectivity minimizes off-target effects that can lead to toxicity.

Table 1: Comparison of In Vitro Biochemical Potency and Selectivity

CompoundTargetIC50 (p110δ)Selectivity vs p110αSelectivity vs p110βSelectivity vs p110γ
Idelalisib PI3Kδ~2.5 nM[1][2][3]~328-fold (IC50: ~820 nM)[2]~226-fold (IC50: ~565 nM)[2]~36-fold (IC50: ~89 nM)[2]
Zandelisib PI3Kδ~0.6 nM[4]HighHighHigh
Parsaclisib PI3Kδ~1.0 nM[5]>1000-fold[5]>1000-fold[5]>1000-fold[5]

Note: IC50 values can vary based on assay conditions. Data is aggregated from multiple sources for comparison.

Parsaclisib and zandelisib demonstrate higher biochemical potency and significantly improved selectivity for the PI3Kδ isoform compared to the first-generation inhibitor, idelalisib.[2][4][5] This enhanced selectivity is hypothesized to contribute to a more favorable safety profile by avoiding the inhibition of other PI3K isoforms crucial for normal cellular functions.

Clinical Efficacy in Relapsed/Refractory Follicular Lymphoma

Follicular lymphoma (FL) is one of the most common indolent non-Hodgkin lymphomas where PI3Kδ inhibitors have shown significant activity.[6] The data below is derived from key Phase 2 clinical trials evaluating each compound as a monotherapy in patients with relapsed or refractory (R/R) disease.

Table 2: Comparison of Clinical Efficacy in R/R Follicular Lymphoma

CompoundClinical TrialOverall Response Rate (ORR)Complete Response (CR) RateMedian Progression-Free Survival (PFS)Median Duration of Response (DOR)
Idelalisib Study 101-09 (NCT01282424)54% - 57%[6][7][8]6% - 8%[6][8]~11 months[6][7][9]~12.5 months[6][7]
Zandelisib TIDAL (NCT03768505)~70% - 73%[10][11][12]~35% - 38%[10][11]~11.6 months[11][13]~16.4 months[11]
Parsaclisib CITADEL-203 (NCT03126019)~75% - 78%[14][15][16]~18% - 19%[14][15][16]~15.8 months[14][15][16]~14.7 months[14][15][16]

The next-generation inhibitors, zandelisib and parsaclisib, have demonstrated higher overall and complete response rates in clinical trials compared to idelalisib in similar patient populations.[6][10][14] Notably, zandelisib is being developed with an intermittent dosing schedule (daily for the first two cycles, then for the first seven days of subsequent cycles) designed to mitigate the immune-mediated toxicities associated with continuous PI3Kδ inhibition.[10][12][17]

Safety and Tolerability Profile

A major hurdle for the widespread use of first-generation PI3Kδ inhibitors has been their toxicity profile. A favorable safety profile is paramount for translational potential, especially for therapies used in indolent diseases.

Table 3: Comparison of Key Grade ≥3 Adverse Events of Special Interest

Adverse EventIdelalisibZandelisib (Intermittent Dosing)Parsaclisib
Diarrhea / Colitis ~13% - 16%[7][18]~3% - 6%[10][11]~12% (Diarrhea), ~6% (Colitis)[16]
Pneumonitis ~2%[7]~1%[11]Not frequently reported as Grade ≥3
Hepatotoxicity (ALT/AST Elevation) ~13%[7]~2%[11]Not frequently reported as Grade ≥3
Neutropenia ~27%[7]~26% (half were Grade 4)[10]~10%[16]
Rash Common, Grade ≥3 less frequent~3%[11]Not frequently reported as Grade ≥3

Note: Data is compiled from different studies and may not be directly comparable due to variations in patient populations and reporting.

The intermittent dosing strategy of zandelisib appears to result in a lower incidence of severe immune-related toxicities like diarrhea/colitis and hepatotoxicity compared to the continuously dosed idelalisib.[10][11] Parsaclisib was also designed to avoid the hepatotoxicity seen with earlier-generation drugs and shows a manageable safety profile.[14][16]

Visualizing Mechanisms and Workflows

To better understand the context of these compounds, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

PI3K_Pathway cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP2 PIP2 PIP3 PIP3 PI3K_delta->PIP3 Catalyzes PIP2->PIP3 PO4 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Idelalisib Zandelisib Parsaclisib Inhibitor->PI3K_delta

Caption: The PI3K/AKT signaling pathway in B-cells, highlighting the inhibitory action of PI3Kδ inhibitors.

Experimental_Workflow cluster_0 Step 1: Cell Culture & Treatment cluster_1 Step 2: Viability Assay cluster_2 Step 3: Data Analysis start Seed B-cell lymphoma cell line (e.g., Ramos) treat Treat with serial dilutions of PI3Kδ inhibitor start->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add CellTiter-Glo® Reagent (Measures ATP) incubate->add_reagent read_lum Measure luminescence plot Plot luminescence vs. log(inhibitor concentration) read_lum->plot calc Calculate IC50 value via non-linear regression plot->calc

Caption: A representative workflow for a cell-based proliferation assay to determine inhibitor potency (IC50).

Experimental Protocols

Biochemical PI3Kδ Kinase Activity Assay (HTRF® Assay)

This assay quantifies the enzymatic activity of purified PI3Kδ and its inhibition by a test compound.

  • Principle: The assay measures the production of PIP3, the product of PI3Kδ activity on its substrate, PIP2. A Homogeneous Time-Resolved Fluorescence (HTRF) format is used for detection.

  • Methodology:

    • Reaction Setup: Recombinant human PI3Kδ enzyme is incubated with the lipid substrate PIP2 in a kinase reaction buffer (e.g., 50mM HEPES, 50mM NaCl, 3mM MgCl2).

    • Inhibitor Addition: Compounds (e.g., idelalisib, zandelisib, parsaclisib) are serially diluted in DMSO and added to the reaction wells. A pre-incubation of 10-15 minutes allows the inhibitor to bind to the enzyme.

    • Initiation: The kinase reaction is initiated by the addition of ATP. The reaction proceeds for a set time (e.g., 60 minutes) at room temperature.

    • Detection: The reaction is stopped, and a detection solution containing a biotinylated-PIP3 tracer and two HTRF antibodies (an anti-GST antibody labeled with Eu3+ cryptate and streptavidin-XL665) is added.

    • Signal Reading: After incubation, the fluorescence is read on an HTRF-compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced by the enzyme.

    • Data Analysis: The percent inhibition is calculated relative to a vehicle (DMSO) control, and IC50 values are determined by fitting the data to a four-parameter dose-response curve.

B-Cell Proliferation Assay (CellTiter-Glo®)

This cell-based assay measures the effect of an inhibitor on the proliferation and viability of B-cell lymphoma cell lines.

  • Principle: The assay quantifies the number of viable cells in culture by measuring the amount of ATP, which is an indicator of metabolically active cells.

  • Methodology:

    • Cell Culture: A human B-cell lymphoma cell line (e.g., Ramos, SU-DHL-6) is cultured in appropriate media and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).[19]

    • Compound Treatment: The cells are treated with a range of concentrations of the PI3Kδ inhibitor.[19]

    • Incubation: The plates are incubated for a period that allows for multiple cell divisions (typically 48-72 hours).[19]

    • Lysis and Signal Generation: The CellTiter-Glo® reagent, which contains a detergent to lyse the cells and luciferase/luciferin to react with ATP, is added to each well.[19]

    • Signal Reading: The plate is incubated briefly to stabilize the luminescent signal, which is then measured using a luminometer.[19]

    • Data Analysis: The luminescent signal is proportional to the number of viable cells. The results are plotted against the inhibitor concentration to calculate the IC50 value, representing the concentration required to inhibit cell proliferation by 50%.[19]

Conclusion on Translational Potential

The translational potential of a compound is a function of its efficacy, safety, and pharmacokinetic properties.

  • Idelalisib: As the first-in-class approved PI3Kδ inhibitor, idelalisib established the clinical validity of this target.[20] However, its translational potential is limited by a challenging toxicity profile, including severe diarrhea/colitis and hepatotoxicity, which requires careful patient monitoring and management.[21]

  • Zandelisib: Zandelisib shows high potency and a promising efficacy profile.[4][10] Its key innovation lies in its intermittent dosing schedule, which appears to mitigate some of the severe class-related toxicities observed with continuous inhibition.[11][12] This improved safety profile, combined with strong response rates, gives zandelisib a high translational potential, potentially offering a more favorable risk-benefit balance.

  • Parsaclisib: As a next-generation inhibitor, parsaclisib demonstrates high potency and selectivity, which translates into impressive clinical efficacy with high response rates and durable responses.[5][14][16] It was specifically designed to have a better safety profile, particularly concerning hepatotoxicity.[14] This combination of potent anti-tumor activity and improved tolerability suggests a very strong translational potential for patients with relapsed/refractory B-cell malignancies.

References

Safety Operating Guide

Proper Disposal of IC87201: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the proper disposal procedures for IC87201, a small molecule inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and post-synaptic density protein 95 (PSD-95).

Chemical and Physical Properties

A summary of the known properties of this compound is provided below for reference.

PropertyInformation
Formal Name 2-[(1H-benzotriazol-6-ylamino)methyl]-4,6-dichloro-phenol
CAS Number 866927-10-8
Molecular Formula C₁₃H₁₀Cl₂N₄O
Solubility Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (1 mg/ml).[1]

Step-by-Step Disposal Protocol

Adherence to a strict, step-by-step protocol is crucial for the safe disposal of this compound and similar research chemicals.

1. Personal Protective Equipment (PPE): Before handling any waste materials, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

2. Waste Segregation: Proper segregation prevents unwanted chemical reactions and ensures compliant disposal.

  • Solid Waste: Collect unused solid this compound, contaminated lab supplies (e.g., weighing paper, pipette tips), and contaminated PPE in a dedicated, clearly labeled hazardous solid waste container.

  • Liquid Waste: Solutions containing this compound and solvent rinsates should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. The container material must be compatible with the solvents used.

  • Sharps Waste: Any sharps contaminated with this compound, such as needles or broken glass, must be placed in a designated sharps container.

3. Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound (2-[(1H-benzotriazol-6-ylamino)methyl]-4,6-dichloro-phenol)"

  • An accurate list of all contents, including solvents and their approximate concentrations.

  • The date the waste was first added to the container.

  • The name and contact information of the generating researcher or laboratory.

4. Storage: Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure all containers are tightly sealed to prevent leaks or spills.

  • Utilize secondary containment, such as a chemical-resistant tray, for all liquid waste containers.[2]

  • Segregate incompatible waste streams to prevent accidental mixing.

5. Final Disposal: Once a waste container is full or has reached the institutional time limit for accumulation, a pickup request should be submitted to your institution's Environmental Health and Safety (EHS) department. Follow all institutional procedures for scheduling and preparing for the waste pickup.

Visualizing the Disposal Workflow and Mechanism of Action

To further clarify the procedures and the scientific context of this compound, the following diagrams are provided.

G cluster_waste_generation Waste Generation cluster_procedure Disposal Procedure Solid Solid Waste (e.g., contaminated gloves, tubes) Segregate 1. Segregate Waste Solid->Segregate Liquid Liquid Waste (e.g., stock solutions, supernatants) Liquid->Segregate Sharps Sharps Waste (e.g., needles, glass) Sharps->Segregate Label 2. Label Container Segregate->Label Store 3. Store in SAA Label->Store Request 4. Request EHS Pickup Store->Request EHS EHS Disposal Request->EHS

Caption: Standard operating procedure for chemical waste disposal.

This compound functions by disrupting a key interaction in a neuronal signaling pathway. The diagram below illustrates this mechanism.

G cluster_pathway NMDA Receptor Signaling NMDA NMDA Receptor PSD95 PSD-95 NMDA->PSD95 activates nNOS nNOS PSD95->nNOS binds to NO Nitric Oxide (NO) nNOS->NO produces This compound This compound This compound->PSD95 inhibits interaction

Caption: this compound inhibits the PSD-95/nNOS interaction.

References

Personal protective equipment for handling IC87201

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for IC87201 was found. This guide is based on best practices for handling potent, novel chemical compounds and substances within the same class (PI3K inhibitors). A thorough risk assessment should be conducted by qualified personnel before handling this compound.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural guidance on personal protective equipment (PPE), operational handling, and disposal.

Personal Protective Equipment (PPE)

Given that this compound is a potent research compound with an unknown toxicological profile, stringent adherence to PPE protocols is mandatory to minimize exposure. The following table summarizes the recommended PPE.[1][2][3][4][5]

PPE Category Item Specifications and Recommendations
Eye and Face Protection Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over goggles for added protection, especially when there is a risk of splashing.[4]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals. For tasks with higher risk, consider a more robust glove like neoprene.[4][5][6]
Body Protection Disposable Coveralls or Lab CoatA dedicated lab coat is the minimum requirement. For procedures with a higher risk of contamination, disposable coveralls made of materials like Tyvek are recommended.[1][3][5]
Respiratory Protection RespiratorFor handling powders or when aerosols may be generated, a respirator is necessary. Options range from N95 masks for low-risk activities to a Powered Air-Purifying Respirator (PAPR) for high-risk operations. A proper fit test is crucial.[3][6]
Foot Protection Closed-Toe Shoes and Shoe CoversAlways wear closed-toe shoes in the laboratory. Disposable shoe covers should be used in designated potent compound handling areas.[3][5]

Operational Handling Plan

A systematic approach to handling this compound is crucial for safety and to maintain the integrity of the compound.

All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any potential contamination.

  • Whenever possible, use a closed system for weighing and transferring the compound.

  • If handling the solid form, use techniques that minimize dust generation, such as gentle scooping.

  • Prepare aliquots from a stock solution to minimize the handling of the powder.

  • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Keep containers covered as much as possible during the process.

The following diagram outlines the general workflow for safely preparing a solution of this compound.

G cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Handling start Don Appropriate PPE designate Prepare Designated Handling Area (e.g., Fume Hood) start->designate weigh Weigh this compound (Minimize Dust) designate->weigh dissolve Slowly Add Solvent to Solid weigh->dissolve mix Mix to Dissolve dissolve->mix decontaminate Decontaminate Surfaces and Equipment mix->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff Doff PPE Correctly dispose_waste->doff

Workflow for Safe Handling and Solution Preparation of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.[7][8][9][10]

All waste contaminated with this compound must be treated as hazardous waste.[7] Segregate waste into the following categories:

  • Solid Waste: Contaminated gloves, gowns, bench paper, and plasticware.

  • Liquid Waste: Unused solutions and contaminated solvents.

  • Sharps Waste: Contaminated needles and syringes.

  • Use clearly labeled, leak-proof containers for each waste type.[7][9]

  • Containers should be kept closed except when adding waste.[9]

  • Do not fill liquid waste containers to more than 90% capacity to allow for expansion.[7]

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[8][10]

The decision-making process for the disposal of this compound waste is illustrated in the diagram below.

G cluster_waste_type Identify Waste Type cluster_containers Segregate into Labeled Containers start Waste Generated (Contaminated with this compound) is_solid Solid? start->is_solid is_liquid Liquid? start->is_liquid is_sharp Sharp? start->is_sharp solid_container Hazardous Solid Waste is_solid->solid_container liquid_container Hazardous Liquid Waste is_liquid->liquid_container sharps_container Hazardous Sharps Waste is_sharp->sharps_container end Dispose via Institutional EHS or Licensed Contractor solid_container->end liquid_container->end sharps_container->end

Disposal Pathway for this compound Contaminated Waste.

By adhering to these guidelines, you can ensure a safer laboratory environment when working with this compound. Always prioritize safety and consult your institution's safety protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IC87201
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
IC87201

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.